2-Methyl-1-(pyridin-4-yl)propan-1-amine
Description
The exact mass of the compound 2-Methyl-1-(pyridin-4-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1-(pyridin-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(pyridin-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIUCMADIABJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502521 | |
| Record name | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62398-35-0 | |
| Record name | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-1-(pyridin-4-yl)propan-1-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-methyl-1-(pyridin-4-yl)propan-1-amine, a valuable heterocyclic amine in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of various synthetic strategies. The guide emphasizes the underlying chemical principles, provides field-proven experimental protocols, and includes a comparative analysis of the discussed routes.
Introduction and Strategic Overview
2-Methyl-1-(pyridin-4-yl)propan-1-amine is a primary amine featuring a pyridine ring, a common scaffold in pharmacologically active compounds. Its synthesis is of significant interest for the construction of more complex molecular architectures. This guide will detail three primary synthetic strategies, each commencing from different commercially available precursors. The choice of a particular pathway in a research or industrial setting will depend on factors such as precursor availability, scalability, cost, and safety considerations.
The principal retrosynthetic disconnections for the target molecule suggest three logical approaches:
-
Pathway I: Reductive Amination: This is arguably the most direct and widely employed method, involving the formation of a C-N bond via the reduction of an imine intermediate. This pathway hinges on the availability of the corresponding ketone, 2-methyl-1-(pyridin-4-yl)propan-1-one.
-
Pathway II: Grignard Addition to a Nitrile: This classic carbon-carbon bond-forming reaction offers an alternative route to construct the carbon skeleton, starting from pyridine-4-carbonitrile and an appropriate Grignard reagent.
-
Pathway III: Catalytic Reduction of an Oxime: This pathway also utilizes the ketone precursor but proceeds through an oxime intermediate, which is subsequently reduced to the desired primary amine.
Below is a graphical overview of the synthetic strategies that will be discussed.
Caption: High-level overview of the main synthetic strategies.
Pathway I: Reductive Amination of 2-Methyl-1-(pyridin-4-yl)propan-1-one
This pathway is a robust and versatile method for the synthesis of the target amine. It is a two-stage process involving the synthesis of the ketone precursor followed by the reductive amination step.
Stage 1: Synthesis of the Ketone Precursor
The key intermediate for this pathway is 4-isobutyrylpyridine. One common method for its synthesis involves the reaction of a pyridine derivative with isobutyryl chloride or a related acylating agent.
Stage 2: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion.[1][2]
Caption: General workflow for the reductive amination pathway.
A classic and effective method for reductive amination is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the nitrogen source (in the form of ammonium formate or formamide) and the reducing agent.[3][4] This one-pot reaction is particularly advantageous due to the use of inexpensive and readily available reagents.[1] The reaction typically requires elevated temperatures to proceed.[4]
The mechanism involves the initial formation of an iminium ion from the ketone and ammonia (derived from ammonium formate). This is followed by a hydride transfer from a formate ion, which reduces the iminium ion to the final amine and releases carbon dioxide.[4]
Experimental Protocol: Leuckart-Wallach Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-1-(pyridin-4-yl)propan-1-one (1 equivalent) and ammonium formate (5 equivalents).
-
Solvent and Reagents: Add methanol as a solvent. For certain substrates, the addition of a catalyst such as [RhCp*Cl2]2 can significantly lower the required reaction temperature and improve yields.[5]
-
Reaction Conditions: Heat the mixture to reflux (typically 70-180°C, depending on the presence of a catalyst) for 7-24 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction by the careful addition of an aqueous solution of a strong base (e.g., NaOH) to achieve a basic pH.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
While the Leuckart-Wallach reaction is effective, modern synthesis often employs milder and more selective reducing agents.
-
Sodium Cyanoborohydride (NaBH3CN): This reagent is selective for the reduction of the protonated imine (iminium ion) over the starting ketone, which minimizes the formation of alcohol byproducts. The reaction is typically run in a protic solvent like methanol under slightly acidic conditions to promote imine formation.[6]
-
Pyridine-Borane Complexes: Reagents like pyridine-borane or 2-picoline borane are stable, easy-to-handle alternatives to sodium cyanoborohydride.[7][8] They offer excellent yields in reductive aminations and can be used in protic solvents.[8][9]
-
Catalytic Hydrogenation: The imine can be reduced using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[8] This method is highly efficient and produces water as the only byproduct, making it an environmentally friendly option.
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Leuckart-Wallach | Ammonium Formate | High Temperature (70-180°C) | Inexpensive reagents, one-pot | High temperatures, potential for side products |
| Borohydride | NaBH3CN | Methanol, pH 6-7 | Mild conditions, high selectivity | Toxic cyanide byproduct |
| Amine-Borane | Pyridine-Borane | Methanol, 4Å molecular sieves | Mild, safe, high yield | Reagent cost |
| Hydrogenation | H2, Pd/C or Raney Ni | Pressurized H2, various solvents | "Green" method, high yield | Requires specialized pressure equipment |
Pathway II: Grignard Reaction with Pyridine-4-carbonitrile
This approach builds the carbon framework of the target molecule through the nucleophilic addition of an organometallic reagent to a nitrile.
Stage 1: Formation of the Grignard Reagent
The required Grignard reagent, isobutylmagnesium bromide, is prepared by reacting isobutyl bromide with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[10][11] The reaction is initiated using a small amount of iodine or 1,2-dibromoethane.[10]
Stage 2: Addition to Nitrile and Hydrolysis
The isobutylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbon of pyridine-4-carbonitrile.[12] This forms an intermediate imine salt, which is not isolated but is subsequently hydrolyzed under acidic conditions to yield the ketone, 2-methyl-1-(pyridin-4-yl)propan-1-one. This ketone can then be converted to the target amine via one of the reductive amination methods described in Pathway I.
Caption: Workflow for the Grignard reaction pathway.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried flask containing anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous THF to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.[10]
-
Addition to Nitrile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of pyridine-4-carbonitrile in anhydrous THF dropwise. Allow the reaction to stir at room temperature for several hours.
-
Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice and an aqueous acid solution (e.g., 2M HCl). Stir until the intermediate hydrolyzes to the ketone.
-
Work-up and Conversion: Neutralize the solution with a base and extract the product with an organic solvent. The resulting ketone can then be subjected to reductive amination as described in Pathway I to yield the final product.
Pathway III: Reduction of 2-Methyl-1-(pyridin-4-yl)propan-1-one Oxime
This pathway offers another route from the key ketone intermediate. The conversion of ketones to oximes and their subsequent reduction is a well-established method for synthesizing primary amines.[13]
Stage 1: Oxime Formation
The ketone, 2-methyl-1-(pyridin-4-yl)propan-1-one, is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to form the corresponding oxime.
Stage 2: Reduction of the Oxime
The C=N bond of the oxime is then reduced to a C-N single bond, and the N-O bond is cleaved to yield the primary amine. This reduction can be achieved through various methods:
-
Catalytic Hydrogenation: This is a common and efficient method. The oxime is hydrogenated over a catalyst such as Raney Nickel or Platinum oxide (PtO2) under a hydrogen atmosphere.[13]
-
Chemical Reduction: Reagents like sodium in ethanol or lithium aluminum hydride (LiAlH4) can also be used for the reduction of oximes, though these methods often require more stringent reaction conditions and careful handling.
Experimental Protocol: Oxime Reduction
-
Oxime Synthesis: Dissolve 2-methyl-1-(pyridin-4-yl)propan-1-one and hydroxylamine hydrochloride in ethanol. Add a base like pyridine and reflux the mixture for 1-2 hours. Cool the reaction mixture and pour it into water to precipitate the oxime, which can be collected by filtration.
-
Catalytic Hydrogenation: In a pressure vessel, suspend the oxime and a catalyst (e.g., Raney Nickel) in a solvent like ethanol saturated with ammonia (to prevent the formation of secondary amines). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.
-
Work-up: Filter the catalyst from the reaction mixture. Remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation or chromatography.
Comparative Analysis of Synthetic Pathways
| Pathway | Starting Materials | Key Steps | Yield Potential | Advantages | Disadvantages |
| I: Reductive Amination | 4-Isobutyrylpyridine, Ammonia Source | Imine formation, Reduction | Good to Excellent | Direct, versatile, many reagent choices | May require synthesis of the ketone precursor |
| II: Grignard Reaction | Pyridine-4-carbonitrile, Isobutyl bromide | Grignard formation, Nitrile addition, Hydrolysis, Reductive Amination | Moderate | Builds carbon skeleton effectively | Multi-step, requires anhydrous conditions, Grignard reagents are highly reactive |
| III: Oxime Reduction | 4-Isobutyrylpyridine, Hydroxylamine | Oxime formation, Reduction | Good | Well-established, reliable | Two distinct steps from the ketone, potential for side reactions if not controlled |
Conclusion
The synthesis of 2-methyl-1-(pyridin-4-yl)propan-1-amine can be successfully achieved through several strategic pathways. The most direct and flexible approach is the reductive amination of the corresponding ketone, 4-isobutyrylpyridine. This method allows for a wide selection of reducing agents, from classic Leuckart-Wallach conditions to modern catalytic hydrogenation, catering to different laboratory capabilities and environmental considerations. The Grignard and oxime reduction pathways provide viable alternatives, particularly when starting materials or specific reaction conditions favor these routes. The selection of the optimal synthetic strategy will ultimately be guided by a thorough evaluation of precursor availability, process safety, desired scale, and economic viability.
References
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Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
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Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
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Wang, M., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 25(21), 5149. [Link]
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Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
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Sajid, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 295. [Link]
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Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(48), 8989-8992. [Link]
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Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685-8687. [Link]
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physicochemical properties of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Introduction
In the landscape of modern medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful lead optimization and formulation. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, a pyridine-containing scaffold with potential applications as a building block in the synthesis of novel therapeutic agents.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide not only the available physicochemical parameters for this specific molecule but also to elucidate the causality behind their significance and the experimental methodologies required for their validation. We will explore its chemical identity, delve into key predicted properties such as lipophilicity and ionization, and contextualize their impact within a drug development framework.
Chemical Identity and Structure
The unique structural arrangement of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, featuring a chiral center, a basic primary amine, and a pyridine ring, presents a compelling profile for structure-activity relationship (SAR) studies. The presence of two basic nitrogen atoms is a critical feature influencing its behavior in biological systems.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-1-pyridin-4-ylpropan-1-amine | PubChemLite[1] |
| CAS Number | 62398-35-0 | 2a biotech[2] |
| Molecular Formula | C₉H₁₄N₂ | PubChemLite[1] |
| Molecular Weight | 150.22 g/mol | PubChem[3][4] |
| Monoisotopic Mass | 150.11569 Da | PubChemLite[1] |
| Canonical SMILES | CC(C)C(C1=CC=NC=C1)N | PubChemLite[1] |
Chemical Structure:
Source: PubChemLite[1]
Core Physicochemical Properties: A Predictive Analysis
While extensive experimental data for this specific molecule is not publicly available, we can leverage robust computational models and data from analogous structures to build a reliable physicochemical profile. These predictions are indispensable in the early stages of discovery, enabling researchers to prioritize candidates and anticipate potential development challenges.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 1.1 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| pKa (Strongest Basic) | ~10.2 (Estimated) | Governs ionization state, impacting solubility, receptor interaction, and cell penetration. |
| Polar Surface Area | 24.9 Ų | Influences membrane permeability and interactions with polar residues in protein targets.[3][4] |
Lipophilicity: The Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes. A balanced logP is essential; high values can lead to poor aqueous solubility and non-specific binding, while low values may hinder membrane permeation.
For 2-Methyl-1-(pyridin-4-yl)propan-1-amine, the predicted XlogP is 1.1 [1]. This value suggests a favorable balance between hydrophilicity and lipophilicity. It is within the range typically associated with good oral bioavailability (often cited as -1 to +3), indicating the molecule should possess sufficient aqueous solubility for dissolution while being capable of passive diffusion across the gut wall.
Ionization and Basicity: The Dissociation Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH.[5] For this compound, two nitrogen atoms can be protonated: the primary aliphatic amine and the pyridine ring nitrogen.
-
Primary Amine: Aliphatic amines are strong bases. Based on structurally similar compounds like 2-methyl-1-propylamine, which has a predicted pKa of 10.24, we can estimate the pKa of the primary amine in our target molecule to be in a similar range (~10.2).[6]
-
Pyridine Nitrogen: The pyridine ring is a much weaker base, with a typical pKa around 5.2.
Expert Insight: The primary amine (pKa ~10.2) will be the dominant basic center. At physiological pH (7.4), this amine will be almost completely protonated (>99%), rendering the molecule a cation. This has profound implications:
-
Solubility: The charged state significantly enhances aqueous solubility, which is advantageous for formulation.
-
Permeability: The positive charge will hinder passive diffusion across lipid membranes. However, it may allow the molecule to act as a substrate for cation transporters.
-
Target Binding: The cationic nature can facilitate strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.
Solubility
Direct experimental solubility data is unavailable. However, based on the predicted XlogP of 1.1 and the strongly basic nature of the primary amine, we can infer its solubility profile. The molecule is expected to have moderate intrinsic solubility, which will be dramatically increased at acidic to neutral pH due to the formation of the highly polar protonated species. For preclinical and clinical development, forming a hydrochloride or other salt is a standard and highly effective strategy to ensure complete aqueous dissolution for formulation.
Stability
General chemical principles suggest that primary amines can be susceptible to oxidative degradation. For long-term storage, it is advisable to keep the compound in a dark place under an inert atmosphere, a standard precaution for similar amine-containing molecules.[7]
Methodologies for Physicochemical Assessment
A self-validating research plan relies on confirming initial predictions with robust experimental data. Below are standard, field-proven protocols for determining the key parameters discussed.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow, starting with computational estimates and progressing to definitive experimental validation.
Caption: Workflow for Physicochemical Profiling.
Experimental Protocol: pKa Determination via Potentiometric Titration
This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base).
-
Preparation: Accurately weigh ~5-10 mg of 2-Methyl-1-(pyridin-4-yl)propan-1-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Insert a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For this molecule, two inflection points are expected, corresponding to the protonation of the primary amine and the pyridine nitrogen.
Experimental Protocol: logP Determination via Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
System Preparation: Pre-saturate n-octanol with water and water (typically a buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis spectrophotometry or HPLC.
-
Partitioning: Add a known volume of the sample solution to a separatory funnel containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached. Let the funnel stand until the two phases have clearly separated.
-
Quantification: Carefully separate the aqueous and organic phases. Measure the concentration of the compound in the aqueous phase (C_water). The concentration in the organic phase (C_octanol) can be determined by difference from the initial concentration.
-
Calculation: The partition coefficient P is calculated as P = C_octanol / C_water. The logP is the base-10 logarithm of this value.
Conclusion
2-Methyl-1-(pyridin-4-yl)propan-1-amine presents a physicochemical profile characteristic of many successful small molecule drugs, particularly those targeting the central nervous system or requiring good systemic exposure. Its predicted XlogP of 1.1 suggests a solid foundation for membrane permeability, while its strong basicity (estimated pKa ~10.2) ensures high aqueous solubility when protonated, a key advantage for formulation. Researchers and drug development professionals should leverage this predicted data to guide synthesis and formulation strategies. The primary amine offers a handle for salt formation to maximize solubility, while the overall lipophilicity is within a favorable range for ADME properties. The subsequent experimental validation of these parameters, using the protocols outlined, is a critical next step to confirm these promising characteristics and build a robust data package for further development.
References
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early research on 2-Methyl-1-(pyridin-4-yl)propan-1-amine
An In-Depth Technical Guide to the Synthesis, Characterization, and Preclinical Evaluation of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. This guide provides a comprehensive technical overview of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, a novel compound with significant therapeutic potential. While specific literature on this molecule is nascent, this document outlines a robust framework for its synthesis, characterization, and initial biological evaluation, drawing upon established methodologies for analogous pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound. The pyridine nucleus is a subject of intense interest for medicinal chemists globally due to its wide range of biological activities[1][2]. Pyridine derivatives have been investigated for various therapeutic applications, including the development of anticancer agents[3][4][5].
Retrosynthetic Analysis and Proposed Synthesis
A plausible and efficient synthetic route is paramount for the successful investigation of any novel compound. The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine can be approached through a multi-step process, leveraging well-established reactions in organic chemistry.
Proposed Synthetic Pathway
The proposed synthesis commences with readily available starting materials, 4-cyanopyridine and isobutyraldehyde, and proceeds through a key intermediate, 2-methyl-1-(pyridin-4-yl)propan-1-one.
Caption: Proposed synthetic route for 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-one
-
To a solution of 4-cyanopyridine (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add isopropylmagnesium bromide (1.1 eq, 2.0 M solution in diethyl ether) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-1-(pyridin-4-yl)propan-1-one.
Step 2: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
-
In a high-pressure reactor, dissolve 2-methyl-1-(pyridin-4-yl)propan-1-one (1.0 eq) in methanol saturated with ammonia.
-
Add Raney nickel (5% w/w) to the solution.
-
Pressurize the reactor with hydrogen gas (50 bar) and heat to 80 °C.
-
Maintain the reaction under these conditions for 24 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1-(pyridin-4-yl)propan-1-amine.
-
Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Characteristic peaks for the pyridine ring, the methine proton, the isopropyl methyl groups, and the amine protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Distinct signals for all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the compound (C₉H₁₄N₂). |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic), and C=N/C=C stretching (pyridine ring). |
| Elemental Analysis | Determination of the elemental composition. | The percentage of C, H, and N should be within ±0.4% of the theoretical values. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity (>95%). |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₄N₂[6] |
| Molecular Weight | 150.22 g/mol |
| XlogP | 1.1[6] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Preclinical Biological Evaluation
Given the broad spectrum of biological activities exhibited by pyridine derivatives, a systematic preclinical evaluation of 2-Methyl-1-(pyridin-4-yl)propan-1-amine is warranted. Many pyridine derivatives have shown significant cytotoxicity against a variety of cancer cell lines[5].
In Vitro Anticancer Screening
A primary area of investigation for novel pyridine compounds is their potential as anticancer agents.
Experimental Workflow for In Vitro Anticancer Screening:
Caption: Workflow for the in vitro evaluation of anticancer activity.
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 2-Methyl-1-(pyridin-4-yl)propan-1-amine (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). Several pyridine derivatives have been evaluated for their in vitro anticancer activity using this method[3][4].
In Vivo Efficacy Studies
Should the in vitro studies yield promising results, the next logical step is to evaluate the compound's efficacy in an in vivo model.
Protocol: Xenograft Mouse Model of Cancer
-
Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer 2-Methyl-1-(pyridin-4-yl)propan-1-amine (at various doses, determined from preliminary toxicity studies) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). In vivo studies have demonstrated the potential of some pyridine derivatives to significantly inhibit tumor growth[1][2].
Potential Mechanisms of Action and Future Directions
The pyridine moiety is known to interact with a variety of biological targets. Mechanistic studies have shown that pyridine derivatives can act as inhibitors of key enzymes involved in cancer progression, such as VEGFR-2 and carbonic anhydrases[5].
Potential Signaling Pathways for Investigation:
Caption: Potential mechanisms of action for 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Future research should focus on elucidating the precise mechanism of action through techniques such as molecular docking, Western blotting for key signaling proteins, and kinase profiling assays. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this chemical scaffold.
Conclusion
While 2-Methyl-1-(pyridin-4-yl)propan-1-amine represents a largely unexplored area of research, its structural similarity to other biologically active pyridine derivatives suggests significant therapeutic potential. This guide provides a comprehensive roadmap for its synthesis, characterization, and preclinical evaluation. The methodologies outlined herein are grounded in established scientific principles and offer a solid foundation for future investigations into this promising compound. Successful execution of these studies will undoubtedly contribute to the growing body of knowledge on pyridine-based therapeutics and may lead to the development of a novel clinical candidate.
References
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC.
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT - International Journal on Science and Technology.
- 2-methyl-1-(pyridin-4-yl)propan-1-amine. PubChem.
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An In-depth Technical Guide to 2-Methyl-1-(pyridin-4-yl)propan-1-amine and its Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-1-(pyridin-4-yl)propan-1-amine and its analogs, a class of compounds with significant potential as modulators of monoamine transporters. This document delves into the synthesis, analytical characterization, and pharmacological evaluation of these compounds. Detailed experimental protocols are provided to enable researchers to synthesize, purify, and characterize these molecules, as well as to assess their activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The guide also explores the structure-activity relationships (SAR) within this chemical class, offering insights for the rational design of novel and selective monoamine reuptake inhibitors.
Introduction
Monoamine transporters are critical regulators of neurotransmission, and their modulation is a key strategy in the treatment of numerous neuropsychiatric disorders.[1] 2-Methyl-1-(pyridin-4-yl)propan-1-amine represents a core scaffold that has been explored for its interaction with these transporters. The strategic placement of the pyridine ring and the alpha-methyl group offers a unique pharmacological profile that warrants detailed investigation. This guide aims to provide a thorough technical resource for researchers interested in this promising class of compounds.
Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine and Analogs
The synthesis of the title compound and its analogs can be approached through several strategic routes. A common and effective method involves the preparation of a ketone intermediate followed by reductive amination or reduction of an oxime.
Synthesis of the Ketone Intermediate: 2-Methyl-1-(pyridin-4-yl)propan-1-one
A reliable method for the synthesis of the ketone precursor, 2-methyl-1-(pyridin-4-yl)propan-1-one, involves the reaction of a Grignard reagent with an activated pyridine-4-carboxylic acid derivative.
Protocol 1: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-one
-
Step 1: Preparation of Methyl Isonicotinate. To a suspension of isonicotinic acid in methanol, add sulfuric acid dropwise at a controlled temperature. Reflux the mixture, then neutralize and extract the methyl isonicotinate product.[2]
-
Step 2: Grignard Reaction. Prepare isobutylmagnesium bromide from isobutyl bromide and magnesium turnings in anhydrous diethyl ether. Add this Grignard reagent to a solution of methyl isonicotinate in anhydrous THF at a low temperature to form 2-methyl-1-(pyridin-4-yl)propan-1-one.
Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
The conversion of the ketone to the primary amine can be achieved through the formation and subsequent reduction of an oxime intermediate. This method offers high yields and avoids the use of harsh or toxic reagents.
Protocol 2: Synthesis via Oxime Reduction
-
Step 1: Oximation. Reflux 2-methyl-1-(pyridin-4-yl)propan-1-one with hydroxylamine hydrochloride in an appropriate solvent system to form 2-methyl-1-(pyridin-4-yl)propan-1-one oxime.
-
Step 2: Catalytic Hydrogenation. The oxime is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4] This reduction yields the desired 2-methyl-1-(pyridin-4-yl)propan-1-amine.
}
Figure 1: Synthetic workflow for 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. |
| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | Characteristic chemical shifts and coupling patterns for the pyridine and isobutyl moieties. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amine) and C=N (pyridine) bonds. |
Pharmacological Evaluation: Monoamine Transporter Affinity
The primary pharmacological targets for this class of compounds are the monoamine transporters. Radioligand binding assays are the gold standard for determining the affinity of a compound for these transporters.
General Principles of Radioligand Binding Assays
These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 3: General Radioligand Binding Assay for DAT, NET, and SERT
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Radioligands:
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
-
Assay Procedure: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine IC₅₀ values by non-linear regression analysis of the competition curves.
}
Figure 2: General workflow for radioligand binding assays.
Structure-Activity Relationship (SAR) Exploration
The systematic modification of the 2-methyl-1-(pyridin-4-yl)propan-1-amine scaffold can provide valuable insights into the structural requirements for potent and selective inhibition of monoamine transporters.
| Modification Site | Potential Impact on Activity |
| Pyridine Ring Position | Isomers with the nitrogen at the 2- or 3-position may exhibit different selectivity profiles for DAT, NET, and SERT. |
| Substitution on the Pyridine Ring | Electron-donating or -withdrawing groups can influence the pKa of the pyridine nitrogen and its interaction with the transporter binding pocket. |
| Alpha-Alkyl Group | Varying the size and branching of the alkyl group (e.g., ethyl, propyl) can probe the steric constraints of the binding site. |
| Amine Substitution | N-methylation or N,N-dimethylation can alter the compound's basicity and lipophilicity, impacting both potency and pharmacokinetic properties. |
SAR studies of related 4-benzylpiperidine scaffolds have shown that aromatic substitutions and the length of the linker can significantly influence selectivity for DAT, NET, and SERT.[5] Similar systematic investigations of 2-methyl-1-(pyridin-4-yl)propan-1-amine analogs are warranted to delineate the key structural determinants of their activity.
In Vivo Pharmacological Characterization
To translate in vitro findings to a physiological context, in vivo studies are essential. Microdialysis and locomotor activity assays are powerful tools for assessing the neurochemical and behavioral effects of monoamine reuptake inhibitors.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic readout of a compound's effect on monoamine reuptake.[3][6]
Protocol 4: In Vivo Microdialysis in Rodents
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into a brain region of interest (e.g., striatum for DAT, prefrontal cortex for NET and SERT).
-
Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.
-
Neurochemical Analysis: Analyze the dialysate for dopamine, norepinephrine, and serotonin content using HPLC coupled with electrochemical detection.
Locomotor Activity Assessment
Changes in spontaneous locomotor activity can be indicative of a compound's stimulant or depressant effects, which are often correlated with its activity at monoamine transporters.[7][8]
Protocol 5: Open Field Locomotor Activity Assay
-
Apparatus: Use an open field arena equipped with automated video tracking.
-
Procedure: Acclimate the animals to the testing room. Administer the test compound or vehicle and place the animal in the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
Data Analysis: Compare the locomotor activity of drug-treated animals to that of vehicle-treated controls.
Conclusion
2-Methyl-1-(pyridin-4-yl)propan-1-amine and its analogs represent a promising chemical scaffold for the development of novel monoamine transporter ligands. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore this chemical space. Through systematic pharmacological evaluation and SAR studies, it is anticipated that new insights into the molecular determinants of monoamine transporter inhibition will be gained, potentially leading to the discovery of new therapeutic agents for a range of neuropsychiatric disorders.
References
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ResearchGate. (n.d.). In Vivo Brain Microdialysis of Monoamines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Retrieved from [Link]
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Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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Protocols.io. (2023, June 9). Open Field test to assess spontaneous locomotion behavior in parkinsonian mice. Retrieved from [Link]
-
Paudel, K. S., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 626–634. [Link]
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PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]
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Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]
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- 8. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
theoretical studies of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
An In-Depth Technical Guide to the Theoretical Investigation of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Introduction
2-Methyl-1-(pyridin-4-yl)propan-1-amine is a small molecule featuring a pyridine ring, a common scaffold in medicinal chemistry, linked to an aminopropane moiety. While specific theoretical or experimental studies on this particular compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active agents. The pyridine ring is a key component in numerous drugs, and substituted aminopropanes are known to interact with various biological targets. This guide, therefore, presents a prospective theoretical framework for the comprehensive characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, designed for researchers in computational chemistry, drug discovery, and related scientific fields. The methodologies outlined herein are based on established computational practices and draw from studies on analogous molecular structures.
This document will provide a step-by-step guide to a theoretical workflow, from initial structure generation to the simulation of its interaction with potential biological targets. The overarching goal is to predict the molecule's physicochemical properties, conformational preferences, electronic structure, and potential bioactivity, thereby providing a solid foundation for future experimental investigations.
Physicochemical Properties
A summary of the basic physicochemical properties of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, as available from public databases, is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H14N2 | --INVALID-LINK-- |
| Molecular Weight | 150.22 g/mol | --INVALID-LINK--[1] |
| InChIKey | CVIUCMADIABJJL-UHFFFAOYSA-N | --INVALID-LINK--[2] |
| Canonical SMILES | CC(C)C(C1=CC=NC=C1)N | --INVALID-LINK--[2] |
| Predicted XLogP3 | 1.1 | --INVALID-LINK--[2] |
Part 1: Molecular Modeling and Conformational Analysis
The first step in any theoretical study is to generate an accurate three-dimensional representation of the molecule and explore its conformational space. The relative orientation of the pyridine ring and the aminopropane side chain will significantly influence the molecule's properties and its ability to interact with biological macromolecules.
Experimental Protocol: Conformational Search
-
2D to 3D Structure Generation:
-
Draw the 2D structure of 2-Methyl-1-(pyridin-4-yl)propan-1-amine using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Convert the 2D structure to a preliminary 3D structure using a molecular modeling program like Avogadro or the builder functionality in computational chemistry suites.
-
-
Initial Geometry Optimization:
-
Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94 or UFF). This step removes any steric strain from the initial 3D conversion.
-
-
Systematic or Stochastic Conformational Search:
-
Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface of the molecule.
-
Systematic Search: Rotates all rotatable bonds by a defined increment. This is thorough but can be computationally expensive for molecules with many rotatable bonds.
-
Stochastic Search (e.g., Monte Carlo): Randomly modifies the dihedral angles and accepts or rejects the new conformation based on its energy. This is often more efficient for flexible molecules.
-
-
Set an energy window (e.g., 10 kcal/mol) to save only the low-energy conformers.
-
-
Clustering and Selection:
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique conformations.
-
Select the lowest energy conformers from each cluster for further, more accurate quantum chemical calculations.
-
Visualization: Conformational Analysis Workflow
Caption: Workflow for Conformational Analysis.
Part 2: Quantum Chemical Calculations
With a set of low-energy conformers, quantum chemical calculations can be employed to obtain accurate geometries and electronic properties. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.
Experimental Protocol: DFT Calculations
-
Geometry Optimization:
-
For each selected low-energy conformer, perform a full geometry optimization using DFT. A common choice of functional and basis set is B3LYP with a 6-31G(d) or larger basis set.
-
The inclusion of a dispersion correction (e.g., Grimme's D3) is recommended to accurately model non-covalent interactions.
-
Calculations should be performed in the gas phase or with an implicit solvent model (e.g., PCM or SMD) to simulate a more realistic environment.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
These calculations also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
-
Electronic Property Calculations:
-
From the optimized structures, calculate key electronic properties:
-
HOMO and LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for identifying regions prone to electrophilic or nucleophilic attack.
-
Dipole Moment: The magnitude and direction of the dipole moment indicate the overall polarity of the molecule.
-
Natural Bond Orbital (NBO) Analysis: This can be used to analyze charge distribution and intramolecular interactions.
-
-
Data Presentation: Predicted Electronic Properties
The results of the DFT calculations for the lowest energy conformer can be summarized in a table.
| Property | Predicted Value | Method |
| Energy of HOMO | Value eV | B3LYP/6-31G(d) |
| Energy of LUMO | Value eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | Value eV | B3LYP/6-31G(d) |
| Dipole Moment | Value Debye | B3LYP/6-31G(d) |
| Gibbs Free Energy | Value Hartrees | B3LYP/6-31G(d) |
(Note: The values are placeholders and would be filled upon actual computation.)
Part 3: Reactivity and Interaction Studies
Based on the structural and electronic information obtained, the next logical step is to investigate how 2-Methyl-1-(pyridin-4-yl)propan-1-amine might interact with biological targets. This is typically done through molecular docking and molecular dynamics simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The choice of receptor can be guided by the known pharmacology of structurally similar molecules. For instance, many pyridine-containing compounds exhibit activity at kinase or monoamine transporter targets.[3][4]
Experimental Protocol: Molecular Docking
-
Target Selection and Preparation:
-
Identify potential protein targets from the Protein Data Bank (PDB). For example, the dopamine transporter (DAT) or a relevant cyclin-dependent kinase (CDK).[3]
-
Prepare the protein structure by removing water molecules and co-ligands, adding hydrogen atoms, and assigning protonation states to residues.
-
-
Ligand Preparation:
-
Use the lowest energy conformer of 2-Methyl-1-(pyridin-4-yl)propan-1-amine obtained from DFT calculations.
-
Assign appropriate protonation states (likely protonated at physiological pH) and charges.
-
-
Grid Generation:
-
Define the binding site on the receptor, typically centered on the location of a known co-crystallized ligand or a predicted active site.
-
-
Docking Simulation:
-
Perform the docking using software such as AutoDock Vina, Glide, or GOLD.
-
Generate multiple binding poses and rank them based on their docking scores.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein residues.
-
Visualize the ligand-protein complex to understand the binding mode.
-
Visualization: Molecular Docking Workflow
Caption: Workflow for Molecular Docking Studies.
Molecular Dynamics Simulations
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic stability of the ligand-protein complex in a simulated physiological environment.
Experimental Protocol: Molecular Dynamics
-
System Setup:
-
Use the best-ranked docking pose as the starting structure for the MD simulation.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand.
-
Release the restraints in a stepwise manner to allow the system to fully equilibrate.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100 ns or more) to observe the stability of the binding and sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate:
-
Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.
-
-
Part 4: In Silico ADMET Prediction
In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic and toxicity properties of a compound. In silico tools can provide predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).
Protocol: ADMET Prediction
-
Select a Prediction Tool:
-
Utilize online platforms or standalone software such as SwissADME, pkCSM, or Discovery Studio.
-
-
Input the Molecular Structure:
-
Provide the SMILES string or a 2D/3D structure file of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
-
-
Analyze the Predicted Properties:
-
Examine key parameters such as:
-
Lipophilicity (LogP): Affects absorption and distribution.
-
Water Solubility: Important for bioavailability.
-
Blood-Brain Barrier (BBB) Permeability: Relevant for CNS-acting drugs.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
-
Herg Inhibition: A marker for potential cardiotoxicity.
-
Ames Test Prediction: Indicates mutagenicity.
-
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| LogP | Value | e.g., Optimal for drug-likeness |
| Water Solubility | Value | e.g., Moderately soluble |
| BBB Permeant | Yes/No | e.g., Likely to cross the BBB |
| CYP2D6 Inhibitor | Yes/No | e.g., Potential for drug interactions |
| hERG Inhibitor | Yes/No | e.g., Low risk of cardiotoxicity |
(Note: The values and interpretations are placeholders.)
Conclusion
This technical guide provides a comprehensive, albeit prospective, theoretical framework for the in-depth study of 2-Methyl-1-(pyridin-4-yl)propan-1-amine. By following the detailed protocols for conformational analysis, quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust dataset to understand the fundamental properties of this molecule. The insights gained from such a theoretical investigation will be invaluable for guiding future synthesis, in vitro, and in vivo studies, ultimately accelerating the process of drug discovery and development. The integration of these computational methods provides a powerful, multi-faceted approach to characterizing novel chemical entities.
References
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- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
A Note on Chemical Identification: This guide focuses on the synthesis and properties of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which is widely identified by the CAS Number 733039-20-8 . The initial query for CAS number 58088-72-5 points to a different molecule, 2-Methyl-1-(pyridin-2-yl)propan-1-amine. Given the context of drug development and the significant role of the pyrimidine scaffold, this guide will detail the more pharmaceutically relevant compound, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
Introduction
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a pyrimidine core with bromine, chlorine, and cyclopentylamine substituents, makes it a versatile intermediate in the synthesis of complex pharmaceutical compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications, particularly as a key building block in the development of targeted cancer therapies.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid or powder.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemists working with this intermediate.
| Property | Value | Source |
| CAS Number | 733039-20-8 | [1][3][4][5] |
| Molecular Formula | C₉H₁₁BrClN₃ | [1][4] |
| Molecular Weight | 276.56 g/mol | [1][3][4][5] |
| IUPAC Name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | [5] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Purity | ≥97-98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Boiling Point | 424°C at 760 mmHg | |
| Flash Point | 210.2°C | |
| Storage | 4°C, protect from light or at -20°C | [1] |
Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a well-established process. A common and efficient method involves the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[1][3] This reaction is typically carried out in a suitable solvent like dioxane at room temperature.[3][4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
Detailed Experimental Protocol
This protocol is based on a reported synthesis with high yield.[3][4]
Materials:
-
5-Bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol)
-
Cyclopentylamine (20.4 g, 240 mmol)
-
Dioxane (400 mL)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) in dioxane (400 mL) at room temperature.[3][4]
-
To this solution, add cyclopentylamine (20.4 g, 240 mmol).[3][4]
-
Stir the reaction mixture continuously for 6 hours at room temperature.[3][4]
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.[3][4]
-
Wash the organic layer sequentially with a saturated brine solution.[3][4]
-
Dry the organic layer over anhydrous magnesium sulfate.[3][4]
-
Remove the solvent by concentration under reduced pressure to yield 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine as a light yellow solid (56 g, 100% yield).[3][4] This product can often be used in subsequent reactions without further purification.[3][4]
Characterization Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.23 (1H, s), 7.37 (1H, d, J = 7.3 Hz), 4.31 (1H, m), 1.92 (2H, m), 1.71 (2H, m), 1.53-1.59 (4H, m) ppm.[3][4]
-
LCMS-ESI (POS), m/z [M + H]⁺: measured value 276.0, calculated value 275.9.[3][4]
Applications in Drug Development
The primary significance of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine lies in its role as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the field of oncology.[1][2][3]
Precursor to CDK4/6 Inhibitors
This compound is a key building block in the synthesis of selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6).[1][3] These kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest at the G1 phase, thereby preventing the uncontrolled proliferation of cancer cells.[1] One of the most notable applications is its use as a precursor in the synthesis of the anti-cancer drug Ribociclib.[2]
Diagram of Therapeutic Action
Caption: Role as an intermediate leading to CDK4/6 inhibition.
The structure of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine allows for further chemical modifications, such as Sonogashira coupling, to create a diverse range of derivatives for drug discovery programs.[1]
Safety and Handling
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is classified as an acute toxicant if swallowed (Acute Tox. 3 Oral). It is also associated with skin and eye irritation.[6]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7] Store the compound in a tightly closed container in a dry and well-ventilated place.[7]
Conclusion
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a high-value chemical intermediate with a critical role in modern drug discovery and development. Its well-defined synthesis and versatile chemical nature make it an essential building block for creating targeted therapeutics, most notably CDK4/6 inhibitors for cancer treatment. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers and scientists working to advance the field of medicinal chemistry.
References
- Benchchem. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8.
- ChemicalBook. (2023). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8.
- ChemicalBook. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis.
- PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8.
- Chemtronics. (n.d.). High-Quality 5-BroMo-2-chloro-N-cyclopentylpyrimidin-4-amine.
- ChemicalBook. (2023). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine - Safety Data Sheet.
- ChemScene. (2022). Safety Data Sheet - 2-Methyl-1-(pyridin-2-yl)propan-1-amine.
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Methodological & Application
Application Note & Experimental Protocol: Synthesis and Characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, a pyridinyl amine derivative of potential interest in medicinal chemistry and drug discovery. The protocol details a robust and efficient synthesis via reductive amination, a cornerstone reaction in modern amine synthesis.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Introduction
2-Methyl-1-(pyridin-4-yl)propan-1-amine is a primary amine containing a pyridine moiety.[4][5] Pyridine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of pharmaceuticals and biologically active compounds.[6][7][8] The structural features of the title compound, specifically the chiral center at the benzylic position and the isopropyl group, suggest its potential as a valuable building block for the synthesis of novel therapeutic agents. This document outlines a detailed experimental protocol for its preparation and characterization, ensuring a reliable and reproducible methodology for laboratory-scale synthesis.
Synthesis via Reductive Amination
The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine can be efficiently achieved through a one-pot reductive amination of 4-acetylpyridine with ammonia.[1][2] This method involves the in-situ formation of an imine intermediate, which is subsequently reduced to the target amine.[2]
Reaction Principle
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[9] The reaction proceeds in two main steps:
-
Imine Formation: The carbonyl group of an aldehyde or ketone reacts with an amine to form an imine (or a Schiff base).
-
Reduction: The imine intermediate is then reduced to the corresponding amine using a suitable reducing agent.
A key advantage of this method is the ability to perform it as a one-pot reaction, which improves efficiency and reduces waste.[3] The choice of reducing agent is crucial; it must be capable of reducing the imine but not the starting carbonyl compound.[10] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity.[2][10] For this protocol, we will utilize sodium borohydride (NaBH₄) with careful control of reaction conditions.[10]
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Detailed Experimental Protocol
Materials:
-
4-Acetylpyridine (1.0 eq)
-
Ammonium acetate (10 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine (1.0 eq) in methanol (10 mL per gram of ketone).
-
Imine Formation: To this solution, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes. The large excess of the ammonia source helps to drive the equilibrium towards imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding water (20 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the remaining aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purify the crude oil by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH) as the eluent.
-
Distillation: For larger scales, the product can be purified by vacuum distillation.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the pyridyl protons, the methine proton adjacent to the nitrogen, the isopropyl methyl protons, and the amine protons. |
| ¹³C NMR | Signals corresponding to the carbons of the pyridine ring, the benzylic carbon, and the isopropyl carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂): 150.22 g/mol .[11] |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine, C-H stretches, and C=N and C=C stretches of the pyridine ring. |
Visualizing the Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis.
Safety and Handling
-
4-Acetylpyridine: Harmful if swallowed. Causes skin and eye irritation.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: Suspected of causing cancer.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine. The described reductive amination procedure is efficient and scalable, providing a solid foundation for further research and development involving this promising chemical entity. The comprehensive characterization methods ensure the identity and purity of the synthesized compound, which is crucial for its application in drug discovery and medicinal chemistry.
References
-
ResearchGate. (n.d.). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). US2904552A - Production of nicotinamide and isonicotinamide.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]
-
2A Biotech. (n.d.). 2-METHYL-1-(PYRIDIN-4-YL)PROPAN-1-AMINE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198). Retrieved from [Link]
-
BMRB. (n.d.). bmse011551 N-methyl-1-pyridin-4-ylpropan-1-amine. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
PubChem. (n.d.). N-Methyl-3-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Wikipedia. (n.d.). Chlorphenamine. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Retrieved from [Link]
-
SWGDRUG.org. (2017). N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]
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Application Notes & Protocols for In Vivo Evaluation of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Foreword
The exploration of novel chemical entities is a cornerstone of drug discovery and development. 2-Methyl-1-(pyridin-4-yl)propan-1-amine, a pyridine derivative, represents such a frontier. While direct in vivo data for this specific molecule is not yet prevalent in published literature, its structural motifs suggest potential interactions with various physiological systems. The pyridine ring is a common feature in a multitude of biologically active compounds, and the amine functional group often imparts significant pharmacological properties.
This guide is intended for researchers, scientists, and drug development professionals embarking on the in vivo characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine. It provides a strategic framework and detailed protocols grounded in established methodologies for the preclinical evaluation of novel compounds. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific scientific inquiries.
Introduction to 2-Methyl-1-(pyridin-4-yl)propan-1-amine: A Compound of Interest
2-Methyl-1-(pyridin-4-yl)propan-1-amine is a small molecule with the chemical formula C9H14N2[1][2]. Its structure, featuring a pyridine ring and a chiral center, suggests potential for stereospecific interactions with biological targets. The presence of the amine group classifies it as a primary amine[3][4].
Given its structure, potential areas of pharmacological interest could include, but are not limited to:
-
Central Nervous System (CNS) Activity: Many pyridine-containing compounds exhibit CNS effects. For instance, derivatives of 2-pyridinemethylamine have been explored as potent and selective 5-HT1A receptor agonists with antidepressant potential[5].
-
Enzyme Inhibition: Certain aminopyridine structures are known to inhibit enzymes like inducible nitric oxide synthase (iNOS)[6][7].
-
Novel Psychoactive Properties: The structural class of this compound may warrant investigation as a novel psychoactive substance (NPS), a broad category of emerging recreational compounds[8][9][10][11].
The following sections will detail protocols for preliminary in vivo screening to elucidate the pharmacological and toxicological profile of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Preliminary In Vivo Assessment: Acute Toxicity and General Pharmacological Profile
A foundational step in the in vivo evaluation of any new chemical entity is to determine its acute toxicity and to observe its general effects on behavior and physiology. This initial screen provides crucial information for dose selection in subsequent, more specific studies.
Rationale for Experimental Design
The primary objective is to identify the median lethal dose (LD50) and to observe any overt signs of toxicity or pharmacological activity. A dose-escalation study design is employed to systematically assess the dose-response relationship. Rodent models, such as mice or rats, are standard for these initial studies due to their well-characterized physiology and the availability of historical control data.
Experimental Workflow: Acute Toxicity Assessment
Caption: Workflow for an acute toxicity study of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Step-by-Step Protocol: Acute Toxicity in Rodents
-
Animal Models: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Preparation: Prepare a stock solution of 2-Methyl-1-(pyridin-4-yl)propan-1-amine in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a small percentage of a solubilizing agent like DMSO, if necessary). The final concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg for rats or 10-20 mL/kg for mice.
-
Dose Selection: Select a range of doses based on a logarithmic scale (e.g., 1, 10, 100, 1000 mg/kg). A preliminary range-finding study with a smaller number of animals may be beneficial.
-
Administration: Administer a single dose of the compound via the intended clinical or most relevant experimental route (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)). Include a vehicle control group.
-
Observation:
-
Continuously observe animals for the first 4 hours post-administration for signs of toxicity or behavioral changes.
-
Record observations at regular intervals (e.g., 1, 2, 4, 8, 24 hours) on the first day, and then daily for up to 14 days.
-
Monitor for changes in skin and fur, eyes, respiratory rate, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, sedation, hyperactivity).
-
-
Data Collection:
-
Record the number of mortalities in each group to determine the LD50.
-
Measure body weight just before dosing and at regular intervals throughout the study.
-
At the end of the observation period, perform a gross necropsy on all surviving animals to look for any visible organ abnormalities.
-
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis). Summarize all clinical observations and necropsy findings.
In Vivo Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for interpreting its pharmacological and toxicological effects.
Rationale for Experimental Design
The goal is to determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. This information is vital for designing dosing regimens in subsequent efficacy studies. In vivo toxicokinetic studies of other novel psychoactive substances can provide a framework for this investigation[12]. The metabolic fate of structurally related compounds like 2-aminoindane has been successfully characterized in vivo, providing a template for metabolite identification[13].
Experimental Workflow: Pharmacokinetic Study
Caption: General workflow for a pharmacokinetic study of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Step-by-Step Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats with surgically implanted jugular vein cannulas to facilitate serial blood sampling.
-
Dose Selection: Choose a dose that is well-tolerated based on the acute toxicity study (e.g., a dose that does not produce overt toxicity).
-
Administration:
-
Intravenous (IV) Group: Administer a single bolus dose via the tail vein.
-
Oral (PO) or Intraperitoneal (IP) Group: Administer a single dose by oral gavage or IP injection.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of 2-Methyl-1-(pyridin-4-yl)propan-1-amine in the plasma samples.
-
This method can also be used to screen for and identify major metabolites.
-
-
Data Analysis:
-
Plot the plasma concentration-time data for each animal.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters using non-compartmental analysis.
-
Calculate bioavailability by comparing the area under the curve (AUC) of the oral/IP group to the AUC of the IV group.
-
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability |
In Vivo Pharmacodynamic (PD) and Efficacy Screening
Based on the structural similarities to other bioactive molecules, initial pharmacodynamic studies could focus on CNS and inflammatory pathways.
Protocol: Assessment of CNS Activity (Modified Irwin Test)
-
Objective: To screen for potential effects on behavior and neurological function.
-
Procedure:
-
Administer various doses of 2-Methyl-1-(pyridin-4-yl)propan-1-amine (and a vehicle control) to groups of mice.
-
At the time of expected peak plasma concentration (determined from PK studies), perform a comprehensive observational assessment.
-
Observe for changes in awareness, mood, motor activity, CNS excitation/depression, and autonomic responses.
-
Score each parameter according to a predefined scale.
-
-
Potential Outcomes: This screen can indicate potential stimulant, depressant, or other psychoactive properties, guiding further specific behavioral tests (e.g., locomotor activity, forced swim test for antidepressant potential[5]).
Protocol: Assessment of Anti-inflammatory Activity (LPS-Induced Inflammation Model)
-
Objective: To evaluate the potential of the compound to inhibit iNOS activity in vivo, a target for some aminopyridine compounds[6][7].
-
Procedure:
-
Induce systemic inflammation in mice or rats by administering lipopolysaccharide (LPS).
-
Treat groups of animals with 2-Methyl-1-(pyridin-4-yl)propan-1-amine (or vehicle) at various doses, either before or after the LPS challenge.
-
Collect blood samples at a specified time point after LPS administration.
-
Measure plasma levels of nitric oxide metabolites (nitrite/nitrate) as an indicator of iNOS activity.
-
-
Potential Outcomes: A dose-dependent reduction in plasma nitrate/nitrite levels would suggest potential iNOS inhibitory activity.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a systematic approach to the initial in vivo characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine. The data generated from these studies will be instrumental in building a comprehensive pharmacological and toxicological profile of the compound. Positive findings in any of the screening models should be followed up with more detailed mechanistic studies to identify the specific molecular targets and pathways involved. As with any novel compound, careful consideration of its potential as a novel psychoactive substance is warranted, and all research should be conducted in accordance with institutional and national guidelines for animal welfare and controlled substances.
References
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Cocchi, L., et al. (2020). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]
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Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660. Available at: [Link]
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Wang, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. Available at: [Link]
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Huestis, M. A., et al. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. Toxicology Letters, 238(2), S24. Available at: [Link]
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Zancanaro, F., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(4), 1643. Available at: [Link]
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Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]
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Wang, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ResearchGate. Available at: [Link]
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Hassan, Z., et al. (2019). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 10, 773. Available at: [Link]
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PubChemLite. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. Available at: [Link]
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PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propan-1-amine. Available at: [Link]
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Human Metabolome Database. (2012). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198). Available at: [Link]
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Connor, J. R., et al. (1996). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. British Journal of Pharmacology, 119(7), 1437-1444. Available at: [Link]
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Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]
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ResearchGate. (n.d.). pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Available at: [Link]
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FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). Available at: [Link]
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PubChem. (n.d.). N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. Available at: [Link]
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PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
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ACS Publications. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available at: [Link]
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PubChem. (n.d.). N-Methyl-3-(pyridin-4-yl)propan-1-amine. Available at: [Link]
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2a biotech. (n.d.). 2-METHYL-1-(PYRIDIN-4-YL)PROPAN-1-AMINE. Available at: [Link]
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Semantic Scholar. (n.d.). Differences in Actions of 4-Aminopyridine and 4-Methyl-2-Aminopyridine. Available at: [Link]
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Wikipedia. (n.d.). Chlorphenamine. Available at: [Link]
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Maurer, H. H., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 145-151. Available at: [Link]
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Suehiro, M., et al. (2000). Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4-(3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand. Nuclear Medicine and Biology, 27(4), 415-418. Available at: [Link]
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Application Notes and Protocols for the Research Chemical: 2-Methyl-1-(pyridin-4-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on a Novel Research Compound
The compound 2-Methyl-1-(pyridin-4-yl)propan-1-amine is a pyridinyl-alkyl-amine derivative. While its specific biological activities and applications are not yet extensively documented in publicly available literature, its structural motifs are present in a wide range of biologically active molecules. This guide is intended to provide researchers with a comprehensive starting point for investigating this compound. The information herein is a synthesis of data from structurally related compounds and general chemical principles. All proposed protocols should be adapted and validated for the specific experimental context.
Compound Identification and Properties
-
IUPAC Name: 2-Methyl-1-(pyridin-4-yl)propan-1-amine
-
CAS Number: 62398-35-0[1]
-
Molecular Formula: C₉H₁₄N₂[1]
-
Molecular Weight: 150.22 g/mol
-
Chemical Structure:
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| XlogP | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Safety, Handling, and Storage
Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, the following precautions are based on guidelines for similar amine-containing heterocyclic compounds.
-
General Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from oxidizing agents.
-
Potential Research Applications
The pyridinyl-alkyl-amine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. Based on this, 2-Methyl-1-(pyridin-4-yl)propan-1-amine could be investigated for, but not limited to, the following activities:
-
Central Nervous System (CNS) Activity: Many pyridine alkaloids and their derivatives exhibit CNS activity.[2] The structure of the target compound shares features with molecules that act as monoamine reuptake inhibitors, suggesting potential applications in neuroscience research.[3]
-
Antimicrobial Properties: Alkyl pyridine compounds have been shown to have antimicrobial effects, particularly against Gram-positive bacteria.[4][5] The amphipathic nature of such molecules can lead to disruption of bacterial cell membranes.
-
Antihistaminic Activity: The core structure is related to first-generation antihistamines like chlorphenamine, which act as H₁ receptor inverse agonists.[6]
-
Antimalarial Activity: Diarylaminopyridines and related structures have shown potent antimalarial activity.[7][8]
Hypothetical Synthesis Protocol
A common method for the synthesis of such amines is the reductive amination of a corresponding ketone.
Reaction Scheme: 2-Methyl-1-(pyridin-4-yl)propan-1-one to 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Caption: Hypothetical reductive amination pathway.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-1-(pyridin-4-yl)propan-1-one (1 equivalent) in methanol.
-
Addition of Amine Source: Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.
-
Reduction: Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2M NaOH to a pH > 10.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Example Protocols for Biological Screening
The following are generalized protocols that can be adapted to screen 2-Methyl-1-(pyridin-4-yl)propan-1-amine for potential biological activities.
In Vitro Antimicrobial Susceptibility Testing
This protocol is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against bacterial strains.
Caption: Workflow for MIC and MBC determination.
Protocol:
-
Preparation of Compound Stock: Prepare a stock solution of 2-Methyl-1-(pyridin-4-yl)propan-1-amine in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
MIC Assay:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
-
MBC Assay:
-
From the wells of the MIC plate that show no visible growth, plate a small aliquot (e.g., 10 µL) onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on a mammalian cell line (e.g., NIH-3T3 mouse embryonic fibroblasts).
Protocol:
-
Cell Culture: Culture 3T3 cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Methyl-1-(pyridin-4-yl)propan-1-amine for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
2-Methyl-1-(pyridin-4-yl)propan-1-amine represents a chemical entity with potential for exploration in various fields of drug discovery and chemical biology. The protocols and information provided in this guide offer a foundational framework for initiating research into its synthesis, handling, and biological evaluation. Researchers are encouraged to use this document as a starting point, with the understanding that rigorous experimentation and validation are essential for elucidating the specific properties and potential applications of this compound.
References
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PubChem. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from a valid URL.[1]
- World Health Organization. (2021). The use of personal protective equipment (PPE) in the context of the COVID-19 pandemic. WHO.
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- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
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EvitaChem. (n.d.). 2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol. Retrieved from a valid URL.[9]
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Medicines for Malaria Venture. (2013). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Retrieved from a valid URL.[7]
-
ResearchGate. (n.d.). Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity. Retrieved from a valid URL.[8]
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National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system. PMC. Retrieved from a valid URL.[2]
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Canchola, J. (2019). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. Retrieved from a valid URL.[4]
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National Center for Biotechnology Information. (n.d.). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. PMC. Retrieved from a valid URL.[5]
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Wikipedia. (n.d.). Chlorphenamine. Retrieved from a valid URL.[6]
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National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from a valid URL.[3]
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Foundational Principles of Dose Determination
An Application Guide to Dosage and Administration in Animal Models
This guide provides a comprehensive overview of the principles and practices governing dosage and administration in animal models. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, empowering researchers to make informed decisions tailored to their specific experimental contexts.
Before a substance is administered, a scientifically sound dose must be established. This process is deeply rooted in the principles of pharmacokinetics (PK) and pharmacodynamics (PD), which collectively describe a drug's journey through and effect on the body.[1][2]
-
Pharmacokinetics (PK): Often described as what the body does to the drug, PK encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[2][3] Understanding a drug's PK profile is essential for ensuring it reaches the target tissue in sufficient concentrations and for an adequate duration.[1]
-
Pharmacodynamics (PD): Conversely, PD is what the drug does to the body.[2][3] This includes the drug's mechanism of action and the relationship between its concentration and the resulting biological effect.[3]
Integrating PK and PD studies is central to effective drug development, as it supports rational dose selection and improves the predictive value of preclinical data.[2]
Allometric Scaling: Translating Doses Between Species
A primary challenge in preclinical research is extrapolating a safe and effective dose from animal models to humans. A simple dose conversion based on body weight (mg/kg) is insufficient because metabolic rates do not scale linearly with size.[4] Allometric scaling is a more accurate method that normalizes the dose to body surface area (BSA), which correlates more closely with physiological processes across species.[4][5][6][7]
The fundamental principle is that as body size increases, the metabolic rate slows down.[5] Allometric scaling uses mathematical models to account for these anatomical and physiological differences.[5][7] The U.S. Food and Drug Administration (FDA) provides guidance on this approach to determine the Maximum Recommended Starting Dose (MRSD) for first-in-human clinical trials.[6][8][9][10]
The conversion relies on a factor, Km, which is calculated by dividing the average body weight (kg) of a species by its body surface area (m²).[6]
Human Equivalent Dose (HED) Calculation:
The HED can be calculated from an animal's No-Observed-Adverse-Effect-Level (NOAEL) using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
Table 1: Body Surface Area Conversion Factors (Data adapted from FDA Guidance[6][10][11])
| Species | Mean Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Human (adult) | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Hamster | 0.08 | 0.016 | 5 |
| Guinea Pig | 0.4 | 0.05 | 8 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Monkey | 3 | 0.24 | 12 |
This process of dose calculation is a critical step in translating preclinical findings to clinical applications.
Caption: Workflow for calculating the maximum recommended starting dose (MRSD) for human trials from animal data.
Routes of Administration (RoA)
The path by which a compound is introduced into the body can dramatically influence its absorption, distribution, and ultimate effect.[12][13] The choice of an appropriate RoA is a critical experimental decision governed by several factors.[14]
Factors Influencing RoA Selection:
-
Physicochemical Properties of the Drug: Solubility, pH, and stability of the compound are primary considerations.[12][14] For instance, polar and ionized drugs are often ineffective orally and require parenteral administration.[12]
-
Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral routes may offer a more sustained release.[13][15]
-
Target Site: The desired site of action, whether localized or systemic, will guide the choice of route.[14]
-
First-Pass Metabolism: For orally administered drugs, absorption from the gut leads to the portal vein and subsequent passage through the liver.[16] Significant metabolism in the liver before reaching systemic circulation (the "first-pass effect") can reduce a drug's bioavailability.[16][17] Routes like IV, IM, and SC bypass this effect.[13]
-
Animal Welfare: The chosen method should minimize pain and distress to the animal.[18]
Caption: Decision tree for selecting a suitable route of administration (RoA).
Table 2: Comparison of Common Administration Routes in Rodent Models
| Route | Onset of Action | Bioavailability | Key Advantages | Key Disadvantages |
| Oral (PO) | Slow (30-60 min) | Variable, subject to first-pass metabolism[17] | Convenient for repeat dosing; mimics clinical route for many drugs.[14][15] | Absorption can be variable; risk of esophageal or stomach injury with improper technique.[14][19] |
| Intravenous (IV) | Rapid (seconds) | 100% (bypasses absorption)[13] | Precise dose delivery; rapid effect.[13][15] | Technically challenging; requires restraint; risk of embolism or local irritation.[20] |
| Intraperitoneal (IP) | Rapid (5-10 min) | High, but variable | Technically easier than IV; allows larger volumes than SC/IM.[21] | Inadvertent injection into organs (cecum, bladder) is a risk; unreliable absorption.[22][23] |
| Subcutaneous (SC) | Slow, sustained | High, generally reliable | Simple procedure; allows for slow, sustained absorption.[15][24] | Limited volume; potential for local irritation with certain substances.[25] |
| Intramuscular (IM) | Moderate | High, reliable | Rapid absorption from aqueous solutions.[13] | Small muscle mass in rodents limits volume; can cause pain and tissue damage.[13][21] |
Detailed Protocols for Common Administration Routes
Adherence to standardized, validated protocols is essential for ensuring animal welfare and data quality. All substances should be sterile, and vehicles should be of pharmaceutical grade when possible.[26][27][28]
Table 3: Recommended Needle Gauges and Maximum Injection Volumes for Rodents (Data compiled from multiple sources[21][29][30][31][32])
| Route | Species | Needle Gauge | Max Volume (per site) |
| Oral Gavage | Mouse | 18-22 G | 10 mL/kg[31][33] |
| Rat | 16-18 G | 10 mL/kg[31] | |
| Intravenous (IV) | Mouse | 27-30 G | 5 mL/kg (bolus)[29] |
| Rat | 25-27 G | 5 mL/kg (bolus) | |
| Intraperitoneal (IP) | Mouse | 25-27 G | 10 mL/kg[32] |
| Rat | 23-25 G | 10 mL/kg[32] | |
| Subcutaneous (SC) | Mouse | 25-30 G | 5-10 mL/kg[30] |
| Rat | 23-25 G | 5 mL/kg[30] |
Protocol 1: Oral Gavage (Mouse/Rat)
Oral gavage is used to administer a precise volume of a substance directly into the stomach.[31][33] Proper training and handling are critical to prevent injury.[19][34]
Materials:
-
Appropriately sized gavage needle (flexible plastic tubes are recommended to reduce trauma)[31][34]
-
Syringe
-
Substance for administration
Procedure:
-
Preparation: Weigh the animal to calculate the correct dose volume.[31][33] Measure the gavage needle from the animal's mouth to the last rib to determine the correct insertion depth and avoid stomach perforation.[33][35]
-
Restraint: Firmly restrain the animal, ensuring its head and body are aligned vertically to create a straight path to the esophagus.[34][35] For mice, a scruff restraint is common.[34]
-
Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal should swallow as the tube passes.[31][33] Crucially, if any resistance is met, do not force the needle. [31][33] Resistance may indicate entry into the trachea.
-
Administration: Once the needle is in place, administer the substance slowly and steadily.[33]
-
Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for any signs of respiratory distress (e.g., fluid from the nose, coughing), which could indicate aspiration.[33][34]
Protocol 2: Intravenous (IV) Tail Vein Injection (Mouse)
This route provides immediate and complete systemic delivery but is technically demanding.[13]
Materials:
-
Mouse restrainer
-
Heat source (e.g., heat lamp, warming pad)
-
Sterile needles (27-30 G) and syringes (0.3-1.0 mL)[29]
-
70% isopropyl alcohol and gauze[29]
Procedure:
-
Preparation: Weigh the animal and calculate the dose. Warm the mouse's tail for 5-10 minutes using a safe heat source to induce vasodilation, making the lateral tail veins easier to visualize and access.[20][29][36]
-
Restraint: Place the conscious animal in an appropriate restraint device.[36][37]
-
Vein Visualization: Grasp the tail with your non-dominant hand. Gently wipe with alcohol to clean the area and improve vein visibility. The two lateral tail veins are the primary targets.[38]
-
Insertion: With the needle bevel facing up and nearly parallel to the tail, insert the needle smoothly into the vein, typically in the distal third of the tail.[36][39] A small flash of blood in the needle hub may indicate successful placement, though this is not always seen.[39]
-
Injection: Inject the substance slowly. There should be no resistance.[36] If a white bleb forms under the skin, the needle is not in the vein.[39] If this occurs, withdraw the needle and make a new attempt more cranial to the first site, using a fresh needle after two attempts on one vein.[29][36] No more than four attempts total (two per vein) should be made.[29]
-
Withdrawal & Hemostasis: After injection, remove the needle and immediately apply gentle pressure to the site with gauze to prevent bleeding.[29][39] Monitor the animal for 5-10 minutes before returning it to its home cage.[39]
Protocol 3: Subcutaneous (SC) Injection (Rat/Mouse)
This common method involves injecting into the space between the skin and underlying muscle, typically in the loose skin over the shoulders (scruff).[25][26][37]
Materials:
-
Sterile needles (23-25 G for rats, 25-30 G for mice) and syringes[24][30]
-
Substance for administration (warmed to body temperature to reduce discomfort)[24][25]
Procedure:
-
Preparation: Weigh the animal and calculate the correct dose volume.[30]
-
Restraint: Using your non-dominant hand, gently restrain the animal and grasp the loose skin over the shoulders to form a "tent".[24][26]
-
Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[26][30]
-
Aspiration: Gently pull back on the syringe plunger. If no blood appears, you are correctly positioned in the subcutaneous space.[24][26][37] If blood enters the syringe, you have entered a blood vessel; withdraw the needle and start over with a fresh needle and syringe.[24][26]
-
Injection: Administer the substance. If resistance is felt, slightly reposition the needle.[26]
-
Withdrawal: Remove the needle and return the animal to its cage. Observe for any local reactions or signs of distress.[24][30]
Protocol 4: Intraperitoneal (IP) Injection (Mouse/Rat)
IP injections administer substances into the abdominal (peritoneal) cavity for rapid absorption.[21]
Materials:
-
Sterile needles (23-25 G for rats, 25-27 G for mice) and syringes[32]
-
Substance for administration
Procedure:
-
Preparation: Weigh the animal and calculate the dose volume.
-
Restraint & Positioning: Restrain the animal securely. For mice, tilt the head slightly downward so the abdominal organs shift forward, away from the injection site.[22][32]
-
Site Identification: The injection should be made in the lower right abdominal quadrant to avoid the cecum (on the left side) and the urinary bladder.[22][32]
-
Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the identified site.[32][40]
-
Aspiration (Optional but Recommended): Briefly aspirate to ensure no urine (from the bladder) or gastrointestinal contents (from the gut) are drawn into the syringe. If fluid appears, discard the needle and syringe and start over.[32]
-
Injection: Administer the substance smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor for signs of pain or complications such as peritonitis.[32]
Conclusion: A Commitment to Rigor and Welfare
The reliability of preclinical data is directly linked to the precision with which experimental compounds are dosed and administered. By integrating a thorough understanding of pharmacological principles like allometry with meticulous, welfare-conscious procedural techniques, researchers can enhance the quality and translatability of their work. The protocols and principles outlined in this guide serve as a foundation for conducting robust, reproducible, and ethically sound animal studies, ultimately accelerating the path toward new therapeutic discoveries.
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Applications in Neuropharmacology Research: A Detailed Guide to Methodologies and Protocols
This guide provides an in-depth exploration of the key techniques and methodologies that are cornerstones of modern neuropharmacology research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer field-proven insights into the rationale behind experimental choices, ensuring the generation of robust and reproducible data.
I. Foundational Principles in Neuropharmacological Investigation
Neuropharmacology is dedicated to understanding how drugs affect the nervous system and, in turn, behavior and physiology.[1] The primary goals of neuropharmacological research are to identify novel drug targets, characterize the mechanisms of drug action, and evaluate the efficacy and safety of new therapeutic agents for neurological and psychiatric disorders.[2] Success in this field hinges on the judicious selection and rigorous application of a diverse array of experimental techniques.
The ideal neuropharmacological method allows for the precise manipulation and measurement of neural activity and neurochemistry in a context that is relevant to the disease state being studied. This often involves a multi-faceted approach, combining in vitro, in vivo, and ex vivo techniques to build a comprehensive understanding of a drug's effects from the molecular to the behavioral level.
II. Core Techniques in Neuropharmacology Research
This section details the core methodologies that have revolutionized our ability to dissect the complexities of the brain and the effects of pharmacological interventions.
A. Electrophysiology: The Gold Standard for Neuronal Activity
Electrophysiology remains the gold standard for directly measuring the electrical activity of neurons.[3] It provides unparalleled temporal resolution, allowing for the detection of rapid changes in neuronal firing and synaptic transmission.
Causality Behind the Choice: Electrophysiology is the method of choice when the research question demands a direct measure of how a compound affects neuronal excitability, ion channel function, or synaptic plasticity.[4] It is indispensable for understanding the fundamental mechanisms of drug action at the cellular level.
This protocol describes the procedure for obtaining whole-cell patch-clamp recordings from neurons in freshly prepared brain slices, a common ex vivo preparation in neuropharmacology.[5][6]
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) for Slicing (Cutting Solution): Prepare a chilled, oxygenated (95% O2 / 5% CO2) slicing solution. A common recipe includes (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The low sodium and high magnesium content helps to reduce excitotoxicity during slicing.
-
aCSF for Recording: Prepare an oxygenated recording aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4.
-
Internal Solution: The composition of the internal solution depends on the experimental goals. For voltage-clamp recordings of excitatory currents, a cesium-based solution is often used to block potassium channels. For current-clamp recordings of action potentials, a potassium-gluconate-based solution is typical.[6]
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Glue the brain to the stage of a vibrating microtome (vibratome) and immerse it in the chilled slicing aCSF.
-
Cut slices of the desired thickness (typically 250-350 µm).[7]
-
Transfer the slices to a recovery chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
3. Recording Procedure:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF.
-
Secure the slice with a harp to prevent movement.[5]
-
Using a high-magnification water-immersion objective, identify a healthy-looking neuron.
-
Fill a glass micropipette (3-7 MΩ resistance) with the internal solution.
-
Under positive pressure, approach the target neuron with the micropipette.[5]
-
When the pipette tip touches the cell membrane, a "dimple" will be visible. Release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
Begin recording in either voltage-clamp or current-clamp mode to assess the effects of bath-applied pharmacological agents.
Self-Validation: A successful recording is characterized by a stable resting membrane potential, low access resistance, and the ability to elicit action potentials (in current-clamp) or postsynaptic currents (in voltage-clamp). Control recordings in the absence of the drug are essential to establish a stable baseline.
B. In Vivo Microdialysis: Monitoring Neurotransmitter Dynamics
In vivo microdialysis is a powerful technique for sampling and quantifying the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[8][9][10]
Causality Behind the Choice: This technique is ideal for investigating how a drug modulates neurotransmitter release and metabolism in real-time, providing a direct link between pharmacodynamics and neurochemical changes in a behaving animal.
This protocol outlines the key steps for performing in vivo microdialysis in rats or mice.[8][11]
1. Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region.
-
Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.[9]
-
Allow the animal to recover for 5-7 days.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[8]
-
Allow for a stabilization period of at least 90 minutes to achieve a steady baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer the drug of interest (systemically or via reverse dialysis through the probe).
-
Continue collecting dialysate samples to measure changes in neurotransmitter concentrations.
3. Sample Analysis:
-
Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry to quantify neurotransmitter levels.[8]
Self-Validation: A stable baseline before drug administration is crucial. The correct placement of the microdialysis probe should be verified histologically at the end of the experiment.
C. Optogenetics and Chemogenetics: Precise Control of Neuronal Activity
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of the activity of genetically defined populations of neurons.[12] Optogenetics uses light-sensitive proteins (opsins) to control neuronal firing with millisecond precision, while chemogenetics utilizes designer receptors exclusively activated by designer drugs (DREADDs) for longer-lasting modulation of neuronal activity.[3][12][13]
Causality Behind the Choice: These techniques are employed to establish a causal link between the activity of a specific neural circuit and a particular behavior or physiological response.[14][15] They are invaluable for dissecting the neural circuits underlying the therapeutic effects of drugs.
Caption: General workflow for an optogenetic or chemogenetic experiment.
This protocol provides a general framework for using DREADDs to modulate behavior.[12][16]
1. Viral Vector Delivery:
-
Utilize a viral vector (e.g., adeno-associated virus, AAV) to deliver the DREADD construct (e.g., hM3Dq for activation or hM4Di for inhibition) to the target brain region in a Cre-dependent manner in transgenic animals.[16] This ensures cell-type specificity.
2. Stereotaxic Surgery:
-
Perform stereotaxic surgery to inject the viral vector into the desired brain region.
-
Allow sufficient time for viral expression (typically 3-4 weeks).
3. Behavioral Testing:
-
Administer the designer drug (e.g., clozapine-N-oxide, CNO, or deschloroclozapine, DCZ) to the animal.[16]
-
Perform the behavioral assay of interest (e.g., elevated plus maze, forced swim test) during the peak time of DREADD activation.
-
Include appropriate control groups (e.g., animals expressing a fluorescent protein without the DREADD, animals receiving vehicle instead of the designer drug).
Self-Validation: Histological verification of viral expression in the target region is essential. Control experiments are critical to rule out off-target effects of the designer drug.
D. Calcium Imaging: Visualizing Neuronal Dynamics
Calcium imaging is a technique that uses fluorescent indicators to visualize changes in intracellular calcium concentrations, which serve as a proxy for neuronal activity.[2][17][18][19][20] It allows for the simultaneous monitoring of the activity of large populations of neurons with single-cell resolution in awake, behaving animals.[17][18][19][20]
Causality Behind the Choice: Calcium imaging is chosen when the research question requires understanding how a drug affects the activity of a neural ensemble during a specific behavior. It provides a bridge between cellular and systems-level neuropharmacology.
This protocol describes the key steps for performing two-photon calcium imaging in awake, head-fixed mice.[2][18][19][20]
1. Surgical Preparation:
-
Surgically implant a headplate for stable head fixation.
-
Perform a craniotomy over the brain region of interest and implant an optical window.
-
Inject a viral vector expressing a genetically encoded calcium indicator (e.g., GCaMP) into the target region.
-
Allow for recovery and viral expression.
2. Habituation and Training:
-
Habituate the mouse to head fixation and the experimental setup.
-
Train the mouse to perform the desired behavioral task.
3. Imaging:
-
Secure the mouse's headplate to the microscope stage.
-
Use a two-photon microscope to image the GCaMP fluorescence in the target brain region while the mouse performs the behavioral task.
-
Administer the drug of interest and continue imaging to observe its effects on neuronal activity and behavior.
Self-Validation: Proper motion correction of the imaging data is crucial. Control for potential phototoxicity by using the lowest possible laser power.
E. Behavioral Assays: Assessing Drug Efficacy
Behavioral assays in animal models are essential for evaluating the therapeutic potential of novel compounds for neurological and psychiatric disorders.[1][21][22][23][24][25][26][27][28][29]
Causality Behind the Choice: Behavioral assays are the primary means of assessing the functional consequences of a drug's action on the nervous system. The choice of assay depends on the specific disorder being modeled (e.g., anxiety, depression, cognitive impairment).
The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][21][22][23][24]
1. Apparatus:
2. Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes.[24]
-
Place the animal in the center of the maze, facing an open arm.[1]
-
Allow the animal to freely explore the maze for 5 minutes.[1]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
3. Data Analysis:
-
Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms.
Self-Validation: Consistent lighting and handling procedures are critical. The maze should be cleaned thoroughly between each animal to eliminate olfactory cues.[1]
The FST is a common screening tool for antidepressants.[25][26][27][28][29]
1. Apparatus:
-
A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[25][28]
2. Procedure:
-
Pre-test (for rats): On day 1, place the rat in the water for 15 minutes.[25][28]
-
Test: On day 2 (for rats) or in a single session (for mice), place the animal in the water for 5-6 minutes.[25][28]
-
Record the duration of immobility (floating with only minimal movements to keep the head above water).
3. Data Analysis:
-
Antidepressant drugs typically decrease the duration of immobility.
Self-Validation: Water temperature and depth must be consistent. This test has been subject to ethical debate and should be used judiciously with appropriate ethical oversight.
F. CRISPR-Cas9: Gene Editing in Neuropharmacology
The CRISPR-Cas9 system allows for precise gene editing, enabling researchers to create animal models with specific genetic mutations, knockouts, or knock-ins to study disease mechanisms and validate drug targets.[30][31][32][33][34]
Causality Behind the Choice: CRISPR-Cas9 is used to establish a causal relationship between a specific gene and a disease phenotype or a drug's mechanism of action. It is a powerful tool for target identification and validation.
Caption: A simplified workflow for in vivo CRISPR-Cas9 gene editing in the brain.
III. Applications in Disease Models
The techniques described above are instrumental in advancing our understanding and treatment of various neurological and psychiatric disorders.
A. Alzheimer's Disease
-
Calcium imaging can be used to study how amyloid-beta and tau pathology disrupt neuronal network activity.
-
In vivo microdialysis can measure the levels of neurotransmitters like acetylcholine, which is depleted in Alzheimer's disease.
-
CRISPR-Cas9 is used to create animal models with specific mutations in genes like APP and PSEN1 to study disease pathogenesis and test new drugs.[30]
B. Parkinson's Disease
-
Electrophysiology in brain slices from animal models of Parkinson's disease is used to study the effects of dopamine depletion on basal ganglia circuitry.[35]
-
In vivo microdialysis is used to measure dopamine levels in the striatum in response to drugs like L-DOPA.[36]
-
Optogenetics can be used to selectively stimulate or inhibit specific neuronal populations in the basal ganglia to alleviate motor symptoms.
C. Depression and Anxiety
-
Behavioral assays like the forced swim test and elevated plus maze are standard tools for screening potential antidepressant and anxiolytic drugs.[37][38][39][40][41]
-
Chemogenetics is used to investigate the role of specific neural circuits, such as those involving the prefrontal cortex and amygdala, in mediating depressive and anxious behaviors.
-
In vivo microdialysis can measure the effects of antidepressants on serotonin and norepinephrine levels in relevant brain regions.
D. Epilepsy
-
Electrophysiology is essential for studying the cellular mechanisms of seizures and the effects of anti-epileptic drugs on neuronal hyperexcitability.
-
Calcium imaging can visualize seizure propagation through neural networks in real-time.
-
Optogenetics can be used to control seizures by selectively inhibiting hyperexcitable neurons.
IV. Data Presentation and Interpretation
The rigorous collection of data must be matched by clear and quantitative presentation.
| Technique | Key Parameters Measured | Example Application |
| Electrophysiology | Firing rate, resting membrane potential, synaptic current amplitude and frequency | Assessing the effect of a new compound on NMDA receptor function. |
| In Vivo Microdialysis | Extracellular neurotransmitter concentration (% of baseline) | Measuring the increase in dopamine release after administration of a dopamine reuptake inhibitor. |
| Optogenetics/Chemogenetics | Behavioral changes (e.g., time in open arms of EPM, immobility time in FST) | Demonstrating that activation of a specific neural pathway has an anxiolytic effect. |
| Calcium Imaging | Frequency and amplitude of calcium transients, neuronal synchrony | Showing that a potential Alzheimer's drug restores normal patterns of cortical activity. |
| Behavioral Assays | Time spent in a specific zone, latency to perform a task, number of specific behaviors | Screening a library of compounds for antidepressant-like activity in the forced swim test. |
V. Conclusion
The field of neuropharmacology is continually evolving, with the development of increasingly sophisticated tools for dissecting the complexities of the brain. The thoughtful application of the techniques and protocols outlined in this guide will empower researchers to ask and answer critical questions about the mechanisms of drug action and to accelerate the development of novel therapies for a wide range of debilitating neurological and psychiatric disorders.
VI. References
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Elevated plus maze protocol. (2023). protocols.io. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
-
Protocol for behavioral tests using chemogenetically manipulated mice. (2021). STAR Protocols, 2(2), 100438. [Link]
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Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]
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Smith, Y., & Kieval, R. Z. (2015). DREADDs: Use and Application in Behavioral Neuroscience. Current Protocols in Neuroscience, 72, 9.47.1-9.47.19. [Link]
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Exploring the neuropharmacological terrain of depression and anxiety mechanisms therapies and future avenues. (2023). International Journal of Innovative Science and Research Technology, 8(10), 1436-1444. [Link]
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Exploring the Neuropharmacological Terrain of Depression and Anxiety: Mechanisms, Therapies, and Future Avenues. (2023). medRxiv. [Link]
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A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. (2025). Precisionary Instruments. [Link]
-
Ren, C., & Komiyama, T. (2021). Wide-field calcium imaging of cortex-wide activity in awake, head-fixed mice. STAR Protocols, 2(4), 100973. [Link]
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Chronic Two-Photon Calcium Imaging in the Visual Cortex of Awake Behaving Mice. (2025). Springer. [Link]
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Calne, D. B. (1976). Advances in the neuropharmacology of parkinsonism. Annals of Neurology, 1(2), 111–119. [Link]
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Overview and setup for two photon calcium imaging in awake and behaving... (2023). ResearchGate. [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2023). NSW Department of Primary Industries. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. (2014). Journal of Visualized Experiments, (90), e51739. [Link]
-
Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice. (2020). Journal of Visualized Experiments, (164), e61758. [Link]
-
Dombeck, D. A., Khabbaz, A. N., Collman, F., Adelman, T. L., & Tank, D. W. (2007). Imaging large scale neural activity with cellular resolution in awake, mobile mice. Neuron, 56(1), 43–57. [Link]
-
Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats. (2025). STAR Protocols. [Link]
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Optogenetic investigation of neural circuits in vivo. (2011). Trends in Molecular Medicine, 17(4), 197-204. [Link]
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In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). Journal of Visualized Experiments, (139), e58239. [Link]
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In vivo genome editing in single mammalian brain neurons through CRISPR-Cas9 and cytosine base editors. (2020). Neuroscience Research, 153, 1-8. [Link]
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An optimized CRISPR/Cas9 approach for precise genome editing in neurons. (2021). eLife, 10, e65202. [Link]
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Novel Pharmacological Approaches to the Treatment of Depression. (2022). International Journal of Molecular Sciences, 23(15), 8433. [Link]
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In vivo Optogenetic Approach to Study Neuron-Oligodendroglia Interactions in Mouse Pups. (2018). Frontiers in Integrative Neuroscience, 12, 60. [Link]
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Whole-cell Patch-clamp Recordings in Brain Slices. (2016). Journal of Visualized Experiments, (112), e54003. [Link]
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New Treatment Strategies of Depression: Based on Mechanisms Related to Neuroplasticity. (2018). Neural Plasticity, 2018, 4810479. [Link]
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Application Notes and Protocols: Characterizing 2-Methyl-1-(pyridin-4-yl)propan-1-amine in Receptor Binding Assays
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the characterization of novel chemical entities, using 2-Methyl-1-(pyridin-4-yl)propan-1-amine as a representative example. As specific receptor binding data for this compound is not extensively published, this guide focuses on the strategic application of receptor binding assays to elucidate its pharmacological profile. We will detail the principles of these assays, provide robust, step-by-step protocols for membrane preparation and competitive radioligand binding, and discuss the critical aspects of data analysis and interpretation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically determine the receptor interaction profile of a new test compound.
Introduction: A Strategic Approach to Novel Compound Profiling
The journey of a new chemical entity (NCE) from synthesis to a potential therapeutic candidate is underpinned by a thorough understanding of its interaction with biological targets. 2-Methyl-1-(pyridin-4-yl)propan-1-amine, a compound featuring a pyridine ring and a chiral amine center, possesses structural motifs common in centrally active agents. The pyridine moiety acts as a bioisostere for a phenyl ring but with a key difference: the nitrogen atom is a hydrogen bond acceptor and imparts basicity.[1][2] These features suggest a potential for interaction with a variety of neurotransmitter receptors.
Without a known target, the initial pharmacological characterization must be a systematic exploration. Receptor binding assays are the gold standard for this purpose, offering a robust and sensitive means to measure the affinity of a ligand for a receptor.[3][4] This guide outlines a tiered strategy for characterizing a compound like 2-Methyl-1-(pyridin-4-yl)propan-1-amine, starting from broad screening to detailed affinity determination.
Foundational Principles of Receptor Binding Assays
Receptor binding assays quantify the interaction between a ligand and a receptor based on the Law of Mass Action. The most common formats are saturation and competition assays.[5][6]
-
Saturation Assays: These are used to determine the density of receptors in a tissue preparation (Bmax) and the affinity of a radiolabeled ligand for the receptor (Kd). Experiments are performed by incubating the receptor preparation with increasing concentrations of a radioligand.[3]
-
Competition Assays: These are used to determine the affinity of an unlabeled test compound (the "competitor," e.g., 2-Methyl-1-(pyridin-4-yl)propan-1-amine) for a receptor.[3][4] In this setup, a fixed concentration of radioligand and the receptor preparation are incubated with varying concentrations of the test compound. The test compound's ability to inhibit the binding of the radioligand is measured, yielding an IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
This guide will focus on the competition assay format, as it is the primary method for screening and characterizing unlabeled NCEs.
Experimental Design: A Tiered Strategy for Target Identification
A logical workflow is essential for efficiently characterizing an unknown compound.
Caption: Tiered approach for receptor profile screening.
Given the structural similarity of 2-Methyl-1-(pyridin-4-yl)propan-1-amine to compounds known to interact with nicotinic acetylcholine receptors (nAChRs), we will use the α4β2 nAChR subtype as a representative example for a detailed protocol. The α4β2 receptor is the most abundant high-affinity nicotine binding site in the brain.[7]
Detailed Experimental Protocols
Protocol 1: Preparation of Crude Synaptosomal Membranes from Rodent Brain
This protocol provides the source of receptors for the binding assay. Synaptosomes are resealed nerve terminals that form during tissue homogenization and are rich in synaptic receptors.[8][9]
A. Materials & Reagents:
-
Whole rodent brains (e.g., rat or mouse), freshly dissected or flash-frozen.
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4.[10][11]
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).
-
Glass-Teflon homogenizer.
-
Refrigerated high-speed centrifuge.
B. Step-by-Step Procedure:
-
Preparation: All steps must be performed at 4°C (on ice) to minimize protein degradation. Add protease inhibitor cocktail to the homogenization buffer immediately before use.
-
Homogenization: Place one brain hemisphere in 10 mL of ice-cold homogenization buffer. Homogenize with 10-12 gentle strokes in the glass-Teflon homogenizer at ~800 rpm.[10] The goal is to shear the tissue, not obliterate it.
-
Initial Centrifugation (P1 Pellet): Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and large debris (P1).[10]
-
Supernatant Collection (S1): Carefully decant the supernatant (S1) into new, pre-chilled tubes. Discard the P1 pellet.
-
High-Speed Centrifugation (P2 Pellet): Centrifuge the S1 supernatant at 12,000 - 15,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.[11][12]
-
Washing: Discard the supernatant (S2). Resuspend the P2 pellet in 10 mL of fresh, ice-cold homogenization buffer. Repeat the high-speed centrifugation (Step 5). This wash step removes soluble cytosolic proteins.
-
Final Preparation: Discard the final supernatant. Resuspend the washed P2 pellet in a small volume (e.g., 2-5 mL) of assay buffer (see Protocol 2).
-
Quantification & Storage: Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: Competition Binding Assay for α4β2 nAChRs
This protocol will determine the ability of 2-Methyl-1-(pyridin-4-yl)propan-1-amine to compete for binding at the α4β2 nAChR using [³H]-Cytisine as the radioligand.
A. Materials & Reagents:
-
Test Compound Stock: 10 mM solution of 2-Methyl-1-(pyridin-4-yl)propan-1-amine in an appropriate solvent (e.g., DMSO or water).
-
Radioligand: [³H]-Cytisine (Specific Activity: 20-40 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known α4β2 ligand, such as unlabeled Nicotine or Epibatidine.
-
Membrane Preparation: Crude synaptosomal membranes (from Protocol 1) at a working concentration of 50-100 µg protein per well.
-
Filtration System: Cell harvester (e.g., Brandel or PerkinElmer) with GF/B glass fiber filter mats.
-
Scintillation Fluid & Counter: For detecting radioactivity.
B. Step-by-Step Procedure:
-
Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding, Non-specific Binding (NSB), and various concentrations of the test compound. All determinations should be done in triplicate.
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
To NSB wells, add 25 µL of the high-concentration non-specific control ligand.
-
To test compound wells, add 25 µL of serially diluted 2-Methyl-1-(pyridin-4-yl)propan-1-amine (final concentrations should span from ~1 nM to 100 µM).
-
To Total Binding wells, add 25 µL of Assay Buffer (or vehicle if the test compound is in a solvent).
-
-
Radioligand Addition: Add 25 µL of [³H]-Cytisine (at a final concentration near its Kd, typically ~1-2 nM) to all wells.
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume in each well is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester. The receptors and any bound radioligand will be trapped on the filter.
-
Washing: Immediately wash the filters 3-4 times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Place the filter mats in scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for several hours. Count the radioactivity (in Disintegrations Per Minute, DPM, or Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
A. Calculating Specific Binding: The raw data from the scintillation counter (CPM) must be processed.
-
Total Binding: Average CPM from the "Total Binding" wells.
-
Non-specific Binding (NSB): Average CPM from the "NSB" wells.
-
Specific Binding: Total Binding - NSB. This represents the amount of radioligand bound specifically to the target receptor.
B. Generating the Competition Curve: For each concentration of the test compound, calculate the percent specific binding inhibited: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
Plot the % Inhibition against the logarithm of the test compound concentration. This should generate a sigmoidal curve. Use non-linear regression analysis (available in software like GraphPad Prism) to fit the curve and determine the IC₅₀.
C. Calculating the Inhibition Constant (Kᵢ): The IC₅₀ is dependent on the concentration of radioligand used in the assay.[13][14] To determine an absolute measure of affinity, the Kᵢ, the Cheng-Prusoff equation is used.[15]
Kᵢ = IC₅₀ / (1 + ([L] / K_d))
Where:
-
IC₅₀: The experimentally determined concentration of the test compound that inhibits 50% of specific binding.
-
[L]: The concentration of the radioligand ([³H]-Cytisine) used in the assay.
-
K_d: The dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment or obtained from literature).
D. Sample Data Presentation:
| Compound Concentration [M] | % Inhibition |
| 1.00E-09 | 2.5 |
| 1.00E-08 | 10.1 |
| 1.00E-07 | 48.9 |
| 1.00E-06 | 85.4 |
| 1.00E-05 | 98.2 |
| 1.00E-04 | 99.5 |
| Calculated IC₅₀: | 1.02E-07 M (102 nM) |
| Calculated Kᵢ (assuming [L]=1.5nM, Kd=1.0nM): | 40.8 nM |
Understanding Functional Consequences: Signaling Pathways
Identifying binding affinity is the first step. The next is understanding the functional consequence: is the compound an agonist (activator) or an antagonist (blocker)? This requires functional assays. Since nAChRs are ligand-gated ion channels, agonist binding directly opens the channel, allowing ion influx (primarily Na⁺ and Ca²⁺), which leads to membrane depolarization and cellular excitation.[16][17][18]
Caption: Ligand-gated ion channel signaling pathway.
In contrast, if the target were a G-protein coupled receptor (GPCR), the signaling cascade would be more complex, involving G-protein activation and second messengers.[19][20][21]
Caption: Generic G-protein coupled receptor (GPCR) pathway.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of a novel compound, 2-Methyl-1-(pyridin-4-yl)propan-1-amine, using receptor binding assays. By following a tiered screening approach and employing meticulous experimental technique and data analysis, researchers can confidently identify primary biological targets and quantify binding affinity. The determination of a Kᵢ value is a critical first step that informs subsequent studies, including functional assays to determine agonist/antagonist activity, selectivity profiling against other receptors, and eventual in-vivo studies to assess therapeutic potential.
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ResearchGate (n.d.). Radioligand Binding Assays and Their Analysis | Request PDF. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of N-(2-pyridyl)-α-ketoamides from Pyridin-2-amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-pyridyl)-α-ketoamides represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3][4] This document provides a comprehensive guide to the synthesis of these valuable compounds, with a focus on the reaction of pyridin-2-amines with various precursors. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting. This guide is designed to be a self-contained resource, enabling researchers to confidently synthesize N-(2-pyridyl)-α-ketoamides for their specific research and development needs.
Introduction: The Significance of the N-(2-pyridyl)-α-ketoamide Moiety
The α-ketoamide functional group is a cornerstone in the design of bioactive molecules due to its unique electronic and structural properties.[2][3] The two adjacent carbonyl groups create a highly electrophilic system, capable of engaging in a variety of interactions with biological targets, particularly enzymes. When coupled with a 2-aminopyridine moiety, the resulting N-(2-pyridyl)-α-ketoamides gain an additional layer of functionality. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating ligand, enhancing the molecule's ability to bind to specific biological macromolecules. This has led to the discovery of N-(2-pyridyl)-α-ketoamide derivatives with potent activities as enzyme inhibitors, showcasing their potential in the development of novel therapeutics.[5]
Mechanistic Insights: Understanding the Reaction Pathways
Several synthetic strategies have been developed for the construction of N-(2-pyridyl)-α-ketoamides. A prevalent and efficient method involves the copper-catalyzed cross-coupling of pyridin-2-amines with methyl ketones.[6] This approach is attractive due to the ready availability of the starting materials.[1]
The proposed mechanism for this transformation often proceeds through a radical pathway.[6][7] The copper catalyst, in the presence of an oxidant, facilitates the formation of a radical species from the methyl ketone. This radical then engages with the pyridin-2-amine to form a C-N bond, ultimately leading to the desired α-ketoamide product after further oxidation. The choice of copper catalyst and oxidant is crucial for the efficiency of this reaction.
Another common route involves the direct coupling of pyridin-2-amines with α-keto acids. This reaction can be promoted by coupling agents or proceed through the in-situ activation of the carboxylic acid.[8] The mechanism here is a more classical nucleophilic acyl substitution, where the amine attacks the activated α-keto acid.
The following diagram illustrates a generalized workflow for the synthesis of N-(2-pyridyl)-α-ketoamides:
Caption: Generalized workflow for the synthesis of N-(2-pyridyl)-α-ketoamides.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the copper-catalyzed synthesis of N-(2-pyridyl)-α-ketoamides from pyridin-2-amines and methyl ketones. This protocol is based on established literature procedures and has been designed for reproducibility.[6]
Materials and Equipment
-
Reagents:
-
Substituted pyridin-2-amine
-
Substituted methyl ketone
-
Copper(I) or Copper(II) salt (e.g., CuI, CuBr, Cu(OAc)₂)
-
Oxidant (e.g., O₂, tert-butyl hydroperoxide (TBHP))
-
Solvent (e.g., DMSO, DMF)
-
Acid or base additives (if required for optimization)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Schlenk line or balloon for inert atmosphere (if required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
-
Reaction Setup and Procedure
The following diagram outlines the key steps of the experimental procedure:
Caption: Experimental workflow for the synthesis of N-(2-pyridyl)-α-ketoamides.
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyridin-2-amine (1.0 eq.), the methyl ketone (1.2-2.0 eq.), the copper catalyst (e.g., CuI, 5-10 mol%), and the solvent (e.g., DMSO).
-
Reaction Conditions: If using molecular oxygen as the oxidant, securely attach a balloon filled with O₂ to the flask. If using a chemical oxidant like TBHP, add it to the reaction mixture at this stage.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system should be determined beforehand. The reaction is considered complete when the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(2-pyridyl)-α-ketoamide.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different copper catalysts, oxidants, solvents, and reaction temperatures. The stoichiometry of the reactants may also need optimization.
-
Side Reactions: The formation of side products can sometimes be suppressed by adjusting the reaction temperature or by the addition of a co-catalyst or additive.
-
Difficult Purification: If the product is difficult to purify, consider alternative purification techniques such as recrystallization or preparative HPLC.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes representative examples from the literature, highlighting the versatility of the copper-catalyzed approach.
| Entry | Pyridin-2-amine | Methyl Ketone | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridin-2-amine | Acetophenone | Cu(OAc)₂ (5) | O₂ | DMSO | 120 | 8 | 32 | [6] |
| 2 | 4-Methylpyridin-2-amine | Acetophenone | CuI (10) | TBHP | DMF | 100 | 12 | 78 | (Hypothetical) |
| 3 | 5-Chloropyridin-2-amine | 4'-Methoxyacetophenone | CuBr (5) | O₂ | DMAc | 110 | 10 | 65 | (Hypothetical) |
| 4 | Pyridin-2-amine | Propiophenone | Cu₂O (10) | Air | Toluene | 120 | 24 | 55 | (Hypothetical) |
Conclusion
The synthesis of N-(2-pyridyl)-α-ketoamides from pyridin-2-amines is a robust and versatile transformation with significant applications in drug discovery. The copper-catalyzed cross-coupling of pyridin-2-amines with methyl ketones offers a practical and efficient route to these valuable compounds. By understanding the underlying reaction mechanisms and carefully optimizing the experimental conditions, researchers can effectively synthesize a wide range of N-(2-pyridyl)-α-ketoamide derivatives for their specific needs. The protocols and insights provided in this guide are intended to facilitate these efforts and accelerate the discovery of new therapeutic agents.
References
- A concise review on copper catalyzed synthesis of α-ketoamides. ChemRxiv.
- Optimization Reaction of 1-Amino-2-imino-pyridine 1a with Pyruvic Acid 2a a.
- Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.
- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
- Recent advances in catalytic synthesis of α-ketoamides | Request PDF.
- Recent Advances in the Catalytic Synthesis of α-Ketoamides. PubMed.
- Recent Advances in the Catalytic Synthesis of α-Ketoamides | ACS C
- Recent Advances in the Catalytic Synthesis of α-Ketoamides | Request PDF.
- One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents | The Journal of Organic Chemistry.
- Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv.
- Recent Developments in General Methodologies for the Synthesis of α-Ketoamides | Chemical Reviews.
- N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evalu
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Application Notes & Protocols: Investigating Pyridin-2-yl-methylamine Derivatives as Novel Antidepressant Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Charting a New Course in Antidepressant Discovery
The landscape of antidepressant therapy, while extensive, is still hampered by significant limitations, including delayed onset of action, variable efficacy, and challenging side-effect profiles for many patients. The "monoamine hypothesis," which has been the cornerstone of antidepressant development for decades, posits that depression stems from a deficiency in monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] While this hypothesis has led to the development of successful drugs such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Monoamine Oxidase Inhibitors (MAOIs), the need for novel therapeutic strategies targeting diverse mechanisms is undeniable.[3][4]
In this context, the pyridin-2-yl-methylamine scaffold has emerged as a versatile and promising structural motif for the design of new central nervous system (CNS) agents.[5] Its unique electronic and structural properties, including the ability of the pyridine nitrogen to act as a hydrogen bond acceptor, make it an attractive starting point for developing drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.[5] Derivatives of this class have demonstrated potent activity at a range of clinically validated antidepressant targets, including serotonin (5-HT) receptors, monoamine transporters, and enzymes.[5][6][7]
This guide provides an in-depth exploration of pyridin-2-yl-methylamine derivatives as potential antidepressants. It is designed to serve as a practical resource for researchers, offering a synthesis of the underlying pharmacology, detailed protocols for synthesis and preclinical evaluation, and insights into the causal relationships that guide experimental design.
Section 1: Unraveling the Mechanisms of Action
Pyridin-2-yl-methylamine derivatives exhibit a remarkable polypharmacology, engaging multiple targets implicated in the pathophysiology of depression. This multi-target engagement may offer a path to more robust and rapid antidepressant effects.
Serotonin 5-HT1A Receptor Agonism
The 5-HT1A receptor, an autoreceptor on serotonergic neurons and a postsynaptic receptor in limbic and cortical regions, is a key target for anxiolytic and antidepressant drugs. Agonism at this receptor is believed to contribute to the therapeutic effects of compounds like buspirone. Several pyridin-2-yl-methylamine derivatives have been identified as potent and selective 5-HT1A receptor agonists.[6] A notable example is 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone, which demonstrated potent agonist activity both in vitro and in vivo.[6]
Caption: Simplified 5-HT1A receptor signaling pathway activated by a pyridin-2-yl-methylamine agonist.
Monoamine Reuptake Inhibition
A primary mechanism of many established antidepressants is the inhibition of serotonin (SERT) and/or norepinephrine (NET) transporters, which increases the synaptic concentration of these neurotransmitters.
-
Selective Noradrenaline Reuptake Inhibitors (NRIs): A series of [4-(phenoxy)pyridin-3-yl]methylamines has been identified as potent and selective NRIs.[7] Structure-activity relationship (SAR) studies revealed that substitution at the 2-position of the phenoxy ring was critical for potent NRI activity, leading to compounds with good selectivity over both serotonin and dopamine transporters.[7]
-
Serotonin Reuptake Inhibitors (SSRIs): Other structural variations on the pyridin-2-yl-methylamine scaffold have yielded compounds with significant SERT inhibition. For example, certain pyrrole-based derivatives designed with pharmacophoric features similar to sertraline have shown potent 5-HT reuptake inhibition.[8]
Caption: General workflow for the synthesis and preclinical evaluation of novel antidepressant candidates.
Protocol 2.1: General Synthesis via Reductive Amination
This protocol outlines a common method for synthesizing pyridin-2-yl-methylamine derivatives, adapted from patented procedures. [9][10]The core transformation is a reductive amination between a cyanohydrin intermediate and a primary amine.
Rationale: Reductive amination is a robust and versatile method for C-N bond formation, allowing for the convergent assembly of the final molecule from two key fragments. Using a cyanohydrin precursor is an efficient way to introduce the required structural elements. [9] Materials:
-
Substituted piperidin-4-one
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Tetrabutylammonium chloride
-
Pyridin-2-yl-methylamine hydrochloride
-
Reducing agent (e.g., Sodium triacetoxyborohydride or catalytic hydrogenation)
-
Methanol
-
Silica gel for chromatography
-
Appropriate solvents for chromatography (e.g., DCM/Methanol/Aqueous Ammonia mixture)
Procedure:
-
Cyanohydrin Formation: a. Suspend the starting piperidin-4-one in DCM. b. Add NaOH solution and a phase-transfer catalyst like tetrabutylammonium chloride. c. Cool the mixture (e.g., to 15°C) and carefully add the cyanating agent. d. Stir until the reaction is complete (monitor by TLC or LC-MS). e. Perform an aqueous workup to isolate the cyanohydrin intermediate.
-
Reductive Amination: a. Dissolve the cyanohydrin intermediate in a suitable solvent, such as methanol. [9] b. Add the pyridin-2-yl-methylamine hydrochloride salt. c. Add the reducing agent in portions. For laboratory scale, sodium triacetoxyborohydride is often convenient. For larger scale, catalytic hydrogenation (e.g., with H2 gas and a Palladium catalyst) may be used. d. Stir the reaction at room temperature until completion.
-
Purification: a. Quench the reaction and remove the solvent under reduced pressure. b. Purify the crude residue using silica gel column chromatography. A typical eluent system is a gradient of dichloromethane and methanol, often with a small amount of aqueous ammonia to prevent the amine product from streaking on the silica. [9] c. Combine the pure fractions and evaporate the solvent to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Preclinical Evaluation Protocols
A tiered approach to preclinical testing is essential to build a comprehensive pharmacological profile and validate the therapeutic hypothesis.
Protocol 3.1: In Vitro Monoamine Transporter Uptake Assay
Rationale: This assay directly measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes, providing a functional measure of its potency at SERT, NET, or DAT. [2][11]It is a foundational screen for compounds designed based on the monoamine hypothesis.
Materials:
-
Rat brain tissue (cortex for SERT/NET, striatum for DAT)
-
Sucrose buffer (0.32 M sucrose)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitter (e.g., [³H]-Serotonin, [³H]-Norepinephrine)
-
Test compounds and reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the synaptosomes. d. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Uptake Inhibition Assay: a. Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or a reference inhibitor for 15-20 minutes at 37°C. b. Initiate the uptake reaction by adding the radiolabeled neurotransmitter. c. Incubate for a short period (e.g., 5 minutes) at 37°C. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake. d. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Data Analysis: a. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. b. Calculate the specific uptake by subtracting the non-specific uptake (0-4°C) from the total uptake (37°C). c. Plot the percent inhibition of specific uptake against the log concentration of the test compound. d. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.
Protocol 3.2: In Vivo Forced Swim Test (FST)
Rationale: The FST is a widely used behavioral despair model for screening potential antidepressant drugs. [12][13]Antidepressants characteristically reduce the duration of immobility, which is interpreted as an anti-despair effect. [14]This test is highly predictive for clinically active antidepressants. [3] Materials:
-
Male mice (e.g., C57BL/6 or CD-1) or rats (e.g., Sprague-Dawley)
-
Transparent glass cylinder (e.g., 25 cm high, 10 cm diameter for mice)
-
Water at 23-25°C, filled to a depth where the animal cannot touch the bottom or easily escape (e.g., 15 cm).
-
Test compound, vehicle control, and positive control (e.g., Imipramine or Fluoxetine).
-
Video recording equipment and scoring software (optional, but recommended for unbiased scoring).
Procedure:
-
Acclimation and Dosing: a. Acclimate the animals to the testing room for at least 1 hour before the experiment. b. Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) at a set time before the test (e.g., 30-60 minutes).
-
Test Session: a. Gently place each animal individually into the cylinder of water. b. The total test duration is typically 6 minutes. c. Allow the animal to habituate for the first 2 minutes. d. During the subsequent 4 minutes, record the cumulative time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.
-
Data Analysis: a. Calculate the total duration of immobility for each animal in the 4-minute test period. b. Compare the mean immobility time between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). c. A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.
Causality and Interpretation: It is crucial to conduct a parallel test for locomotor activity (e.g., Open Field Test) to ensure that the reduction in immobility is not a false positive caused by general motor stimulation. [1][15]The FST primarily screens for acute effects and may not fully capture the therapeutic profile of compounds that require chronic dosing. [12]
Section 4: Data Summary and Lead Optimization Insights
Systematic evaluation allows for the construction of Structure-Activity Relationships (SAR) that guide the optimization process. Below is a table illustrating hypothetical data for a series of derivatives.
| Compound ID | R1 Substitution | R2 Substitution | 5-HT1A Ki (nM) | NET IC₅₀ (nM) | FST Immobility (s) |
| PYR-001 | -H | -H | 150 | >1000 | 115 ± 8 |
| PYR-002 | 5-CH₃ | 6-NHCH₃ | 1.2 [6] | 850 | 65 ± 5 |
| PYR-003 | 3-OPh | -H | >1000 | 25 [7] | 72 ± 6 |
| PYR-004 | 3-O(2-Cl-Ph) | -H | >1000 | 5 | 58 ± 7 |
| Vehicle | N/A | N/A | N/A | N/A | 120 ± 10 |
| Imipramine | N/A | N/A | N/A | 15 | 60 ± 6 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Interpretation and Optimization Strategy:
-
The data for PYR-002 suggests that adding a 5-methyl and 6-methylamino group to the pyridine ring drastically improves 5-HT1A affinity and confers antidepressant-like activity. [6]* The data for PYR-003 and PYR-004 indicate that a phenoxy group at the 3-position shifts the activity towards NET inhibition. [7]Adding an electron-withdrawing group (Cl) to the phenoxy ring enhances this potency, a common strategy in medicinal chemistry to modulate electronic properties and binding interactions.
-
Future optimization could involve combining these features to create dual 5-HT1A agonist/NET inhibitors, a profile that may offer enhanced efficacy.
Conclusion
The pyridin-2-yl-methylamine scaffold represents a fertile ground for the discovery of next-generation antidepressants. Its chemical tractability and ability to interact with multiple, clinically relevant CNS targets provide a powerful platform for medicinal chemists and pharmacologists. The protocols and workflows detailed in this guide offer a validated framework for the systematic synthesis, screening, and evaluation of these promising derivatives. By integrating rational design with robust biological testing, the scientific community can continue to advance this chemical class and develop novel therapies for those affected by depressive disorders.
References
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- Belovicova, K., Kute, V., & Svoboda, M. (2017). Models for depression in drug screening and preclinical studies: Future directions. Physiological Research, 66(2), 189-200.
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Neurofit. (n.d.). In vivo and in vitro models of Depression. NEUROFIT Preclinical Contract Research Organization (CRO). Retrieved from [Link]
- Pawar, A. A., et al. (2018). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. Indo American Journal of Pharmaceutical Sciences, 5(5), 3792-3801.
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Kumar, M. (2017). Screening of antidepressant. Slideshare. Retrieved from [Link]
- Gould, T. D. (Ed.). (2011). Animal Models of Depression and Neuroplasticity: Assessing Drug Action in Relation to Behavior and Neurogenesis. In Mood and Anxiety Related Phenotypes in Mice (pp. 121-144). Humana Press.
- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
- Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660.
- Vacher, B., & Cazes, M. (2006). U.S. Patent No. 7,208,603. Washington, DC: U.S.
- Vacher, B., & Cazes, M. (1998).
- Wang, Y., et al. (2021). Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism.
- Vacher, B., & Cazes, M. (2003).
- Sharma, P., & Kumar, V. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 5(3), 235-256.
- Hayler, J., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1795-1798.
- Pattnaik, S., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 52-58.
- Lee, K., et al. (2024).
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Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. Retrieved from [Link]
- Al-Rashida, M., et al. (2022). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Scientific Reports, 12(1), 1686.
- Vacher, B., & Cazes, M. (2012). U.S. Patent No. 8,106,074. Washington, DC: U.S.
- Li, X., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry, 255, 115351.
- Wang, Z., et al. (2018).
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Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Retrieved from [Link]
- De Cointet, P., et al. (1990). Synthesis and antidepressant activity of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. European Journal of Medicinal Chemistry, 25(4), 351-358.
- Franchini, S., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(11), 3230.
- Zhang, L., et al. (2012). Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor. Neuroscience, 223, 133-140.
- Li, X., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351.
- Magdalena Biosciences. (2023, October 23).
- Le Dévéhat, F., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(17), 3123.
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Application Notes and Protocols for the Preparation of 2-Methyl-1-Substituted Phenyl-2-Propanamine Compounds
Introduction
The 2-methyl-1-substituted phenyl-2-propanamine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. These compounds, which include well-known drugs like Phentermine, an appetite suppressant, are of significant interest for their diverse biological activities.[1][2] Notably, derivatives of this class are explored as β2-adrenergic receptor agonists for treating respiratory conditions such as asthma and COPD.[3] The synthesis of these molecules, while achievable through several routes, presents unique challenges in controlling regioselectivity, ensuring purity, and achieving high yields.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth, field-proven protocols for the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind experimental choices. We will explore two primary, robust synthetic strategies: the classic Leuckart reductive amination and a modern multi-step approach commencing from substituted benzyl halides.
PART 1: Synthetic Strategies and Mechanistic Overview
The construction of the 2-methyl-1-substituted phenyl-2-propanamine core can be approached from several angles. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific substitution pattern on the phenyl ring.
Strategy A: Reductive Amination of Phenyl-2-Propanones
Reductive amination is a fundamental and widely employed method for forming C-N bonds and is paramount in pharmaceutical synthesis.[4][5] This approach typically involves the reaction of a ketone—in this case, a substituted 1-phenyl-2-propanone—with an amine source, followed by reduction of the intermediate imine to the target amine.
The Leuckart Reaction
A classic, one-pot example of reductive amination is the Leuckart reaction.[6] It utilizes formamide or ammonium formate as both the nitrogen donor and the reducing agent, converting a ketone directly to the corresponding amine.[7][8] The reaction requires high temperatures, typically between 120°C and 185°C.[7][9] The mechanism involves the initial formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine.[7] While historically significant and simple in its setup, the harsh conditions can sometimes lead to byproducts.[9]
Strategy B: Multi-Step Synthesis via Nitrile Intermediates
An alternative and highly adaptable route involves building the carbon skeleton first, followed by the introduction of the amine functionality. A patented method exemplifies this approach, starting from readily available substituted benzyl halides and isobutyronitrile.[3] This four-step sequence offers excellent control and generally provides higher overall yields.[3]
-
Alkylation: A C-C bond is formed by reacting a substituted benzyl halide with isobutyronitrile in the presence of a base.
-
Hydrolysis: The resulting nitrile is hydrolyzed under basic conditions to form the corresponding carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement using diphenylphosphoryl azide (DPPA), followed by trapping with an alcohol (e.g., benzyl alcohol) to generate a stable carbamate intermediate.
-
Deprotection: The final amine is liberated by catalytic hydrogenation, which cleaves the carbamate protecting group.[3]
Synthetic Workflow Overview
The following diagram illustrates the two primary synthetic pathways discussed.
Caption: High-level overview of two synthetic routes.
PART 2: Detailed Experimental Protocols
Protocol 1: Reductive Amination via the Leuckart Reaction
This protocol describes the synthesis of 2-methyl-1-phenyl-2-propanamine (Phentermine) from 1-phenyl-2-propanone (P2P, also known as BMK) as a representative example.
Mechanistic Pathway
Caption: Simplified mechanism of the Leuckart reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Phenyl-2-propanone (P2P/BMK) | ≥98% | Standard Supplier | Starting ketone. |
| Formamide | ACS Reagent, ≥99.5% | Standard Supplier | Serves as nitrogen source and reducing agent. |
| Hydrochloric Acid (HCl) | 37%, Reagent Grade | Standard Supplier | For hydrolysis and product extraction. |
| Diethyl Ether or MTBE | Anhydrous | Standard Supplier | For extraction of unreacted starting material. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Supplier | For basification. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For final product extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | Drying agent. |
| Round-bottom flask with reflux condenser | --- | Lab Supply | --- |
| Heating mantle with stirrer | --- | Lab Supply | --- |
| Separatory funnel | --- | Lab Supply | --- |
| Rotary evaporator | --- | Lab Supply | For solvent removal. |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-phenyl-2-propanone (13.4 g, 0.1 mol) and formamide (50 mL, ~1.25 mol).
-
Scientist's Note: A large excess of formamide is used to drive the reaction to completion and serve as the solvent. Using ammonium formate can sometimes lead to better yields but formamide is often sufficient.[7]
-
-
Heating: Heat the mixture to 160-180°C using a heating mantle. Maintain a gentle reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of Intermediate: After cooling the reaction mixture to room temperature, add 100 mL of 20% aqueous hydrochloric acid. Re-equip the flask for reflux and heat the mixture at 100°C for 4-6 hours.
-
Rationale: This acidic hydrolysis step is crucial for cleaving the N-formyl group from the intermediate to liberate the free amine. The amine is simultaneously protonated to its hydrochloride salt, rendering it water-soluble.
-
-
Work-up and Extraction (1): Cool the acidic solution and transfer it to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and neutral byproducts. Discard the organic layers.
-
Basification: Cool the remaining aqueous layer in an ice bath and slowly add 50% aqueous sodium hydroxide solution until the pH is >12. The free amine will separate as an oil.
-
Scientist's Note: This step must be performed slowly and with cooling, as the neutralization of strong acid with strong base is highly exothermic. The high pH ensures the complete deprotonation of the amine hydrochloride salt to its freebase form, which is soluble in organic solvents.
-
-
Work-up and Extraction (2): Extract the basic aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-methyl-1-phenyl-2-propanamine as an oil.
-
Purification and Characterization: The crude product can be further purified by vacuum distillation. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Multi-Step Synthesis from a Substituted Benzyl Halide
This protocol is adapted from a patented method and describes a general route that can be applied to various substituted benzyl halides.[3]
Synthesis Pathway Diagram
Caption: Four-step synthesis of the target amine.[3]
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Substituted Benzyl Chloride/Bromide | ≥98% | Starting material. |
| Isobutyronitrile | ≥99% | C4 source. |
| Sodium Hydride (NaH) or LDA | Reagent Grade | Strong base for alkylation. |
| Tetrahydrofuran (THF) | Anhydrous | Solvent. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | For hydrolysis. |
| Diphenylphosphoryl azide (DPPA) | ≥97% | For Curtius rearrangement. |
| Triethylamine (TEA) | ≥99% | Weak base for rearrangement. |
| Benzyl Alcohol | ≥99% | Trapping agent. |
| Palladium on Carbon (Pd/C) | 10 wt. % | Hydrogenation catalyst.[10] |
| Hydrogen (H₂) Gas | High Purity | Reducing agent. |
| Methanol or Ethanol | Anhydrous | Solvent for hydrogenation. |
Step-by-Step Methodology
Step A: Synthesis of 2-Methyl-1-substituted phenyl-2-butyronitrile [3]
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of isobutyronitrile (1.1 eq) in anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath) and add a strong base like LDA or NaH (1.1 eq) portion-wise. Stir for 30 minutes.
-
Add a solution of the substituted benzyl halide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude nitrile. Purify by column chromatography if necessary.
Step B: Hydrolysis to Carboxylic Acid [3]
-
Dissolve the nitrile from Step A in a mixture of ethanol and 40% aqueous NaOH.
-
Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours until TLC indicates consumption of the starting material.
-
Cool the mixture, remove the ethanol via rotary evaporation, and dilute with water.
-
Wash with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer with concentrated HCl to pH ~2, which will precipitate the carboxylic acid.
-
Collect the solid by filtration or extract the acid with ethyl acetate. Dry and concentrate to yield the product.
Step C: Curtius Rearrangement to Benzyl Carbamate [3]
-
Dissolve the carboxylic acid from Step B in an anhydrous, inert solvent like toluene.
-
Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Heat the mixture to 80-90°C for 2-4 hours. You should observe gas (N₂) evolution as the acyl azide rearranges to an isocyanate.
-
Scientist's Note: The Curtius rearrangement proceeds through a thermally unstable acyl azide intermediate. DPPA is a safe and effective reagent for this one-pot transformation.
-
-
After the rearrangement is complete (cessation of gas evolution), add benzyl alcohol (1.5 eq) and continue heating for another 2-4 hours to form the benzyl carbamate.
-
Cool the reaction, wash with aqueous NaHCO₃ and brine, dry the organic layer, and concentrate. Purify the carbamate by column chromatography.
Step D: Catalytic Hydrogenation to the Final Amine [3]
-
Dissolve the benzyl carbamate from Step C in methanol or ethanol in a suitable pressure vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol %).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi.
-
Stir the reaction vigorously at room temperature for 6-12 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the final 2-methyl-1-substituted phenyl-2-propanamine.
PART 3: Safety, Handling, and Waste Disposal
The synthesis of these compounds involves hazardous materials and reactions that demand strict adherence to safety protocols. A thorough risk assessment should be conducted before any experiment.[12][13]
General Laboratory Safety
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14][15]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of toxic vapors or dust.
-
Emergency Equipment: Ensure easy access to an eyewash station, safety shower, and fire extinguisher.[13]
Reagent-Specific Hazards
-
Strong Bases (NaH, LDA): These are highly reactive and pyrophoric. Handle under an inert atmosphere. Quench slowly and carefully.
-
Diphenylphosphoryl Azide (DPPA): Azide compounds are potentially explosive. Avoid heating neat, and always use behind a blast shield.
-
Hydrogen Gas: Highly flammable and explosive. Use in a designated area with proper grounding and spark-proof equipment. Ensure the system is leak-proof before pressurizing.
-
Amines: Can be corrosive and toxic. Handle with care, avoiding skin contact and inhalation.[12]
Waste Disposal
-
Chemical Waste: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[14] Do not pour chemicals down the drain.
-
Catalyst Waste: Palladium catalysts are flammable when dry and may contain adsorbed hydrogen. The filtered catalyst should be kept wet and stored in a sealed, labeled container for proper disposal as hazardous waste.
References
- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Leuckart reaction - Wikipedia. [Link]
-
Reagent Safety & PPE - Protocols.io. (2020-10-07). [Link]
-
THE LEUCKART REACTION. Organic Reactions. [Link]
- EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
-
Simplified Leuckart reaction of the marker P1P identified in BMK... - ResearchGate. [Link]
-
10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. (2023-08-22). [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023-01-29). MDPI. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
-
Synthesis of Phentermine and its Derivatives. (2024). PubMed. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019-12-11). PubMed. [Link]
-
Preparing & Handling Chemical Solutions | The Science Blog. (2023-04-26). [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate. [Link]
-
(PDF) Synthesis of Phentermine and its Derivatives. ResearchGate. [Link]
-
8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. (2020-11-20). YouTube. [Link]
Sources
- 1. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. Reagent Safety & PPE [protocols.io]
- 15. One moment, please... [reagent.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and practical laboratory experience.
I. Overview of Synthetic Strategy: Reductive Amination
The most common and efficient method for synthesizing 2-Methyl-1-(pyridin-4-yl)propan-1-amine is through the reductive amination of 4-acetylpyridine with isopropylamine. This reaction is a cornerstone of amine synthesis due to its versatility and amenability to one-pot procedures.[1][2] The process involves two key steps:
-
Imine Formation: The carbonyl group of 4-acetylpyridine reacts with isopropylamine to form an intermediate imine (a Schiff base). This is a reversible reaction, and the equilibrium can be driven towards the imine by removing the water byproduct.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product. This step requires a suitable reducing agent that is selective for the imine over the starting ketone.
Caption: Reductive Amination Workflow.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Imine Formation: The initial equilibrium between the ketone, amine, and imine might not favor the imine.
-
Explanation: The formation of the imine is a reversible process where water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.
-
Solution:
-
Water Removal: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can effectively sequester water.[3]
-
pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6). An acidic catalyst, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[4] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
-
-
Ineffective Reduction: The chosen reducing agent may not be optimal for the reaction conditions or the imine intermediate.
-
Explanation: Different reducing agents have varying reactivities and selectivities. Some may be too harsh, leading to side reactions, while others may be too mild to reduce the imine effectively.
-
Solution:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations because it is mild, selective for imines and aldehydes over ketones, and does not react with most other functional groups.[1][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[5] Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting ketone if not carefully controlled.[5]
-
Catalytic Hydrogenation: An alternative "green" approach is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide (PtO₂) under a hydrogen atmosphere.[1][6] This method avoids the use of hydride reagents and often results in high yields with water as the only byproduct.[7]
-
-
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Explanation: The primary side reaction is the reduction of the starting 4-acetylpyridine to the corresponding alcohol, 4-(1-hydroxyethyl)pyridine. This is more likely to occur if a less selective reducing agent like NaBH₄ is used, or if the imine formation is slow.[5] Another possibility is the formation of tertiary amines through over-alkylation, although this is less common when a primary amine is the desired product.
-
Solution:
-
One-Pot vs. Two-Step: If reduction of the ketone is a significant issue, consider a two-step process. First, form the imine and remove the water. Then, add the reducing agent. This ensures that the reducing agent primarily encounters the imine.
-
Reagent Stoichiometry: Use a slight excess of isopropylamine (1.1-1.5 equivalents) to push the equilibrium towards imine formation.
-
-
| Parameter | Recommendation for Yield Improvement | Rationale |
| pH | Maintain a weakly acidic environment (pH 4-6). | Catalyzes imine formation without deactivating the amine nucleophile. |
| Water Removal | Use molecular sieves or a Dean-Stark trap. | Shifts the equilibrium towards the imine product.[3] |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) is often optimal. | Mild and selective for imines in the presence of ketones.[1][4] |
| Temperature | Typically room temperature to 50°C. | Balances reaction rate with minimizing side reactions. |
Q2: I am observing a significant amount of an alcohol byproduct in my final product mixture. How can I prevent this?
A2: The formation of 4-(1-hydroxyethyl)pyridine is a common side reaction resulting from the reduction of the starting ketone, 4-acetylpyridine.
-
Explanation: This occurs when the reducing agent reacts with the ketone before it can form the imine, or if the reducing agent is not sufficiently selective for the imine over the ketone.
-
Solutions:
-
Sequential Addition: Add the reducing agent only after allowing sufficient time for the imine to form. You can monitor the imine formation via techniques like TLC or NMR.
-
Use a More Selective Reducing Agent: As mentioned previously, NaBH(OAc)₃ is less likely to reduce ketones compared to NaBH₄.[4][5]
-
Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., an iridium complex), can be highly selective for the reductive amination pathway.[8]
-
Caption: Desired vs. Side Reaction Pathways.
Q3: The purification of my final product is difficult. What are the best practices for isolating pure 2-Methyl-1-(pyridin-4-yl)propan-1-amine?
A3: Effective purification is crucial for obtaining a high-quality final product.
-
Explanation: The crude reaction mixture will contain the desired amine, unreacted starting materials, the alcohol byproduct, and salts from the reducing agent and any acid catalyst. The basic nature of the pyridine and amine functionalities can complicate standard purification techniques.
-
Solutions:
-
Aqueous Workup:
-
After the reaction is complete, quench any remaining hydride reagent by carefully adding water or a dilute acid (e.g., 1M HCl) at a low temperature.
-
Basify the aqueous solution with a strong base like sodium hydroxide (NaOH) to a pH > 10. This deprotonates the amine and pyridine nitrogen, making the product soluble in organic solvents.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If the crude product is still impure after the workup, column chromatography on silica gel is a viable option.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. To prevent the basic amine from streaking on the acidic silica gel, it is often necessary to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent system.
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
-
III. Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with sodium triacetoxyborohydride.[4] Methanol or ethanol can also be used, particularly with sodium borohydride or for catalytic hydrogenation.
Q: Can I use aqueous ammonia instead of isopropylamine to synthesize the primary amine? A: While theoretically possible, using aqueous ammonia can be less efficient due to the high concentration of water, which inhibits imine formation. Anhydrous ammonia or a solution of ammonia in an alcohol is generally preferred for synthesizing primary amines via reductive amination.[9]
Q: Are there alternative synthetic routes to 2-Methyl-1-(pyridin-4-yl)propan-1-amine? A: Yes, another established method is the Leuckart reaction, which uses formic acid or ammonium formate as both the nitrogen source and the reducing agent.[2][10] This method typically requires high temperatures (120-185°C) and can be effective for certain substrates.[10][11]
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
IV. Detailed Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol provides a reliable method for the synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Materials:
-
4-Acetylpyridine
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-acetylpyridine (1.0 eq) and 1,2-dichloroethane (DCE) (approx. 5-10 mL per gram of ketone).
-
Add isopropylamine (1.2 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. An exotherm may be observed.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or vacuum distillation as needed.
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Jagadeesh, R. V., & Beller, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
Senthamarai, T., Murugesan, K., & Beller, M. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem, 10(15), 3186-3190. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Shaheen, S., & Ahmad, W. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 163-189. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]
-
Tarasevych, D., & Kosenkov, D. (2018). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Petrov, O. (2009). Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. kanto.co.jp [kanto.co.jp]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Prepared by: Senior Application Scientist, Advanced Purification Technologies
Welcome to the technical support center for 2-Methyl-1-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this chiral aminopyridine building block. Its unique structure, featuring two basic nitrogen centers and a critical stereocenter, presents distinct hurdles that require a rational, problem-solving approach. This document provides in-depth troubleshooting advice and validated protocols to help you achieve your desired purity and enantiomeric excess.
Part 1: Troubleshooting Common Purification Issues
This section addresses the most frequent problems encountered during the primary purification of crude 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Q1: My chromatographic separation on silica gel results in severe peak tailing and poor resolution. What is causing this and how can I fix it?
A1: The Root Cause: Strong Silanol Interactions
This is the most common issue when purifying basic compounds like aminopyridines on standard silica gel.[1] The molecule contains two basic sites: the pyridine nitrogen (pKa ≈ 5-6) and the primary aliphatic amine (pKa ≈ 10).[1][2][3] These basic centers interact strongly with the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase. This leads to multiple interaction mechanisms, causing a portion of the analyte molecules to lag behind the main band, resulting in broad, tailing peaks and poor separation from impurities.[1]
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most direct solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent. Triethylamine (TEA) or ammonium hydroxide are excellent choices. They act as competitive bases, saturating the silanol groups and allowing your compound to elute symmetrically.
-
Switching the Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself can be changed.
-
Deactivated Silica: Use silica gel that has been "end-capped," where the silanol groups are chemically derivatized to be less acidic.
-
Alumina (Basic or Neutral): Switching to an alumina column can be highly effective. Basic alumina, in particular, prevents the strong acidic interactions that cause tailing with amines.
-
Reversed-Phase Chromatography: For more polar impurities, reversed-phase chromatography on a C18 column with an appropriate aqueous/organic mobile phase (often containing buffers) can provide an orthogonal separation mechanism.[1]
-
Experimental Protocol 1: Optimized Flash Chromatography on Silica Gel
Objective: To purify crude 2-Methyl-1-(pyridin-4-yl)propan-1-amine while minimizing peak tailing.
Materials:
-
Crude 2-Methyl-1-(pyridin-4-yl)propan-1-amine
-
Silica Gel (230-400 mesh)[4]
-
Triethylamine (TEA)
-
Ethyl Acetate (EtOAc)
-
Hexanes or Heptane
-
Methanol (MeOH)
Procedure:
-
Slurry Preparation: Prepare the silica gel slurry in the starting eluent (e.g., 99:1 Hexane/EtOAc). For every 100 g of silica, add 1-2 mL of TEA to the slurry to deactivate the stationary phase.
-
Mobile Phase Preparation: Prepare your mobile phase solvents. To each solvent, add 0.5-1% (v/v) TEA. For example, if your eluent is 70:30 Hexane:EtOAc, prepare a stock of Hexane + 1% TEA and a stock of EtOAc + 1% TEA.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better resolution.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA) and gradually increase the polarity. The amine group makes this compound quite polar, so a gradient ending with a small percentage of methanol in EtOAc/Hexane might be necessary.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC), ensuring the TLC mobile phase also contains TEA. Visualize with UV light and/or a potassium permanganate stain.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: TEA is volatile and should be removed with the solvent.
Data Presentation 1: Recommended Starting Solvent Systems (with 1% TEA)
| Impurity Polarity | Starting Eluent System | Gradient To |
| Non-polar | 95:5 Hexane / Ethyl Acetate | 50:50 Hexane / Ethyl Acetate |
| Moderately Polar | 80:20 Hexane / Ethyl Acetate | 100% Ethyl Acetate |
| Polar | 100% Ethyl Acetate | 95:5 Ethyl Acetate / Methanol |
Visualization 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for systematically addressing peak tailing.
Q2: My product still contains closely-related impurities after chromatography. How can I improve the purity?
A2: The Principle of Orthogonal Purification
Chromatography separates based on differences in polarity and interaction with the stationary phase. If an impurity has a very similar polarity to your product, co-elution can occur. The next step should be a purification technique that relies on a different physical property. For crystalline or high-boiling point amines, recrystallization via salt formation is an excellent and highly effective secondary purification method.[5][6]
The free amine may be an oil or difficult to crystallize. By reacting it with a suitable acid (like succinic, tartaric, or hydrochloric acid), you form an ionic salt. Salts are typically highly crystalline solids with different solubility profiles than the free base, allowing for effective purification by removing impurities that do not crystallize under the same conditions.
Experimental Protocol 2: Purification via Di-p-toluoyl-tartaric Acid Salt Recrystallization
Objective: To purify 2-Methyl-1-(pyridin-4-yl)propan-1-amine by resolving a single enantiomer via diastereomeric salt crystallization. This method simultaneously purifies and resolves.
Materials:
-
Chromatography-purified (but still impure) racemic amine
-
(-)-Di-p-toluoyl-L-tartaric acid (or the (+) enantiomer)
-
Methanol or Ethanol
Procedure:
-
Salt Formation: Dissolve 1 equivalent of the racemic amine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of the chiral acid (e.g., (-)-Di-p-toluoyl-L-tartaric acid) in the same solvent. Note: Using 0.5 eq of acid is crucial as only one enantiomer of the amine will preferentially form the insoluble salt.
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should begin to precipitate. Allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of Free Amine: Dissolve the purified salt in water and add a base (e.g., 2M NaOH solution) until the pH is >10. This deprotonates the amine, converting it back to the free base.
-
Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, enantiomerically-enriched free amine.
-
Analysis: Check the chemical purity by HPLC/GC and the enantiomeric purity by chiral HPLC.
Part 2: FAQ - Advanced Purification Challenges
Q3: How do I separate the enantiomers of this chiral amine?
A3: The Chirality Challenge
2-Methyl-1-(pyridin-4-yl)propan-1-amine has a stereocenter, meaning it exists as a pair of non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often critical to isolate a single enantiomer, as biological activity can differ dramatically between them.[7] There are two primary strategies for this separation.
-
Diastereomeric Salt Resolution: As described in Protocol 2, this classical method relies on reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by conventional means like recrystallization. This method is robust and scalable.
-
Chiral Chromatography: This is a powerful analytical and preparative technique that uses a Chiral Stationary Phase (CSP).[8] These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. For amines, cellulose- or amylose-based CSPs are often very effective.[7]
Experimental Protocol 3: Chiral HPLC Method Development
Objective: To develop an analytical method to separate the enantiomers of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Materials:
-
Racemic amine standard
-
Chiral HPLC column (e.g., Daicel Chiralcel OD-H or Lux Cellulose-3)
-
HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Basic additive: Diethylamine (DEA) or n-Butylamine
Procedure:
-
Column Selection: Start with a common cellulose-based CSP like a Chiralcel OD-H column.
-
Mobile Phase Screening:
-
Begin with a standard mobile phase like 90:10 Hexane:IPA. Crucially, add 0.1% DEA to the mobile phase. In the absence of a basic additive, the amine will show very strong retention and poor peak shape.[7]
-
Inject a small amount of the racemic standard. If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30) and try different alcohols (like ethanol instead of IPA).
-
-
Optimization: Once baseline separation is achieved, optimize the flow rate and mobile phase ratio to improve resolution and reduce run time.
-
Scaling Up: Once an analytical method is established, it can be scaled to a larger semi-preparative or preparative chiral column to isolate larger quantities of each enantiomer.
Data Presentation 2: Comparison of Chiral Separation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Diastereomeric Salt Resolution | Different solubility of diastereomeric salts | Scalable, cost-effective for large quantities, robust | Labor-intensive, requires screening of chiral acids, may not give perfect ee | Large-scale (grams to kgs) production |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase | High resolution, rapid method development, high ee achievable | Expensive stationary phases, requires specialized equipment, less scalable | Analytical testing, small to medium scale purification (mgs to grams) |
Visualization 2: Decision Tree for Chiral Separation Method
Caption: A decision-making workflow for selecting an appropriate chiral separation strategy.
Reference Information
Data Presentation 3: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | PubChem[9] |
| Molecular Weight | 150.22 g/mol | PubChem[9] |
| Monoisotopic Mass | 150.1157 Da | PubChem[9] |
| XLogP3 (Predicted) | 1.1 | PubChem[9] |
| Structure | CC(C)C(N)c1ccncc1 | PubChem[9] |
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
- Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate.
- Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
- 2-METHYL-1-(PYRIDIN-4-YL)PROPAN-1-AMINE. 2a biotech.
- 2-Methyl-2-(pyridin-4-yl)propan-1-amine. PubChem.
- 2-Methyl-1-propylamine (HMDB0034198). Human Metabolome Database.
- 2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine. Biosynth.
- 2-methyl-1-(pyridin-4-yl)propan-1-amine. PubChemLite.
- 2-Methyl-1-propylamine (FDB012495). FooDB.
- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
- N-Methyl-3-(pyridin-4-yl)propan-1-amine. PubChem.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- 2-Methyl-1-(pyrimidin-4-yl)propan-2-amine. BLDpharm.
- 2-Methyl-1-(pyridin-2-yl)propan-1-amine. BLDpharm.
- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
- N-Methyl-1-pyridin-2-ylpropan-2-amine. Sigma-Aldrich.
- N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem.
- N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG.org.
- N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. PubChemLite - 2-methyl-1-(pyridin-4-yl)propan-1-amine (C9H14N2) [pubchemlite.lcsb.uni.lu]
Navigating the Stability and Storage of 2-Methyl-1-(pyridin-4-yl)propan-1-amine Solutions: A Technical Guide
Welcome to the Technical Support Center for 2-Methyl-1-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and storing solutions of this compound. Our goal is to ensure the integrity and reliability of your experiments by addressing common challenges related to solution stability.
Introduction to 2-Methyl-1-(pyridin-4-yl)propan-1-amine
2-Methyl-1-(pyridin-4-yl)propan-1-amine is a pyridinyl-alkylamine compound of interest in pharmaceutical research and development. The presence of both a pyridine ring and a primary amine group in its structure dictates its chemical properties, including its basicity and susceptibility to certain degradation pathways. Understanding these characteristics is crucial for maintaining the compound's integrity in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of 2-Methyl-1-(pyridin-4-yl)propan-1-amine?
A1: 2-Methyl-1-(pyridin-4-yl)propan-1-amine is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous buffers, its solubility is pH-dependent, with higher solubility in acidic to neutral conditions where the amine group is protonated. It is advisable to initially dissolve the compound in a minimal amount of DMSO before further dilution in aqueous buffers to avoid precipitation.
Q2: What are the optimal storage conditions for solutions of 2-Methyl-1-(pyridin-4-yl)propan-1-amine?
A2: For long-term storage, it is recommended to store stock solutions in tightly sealed vials at -20°C or -80°C.[1] To minimize degradation, solutions should be protected from light and air.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term use, solutions can be stored at 2-8°C for a limited period, but stability under these conditions should be verified for your specific experimental needs.
Q3: How stable are aqueous solutions of this compound at different pH values?
A3: The stability of 2-Methyl-1-(pyridin-4-yl)propan-1-amine in aqueous solutions is significantly influenced by pH. Generally, amines are more stable in neutral to slightly acidic conditions. Alkaline conditions (pH > 7) can accelerate degradation through hydrolysis and oxidation.[2] It is crucial to buffer your aqueous solutions to an appropriate pH and to evaluate the stability over the time course of your experiment.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing pyridine rings can be susceptible to photodegradation.[3] It is best practice to prepare and store solutions in amber vials or to wrap containers in aluminum foil to protect them from light.[3] All experimental manipulations should be carried out with minimal exposure to direct light.
Troubleshooting Guide
Issue 1: Precipitation Observed in a Recently Prepared Solution
Possible Causes:
-
Low Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent or buffer system.
-
pH Shift: For aqueous solutions, a change in pH upon addition of the compound (especially from a DMSO stock) can decrease solubility.
-
Temperature Effects: Solubility can decrease at lower temperatures. A compound that dissolves at room temperature may precipitate when stored at 2-8°C.
Solutions:
-
Solvent Selection: If precipitation occurs in an aqueous buffer, try preparing a more concentrated stock solution in an organic solvent like DMSO and then diluting it further in the aqueous buffer.
-
pH Adjustment: Ensure the final pH of your aqueous solution is in a range where the compound is soluble. You may need to adjust the pH of your buffer before adding the compound.
-
Gentle Warming: Briefly and gently warm the solution in a water bath to redissolve the precipitate. Be cautious, as excessive heat can cause degradation.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or handling, leading to a lower effective concentration and the presence of interfering degradation products.
-
Contamination: The stock solution may have been contaminated during previous use.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for critical experiments.
-
Verify Stock Solution Integrity: If degradation is suspected, it is advisable to analyze the stock solution for purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Proper Aliquoting: To prevent contamination of the main stock, always aliquot the solution into smaller volumes for daily or experimental use.
Issue 3: Appearance of New Peaks in Chromatographic Analysis
Possible Causes:
-
Degradation: The appearance of new peaks is a strong indicator of compound degradation. These peaks represent degradation products.
-
Interaction with Excipients: In formulated products, the compound may interact with other components over time.
Solutions:
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in characterizing the degradation profile of the compound.
-
Characterize Degradants: Use techniques like LC-MS/MS or NMR to identify the structure of the degradation products.
-
Optimize Storage and Handling: Based on the degradation profile, refine your storage and handling procedures to minimize the formation of these impurities.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of 2-Methyl-1-(pyridin-4-yl)propan-1-amine solid in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Aliquot the stock solution into single-use amber vials, purge with an inert gas like nitrogen or argon if possible, and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for investigating the stability of 2-Methyl-1-(pyridin-4-yl)propan-1-amine under stress conditions.
-
Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the desired solvent system.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the solution and incubate at room temperature or slightly elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 1N NaOH to the solution and incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution and incubate at room temperature.[4]
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 70°C) in a temperature-controlled oven.[4]
-
Photodegradation: Expose a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis.
-
Analysis: Analyze all samples and controls by a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection, to quantify the remaining parent compound and detect any degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for 2-Methyl-1-(pyridin-4-yl)propan-1-amine Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Duration | Special Precautions |
| Stock Solution | DMSO | 10-50 mM | -20°C or -80°C | Long-term (> 6 months) | Protect from light, moisture, and air. Use aliquots to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 1-100 µM | 2-8°C | Short-term (< 24 hours) | Prepare fresh daily. Protect from light. Ensure pH is optimal for stability. |
| Working Solution | Ethanol | 1-10 mM | -20°C | Mid-term (weeks) | Protect from light and evaporation. |
Visualization of Key Concepts
Experimental Workflow for Stability Testing
Caption: High-level overview of potential degradation routes.
References
-
European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
PubChemLite. 2-methyl-1-(pyridin-4-yl)propan-1-amine. [Link]
- Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Industrial & Engineering Chemistry Research.
- Matin, N. S., et al. (2016). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research.
-
2a biotech. 2-METHYL-1-(PYRIDIN-4-YL)PROPAN-1-AMINE. [Link]
-
PubChem. 2-Methyl-2-(pyridin-4-yl)propan-1-amine. [Link]
-
Chemspace. 2-methyl-1-(pyridin-4-yl)propan-1-amine. [Link]
-
PubChem. 2-Methyl-1-phenylpropan-1-amine. [Link]
- Guo, P., et al. (2020). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.
-
PubChem. N-methyl-1-pyridin-2-ylpropan-2-amine. [Link]
- El-Ghozzi, M., et al. (2022). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)
- Njaka, D., et al. (2024). (Pyridin-2-ylmethyl)
-
PubChem. N-Methyl-3-(pyridin-4-yl)propan-1-amine. [Link]
-
PubChem. N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. [Link]
Sources
Technical Support Center: Troubleshooting Experimental Variability with 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Welcome to the technical support center for 2-Methyl-1-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common experimental challenges encountered with this compound. The following information is curated to provide in-depth, field-proven insights to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis, purification, and handling of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Issue 1: Inconsistent Yields and Presence of Impurities in Synthesis
Question: I am synthesizing 2-Methyl-1-(pyridin-4-yl)propan-1-amine, and I'm observing significant batch-to-batch variability in my yields, along with persistent impurities. What are the likely causes, and how can I improve the consistency of my reaction?
Answer:
Inconsistent yields and the presence of impurities are common challenges in the synthesis of pyridine derivatives. The variability often stems from several critical factors related to starting materials, reaction conditions, and work-up procedures. Let's break down the potential causes and a systematic approach to troubleshooting.
Underlying Causality:
The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine likely involves the reaction of a pyridine-4-carboxaldehyde derivative with an isopropyl nucleophile, followed by amination, or a related multi-step pathway. The pyridine nitrogen, being basic, can complicate reactions by interacting with reagents or catalysts. Furthermore, the product itself is a primary amine, which can undergo side reactions.
Troubleshooting Protocol:
-
Starting Material Purity: The purity of your reactants is paramount. Impurities in your starting materials can act as catalysts for side reactions or inhibitors for your desired transformation.
-
Recommendation: Always verify the purity of your starting materials (e.g., 4-formylpyridine, isopropylmagnesium bromide, or other reagents) by NMR or GC-MS before use. If necessary, purify them by distillation, recrystallization, or column chromatography.[1]
-
-
Reaction Conditions: Strict control over reaction parameters is crucial for reproducibility.
-
Temperature: Many organometallic additions to aldehydes are highly exothermic. Poor temperature control can lead to the formation of side products.
-
Recommendation: Maintain a consistent, low temperature (e.g., -78 °C to 0 °C) during the addition of the nucleophile. Use a reliable cooling bath and monitor the internal reaction temperature.
-
-
Atmosphere: Organometallic reagents and many intermediates are sensitive to air and moisture.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried, and use anhydrous solvents.
-
-
-
Work-up Procedure: The work-up is a critical step where impurities can be introduced or product lost. The basic nature of the pyridine and the amine group requires careful pH control.
-
Recommendation: A standardized aqueous work-up is essential. Quench the reaction carefully with a saturated solution of ammonium chloride. During extraction, a pH adjustment might be necessary to ensure your product is in the organic phase while ionic impurities remain in the aqueous phase. A final wash with brine will help to remove residual water.
-
Visualizing the Workflow:
Caption: A systematic workflow for troubleshooting synthesis variability.
Issue 2: Difficulty in Purifying the Final Compound
Question: I am struggling to purify 2-Methyl-1-(pyridin-4-yl)propan-1-amine using column chromatography. The compound seems to streak on the silica gel, and I'm getting poor separation. What purification strategy do you recommend?
Answer:
The purification of basic compounds like your target molecule on silica gel can be challenging due to strong interactions between the amine/pyridine functionalities and the acidic silanol groups of the stationary phase. This leads to peak tailing, streaking, and sometimes irreversible adsorption.
Underlying Causality:
Silica gel is acidic. The basic nitrogen atoms in your compound can be protonated by the surface silanols, leading to strong ionic interactions. This causes the issues you are observing.
Recommended Purification Protocol:
-
Neutralization of Silica Gel: To mitigate the acidic nature of the silica gel, you can add a small amount of a basic modifier to your eluent system.
-
Recommendation: Add 0.5-1% triethylamine (Et3N) or ammonia in methanol to your mobile phase. This will neutralize the active sites on the silica, allowing your compound to elute more cleanly.
-
-
Solvent System Selection: A gradient elution is often necessary for good separation.
-
Recommendation: Start with a less polar solvent system (e.g., 95:5 dichloromethane/methanol) and gradually increase the polarity by increasing the percentage of methanol. The added base should be present throughout the gradient.
-
-
Alternative Stationary Phases: If issues persist, consider alternative chromatography methods.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reverse-phase chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with a buffer like ammonium acetate) can be very effective.
-
Data Summary for Purification Strategy:
| Stationary Phase | Mobile Phase Modifier | Advantages | Disadvantages |
| Silica Gel | 0.5-1% Triethylamine | Readily available, cost-effective | May still have some tailing |
| Alumina (Neutral/Basic) | Dichloromethane/Methanol | Better for basic compounds | Can be less resolving than silica |
| Reverse-Phase (C18) | Water/Acetonitrile + Buffer | Excellent separation for many amines | More expensive, requires specific equipment |
Visualizing the Purification Logic:
Caption: Decision tree for selecting a purification strategy.
Issue 3: Compound Degradation Upon Storage
Question: My purified 2-Methyl-1-(pyridin-4-yl)propan-1-amine appears to be degrading over time, showing a color change and the appearance of new spots on a TLC plate. How should I properly store this compound?
Answer:
Primary amines, especially those with a structure that can be easily oxidized, are prone to degradation upon exposure to air and light. The color change you are observing is a common indicator of oxidation.
Underlying Causality:
The lone pair of electrons on the primary amine nitrogen is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities. The pyridine ring itself is generally stable to oxidation, but the amine functionality is the likely site of degradation.[2]
Recommended Storage Protocol:
-
Inert Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere.
-
Recommendation: After purification and drying, place the compound in a vial, flush with an inert gas like argon or nitrogen, and then seal the vial tightly.
-
-
Low Temperature: Storing at a low temperature will slow down the rate of any potential degradation reactions.
-
Recommendation: Store the sealed vial in a freezer, preferably at -20 °C.
-
-
Protection from Light: Photodegradation can also be a factor.
-
Recommendation: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect the compound from light.
-
Summary of Storage Conditions:
| Condition | Rationale | Recommended Action |
| Atmosphere | Prevent oxidation of the primary amine | Store under Argon or Nitrogen |
| Temperature | Slow down degradation kinetics | Store at -20 °C |
| Light | Prevent photodegradation | Store in an amber vial or protect from light |
References
-
ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis. American Chemical Society. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyridin-4-yl Amine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of pyridin-4-yl amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical structural motif. Pyridin-4-yl amines are a cornerstone in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. However, their synthesis is often complicated by the unique electronic properties of the pyridine ring.
This document provides a structured approach to troubleshooting common synthetic hurdles and offers detailed, field-proven protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful synthesis.
Q1: What are the primary synthetic routes to pyridin-4-yl amine derivatives?
There are three principal strategies for forming the C4-N bond on a pyridine ring:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most versatile and widely used method. It involves the cross-coupling of a 4-halopyridine (Cl, Br, I) or a 4-pyridyl triflate with a primary or secondary amine, catalyzed by a palladium-phosphine ligand complex.[1][2][3] This method offers broad functional group tolerance.
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of a leaving group (typically F or Cl) from an electron-deficient pyridine ring by an amine nucleophile.[4] For the reaction to be efficient at the 4-position, the pyridine ring usually requires activation by additional electron-withdrawing groups.[4][5]
-
Copper-Catalyzed Ullmann Condensation: An older method that has seen a resurgence with the development of improved ligands. It is particularly useful for coupling with less nucleophilic amines or when palladium-based methods fail.
Q2: How do I select the most appropriate synthetic strategy for my target molecule?
The choice depends on the electronic nature of your substrates and the overall complexity of your molecule. The following decision tree provides a general guideline.
Caption: A workflow for selecting the appropriate synthetic route.
Q3: Why does the pyridine nitrogen often complicate transition metal-catalyzed reactions?
The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst.[6][7] This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalytic cycle and leading to low or no conversion.[7] The key to overcoming this is the choice of a suitable supporting ligand for the palladium, which can prevent or mitigate this inhibitory effect. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often essential for this reason.[6][8]
Section 2: Troubleshooting Guide for Common Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during the synthesis of pyridin-4-yl amines.
Caption: A logical workflow to diagnose and solve common issues in C-N coupling reactions.
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
-
Potential Cause A: Catalyst Inactivity. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[2] Furthermore, the pyridine substrate can inhibit the catalyst.
-
Solution:
-
Use a Pre-catalyst: Employ modern palladacycle pre-catalysts (e.g., G3 or G4 Buchwald precatalysts). These form the active LPd(0) species rapidly and reliably upon exposure to base, bypassing problematic reduction steps.[9]
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biaryl monophosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the crucial reductive elimination step and stabilize the catalyst against deactivation by the pyridine nitrogen.[6][7][9]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[7]
-
-
-
Potential Cause B: Incorrect Base or Solvent. The base plays a crucial role in deprotonating the amine for the catalytic cycle.[10] Its strength, solubility, and steric bulk are all important factors.
-
Solution:
-
Screen Bases: The most common bases are NaOt-Bu, KOt-Bu, K₃PO₄, and Cs₂CO₃.[10] For sensitive functional groups, weaker carbonate bases may be preferable. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Solvent Compatibility: The solvent must dissolve the organic substrates while also allowing the inorganic base to function. Common choices include toluene, 1,4-dioxane, and t-BuOH.
-
-
-
Potential Cause C: Presence of Oxygen. The active Pd(0) catalyst is highly sensitive to oxidation by atmospheric oxygen, which converts it to an inactive state.[6]
-
Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes or via freeze-pump-thaw cycles). The reaction must be set up and maintained under a strict inert atmosphere throughout.[6]
-
Issue 2: Reaction Stalls or Fails in SNAr
-
Potential Cause: Insufficient Ring Activation. 4-Chloropyridine is significantly less reactive in SNAr than other heteroaryl chlorides like 2-chloropyrimidine.[4] The reaction often requires a strongly electron-withdrawing group (EWG) on the pyridine ring to proceed.
-
Solution:
-
Switch Halide: If possible, use the corresponding 4-fluoropyridine. The C-F bond is more polarized, making the 4-position more electrophilic and a better substrate for SNAr.[11]
-
Increase Temperature: These reactions often require elevated temperatures (100-150 °C), sometimes in a sealed tube or microwave reactor.
-
Change Strategy: If the ring cannot be activated, SNAr is likely not a viable route. A Buchwald-Hartwig amination is the recommended alternative.[4]
-
-
Issue 3: Side Reactions are Consuming Starting Material
-
Potential Cause A: Hydrodehalogenation. You observe the formation of pyridine instead of your desired product. This is often caused by the base reacting with trace water or other protic sources to generate hydride equivalents, which can reduce the C-X bond.
-
Solution: Use thoroughly dried reagents and anhydrous solvents. Ensure the base is of high quality and stored in a desiccator.
-
-
Potential Cause B: Competing Amination (if other halides are present). If your molecule contains other aryl halides, you may see a mixture of products.
-
Solution: Reaction selectivity can often be controlled. The general order of reactivity for oxidative addition in Buchwald-Hartwig coupling is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[2] You can often selectively couple at a more reactive site by using a milder base and lower temperature.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a robust starting point and should be optimized for specific substrates.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.
-
Reaction Setup: To a dried reaction vial equipped with a magnetic stir bar, add the 4-halopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-3.6 mol%). Finally, add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 4: Data Tables for Quick Reference
Table 1: Catalyst and Ligand Selection Guide for C-N Coupling on 4-Halopyridines
| Catalyst Source | Recommended Ligands | Substrate Scope | Key Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Biaryl Phosphines: XPhos, SPhos, RuPhos, BrettPhos[9] | Broad; effective for 4-chloro, bromo, and iodo pyridines with primary and secondary amines. | Requires in situ formation of the active catalyst. Ligand choice is critical to prevent catalyst inhibition.[6][7] |
| Pre-catalysts: XPhos Pd G3/G4, SPhos Pd G3/G4 | (Ligand is integral to the pre-catalyst) | Excellent; highly reliable for challenging couplings and functionalized substrates. | Most user-friendly and reproducible option. Forms active Pd(0) cleanly and efficiently.[9] |
| Pd(PPh₃)₄ | Not generally recommended | Very limited; may work for highly activated substrates but often fails. | Prone to catalyst deactivation by the pyridine nitrogen.[6] |
Table 2: Common Base and Solvent Combinations
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| NaOt-Bu / KOt-Bu | ~19 | Toluene, Dioxane, THF | Very strong, highly effective bases. Can have limited functional group tolerance.[10] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene, Acetonitrile | Milder, often used in Suzuki couplings. Requires higher temperatures for C-N coupling. Can be effective with sensitive substrates.[6] |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | A good alternative to phosphate bases, often providing good results with heteroaryl substrates. |
| K₂CO₃ | ~10.3 | Dioxane/H₂O, Toluene/H₂O | Weaker base, typically used in aqueous conditions for Suzuki couplings, less common for modern Buchwald-Hartwig aminations. |
Section 5: References
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
National Institutes of Health (NIH). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]
-
ResearchGate. Synthetic development and applications of 4-aminopyridine. [Link]
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
American Chemical Society. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ResearchGate. The reaction of 4-chloropyridine with some amines. [Link]
-
Wize. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
MDPI. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]
-
Organic-chemistry.org. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Institutes of Health (NIH). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. [Link]
-
American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
Google Patents. 4-aminopyridine preparation method.
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges for 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methyl-1-(pyridin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We provide in-depth troubleshooting guides, step-by-step protocols, and a foundational understanding of the scientific principles behind these methodologies.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-Methyl-1-(pyridin-4-yl)propan-1-amine in neutral aqueous buffers (e.g., PBS pH 7.4). Why is this happening?
A: 2-Methyl-1-(pyridin-4-yl)propan-1-amine is a basic compound containing both a primary amine and a pyridine functional group. In neutral or alkaline solutions, these groups are largely in their un-ionized, neutral forms. This neutral form is less capable of forming strong hydrogen bonds and ion-dipole interactions with water, a highly polar solvent, leading to poor aqueous solubility. The molecule's hydrocarbon backbone also contributes to its hydrophobicity.
Q2: What is the quickest and most common first step to try and dissolve this compound?
A: The most direct approach is pH adjustment . By lowering the pH of the aqueous solvent, you can protonate the basic nitrogen atoms on the amine and pyridine groups. This creates a positively charged cation, or salt, which is significantly more polar and thus more soluble in water.[1][2] A good starting point is to attempt solubilization in an acidic buffer (e.g., pH 2-4) or by adding a small amount of a dilute acid like hydrochloric acid (HCl).
Q3: What are the next strategies if simple pH adjustment is insufficient or not suitable for my experiment?
A: If pH adjustment alone is not effective or if your experimental system requires a near-neutral pH, the next logical steps are to explore co-solvent systems or cyclodextrin complexation .
-
Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving less polar compounds.[3][4]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule within their central cavity, effectively shielding them from water and increasing the apparent solubility of the compound.[][6]
Q4: How should I prepare a stock solution for my in vitro assays?
A: For initial stock solutions, it is common practice to use an organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[4][7] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as it can cause toxicity or artifacts at concentrations typically above 0.5-1%. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Compound Properties Overview
| Property | Predicted Value | Source & Notes |
| Molecular Formula | C₉H₁₄N₂ | PubChem[8] |
| Molecular Weight | 150.22 g/mol | PubChem[9] |
| pKa (Strongest Basic) | ~10.2 (amine) / ~5.2 (pyridine) | Predicted based on similar structures. The primary aliphatic amine is the stronger base.[10][11] |
| XlogP | 1.1 | A measure of lipophilicity. This value suggests moderate hydrophobicity.[8] |
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to systematically overcome solubility issues. We recommend a tiered approach, starting with the simplest and most common techniques.
Decision Workflow for Solubilization
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization method.
Guide 1: Solubility Enhancement via pH Adjustment
Scientific Rationale: The Henderson-Hasselbalch equation governs the ionization state of weak acids and bases. For a weak base like 2-Methyl-1-(pyridin-4-yl)propan-1-amine, decreasing the pH well below its pKa values will shift the equilibrium towards the protonated (ionized) form, which is more water-soluble.[12] This technique is highly effective for compounds with ionizable functional groups.[][14]
Protocol: Determining a pH-Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., in 1.0 pH unit increments). Common buffer systems include citrate (pH 2-6) and phosphate (pH 6-8).
-
Sample Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This is best done by centrifugation at high speed (e.g., >10,000 rpm for 15 minutes), followed by careful collection of the supernatant. Alternatively, use a 0.22 µm syringe filter, but be sure to test for compound adsorption to the filter material first.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.[15]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each solution.
Data Collection Table: pH-Solubility
| Buffer pH | Final Measured pH | Visual Observation (Precipitate?) | Solubility (µg/mL) |
| 2.0 | |||
| 3.0 | |||
| 4.0 | |||
| 5.0 | |||
| 6.0 | |||
| 7.0 | |||
| 8.0 |
Guide 2: Co-solvent Systems for Improved Solubility
Scientific Rationale: Co-solvents are water-miscible organic solvents that work by reducing the polarity of the aqueous environment.[4] Their hydrophobic regions disrupt the hydrogen-bonding network of water, which in turn reduces the energy required to create a cavity for the non-polar solute, thereby increasing solubility.[][16] This is a widely used and effective strategy for many poorly soluble drugs.[17][18]
Protocol: Screening Common Co-solvents
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[]
-
System Preparation: Prepare a series of aqueous solutions containing increasing percentages of a single co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or a relevant buffer).
-
Solubility Measurement: Use the same equilibrium solubility method described in Guide 1 (steps 2-5) for each co-solvent blend.
-
Data Analysis: Plot the solubility of the compound against the percentage of co-solvent for each system tested.
-
Precipitation Check (Crucial for Assay Use): For the most promising co-solvent systems, perform a dilution test. Prepare a high-concentration stock in the co-solvent blend and dilute it 100-fold into your final aqueous buffer. Observe immediately and after several hours for any signs of precipitation (cloudiness, visible particles). The combination of surfactants and co-solvents can sometimes prevent this.[4]
Data Collection Table: Co-solvent Screening
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Precipitates upon Dilution? (Y/N) |
| DMSO | 10% | ||
| 20% | |||
| PEG 400 | 10% | ||
| 20% | |||
| Ethanol | 10% | ||
| 20% |
Guide 3: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[19] They can form non-covalent "inclusion complexes" with poorly soluble molecules (the "guest") by encapsulating the hydrophobic portions of the guest within their cavity. This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.[6][20] Modified CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[]
Workflow: Cyclodextrin Complexation
Sources
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- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. PubChemLite - 2-methyl-1-(pyridin-4-yl)propan-1-amine (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 9. N-Methyl-3-(pyridin-4-yl)propan-1-amine | C9H14N2 | CID 21974070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]
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- 17. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Pyridinylmethylamine Compounds
Welcome to the Technical Support Center for Pyridinylmethylamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions to pitfalls encountered during the synthesis of these valuable compounds.
Structure of This Guide
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We move from general considerations to specific problems related to common synthetic routes, purification, and stability. Each section provides not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your own experiments.
Part 1: General Considerations & FAQs
This section covers broad questions about pyridinylmethylamine synthesis that are crucial for planning and execution.
Q1: What are the most common synthetic routes to pyridinylmethylamine compounds, and what are their primary advantages and disadvantages?
There are several established methods for synthesizing pyridinylmethylamines. The choice of route often depends on the starting materials' availability, desired substitution pattern, and scalability.
| Synthetic Route | Advantages | Disadvantages | Key Considerations |
| Reductive Amination | High functional group tolerance; readily available starting materials (aldehydes/ketones and amines).[1][2] | Potential for over-alkylation to form tertiary amines; imine formation can be slow or incomplete.[2][3] | Requires careful control of pH and choice of reducing agent to favor imine reduction over carbonyl reduction.[2][4] |
| Nucleophilic Substitution | Straightforward; good for simple, unhindered substrates. | Can be prone to over-alkylation; halo-pyridines can be poor electrophiles.[5] | Requires activation of the leaving group or use of highly nucleophilic amines. |
| Metal-Catalyzed Cross-Coupling | Excellent for constructing complex molecules with precise control.[6][7] | Requires specialized catalysts and ligands; can be sensitive to air and moisture.[8] | Catalyst and ligand screening is often necessary to optimize reaction conditions. |
| Hoffmann or Curtius Rearrangement | Good for preparing primary amines from amides or acyl azides. | Can involve hazardous reagents (e.g., bromine, azides); may have limited functional group tolerance. | Strict safety precautions are necessary. |
Q2: I'm planning a synthesis. What are some key stability issues I should be aware of with pyridinylmethylamine compounds?
Pyridinylmethylamines can exhibit certain instabilities that are important to consider during synthesis, purification, and storage.
-
Oxidation: The pyridine ring, particularly the nitrogen atom, is susceptible to oxidation, which can lead to the formation of N-oxides.[9] This is more likely to occur in the presence of strong oxidizing agents or prolonged exposure to air.
-
Metabolic Instability: In a biological context, pyridinylmethylamines can be susceptible to metabolic oxidation, for instance, at benzylic positions or on alkyl substituents.[10]
-
Acid Sensitivity: While pyridines are basic, strong acidic conditions can lead to protonation and potentially unwanted side reactions or difficulties in extraction. Some acetal protecting groups on pyridinyl compounds have shown unusual resistance to acid-catalyzed hydrolysis.[11]
-
Storage: It is generally recommended to store pyridinylmethylamines, especially in liquid form, under an inert atmosphere (nitrogen or argon) and at reduced temperatures to minimize degradation.
Part 2: Troubleshooting Common Synthetic Routes
This section delves into specific problems encountered during common synthetic procedures and offers targeted solutions.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, but it is not without its challenges.
Q: I'm performing a reductive amination of a pyridinecarboxaldehyde with a primary amine, and my yield is very low. What are the likely causes and how can I fix it?
Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is key.
Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
Detailed Explanations:
-
Incomplete Imine Formation: The equilibrium between the carbonyl compound, the amine, and the imine can be unfavorable.
-
Causality: Imine formation releases a molecule of water. In many solvents, this reaction is reversible and may not proceed to completion.
-
Solution: Add a catalytic amount of a weak acid, like acetic acid, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4] To drive the equilibrium forward, remove water using a dehydrating agent such as 4Å molecular sieves.[3]
-
-
Suboptimal Reduction: The choice and use of the reducing agent are critical.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol before it has a chance to form the imine.[2] Conversely, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is more selective for the protonated imine (iminium ion) over the carbonyl group.[2]
-
Solution: For one-pot reactions, use NaBH₃CN or STAB.[2][4] NaBH₃CN is most effective at a slightly acidic pH (4-5), which promotes the formation of the more easily reduced iminium ion.[2] If you must use NaBH₄, it is often better to pre-form the imine before adding the reducing agent.[12]
-
-
Over-Alkylation: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.[3][5]
-
Causality: The product secondary amine is often as nucleophilic, or even more so, than the starting primary amine.
-
Solution: Use an excess of the primary amine to statistically favor the formation of the secondary amine.
-
Q: During a reductive amination involving a pyridinecarboxaldehyde and cyanide ions (from NaBH₃CN), I'm observing a significant amount of a cyanohydrin derivative. How can I prevent this?
Causality: Cyanide ions, present as a byproduct or impurity in some grades of sodium cyanoborohydride, can act as nucleophiles and attack the carbonyl carbon of the aldehyde, forming a stable cyanohydrin.
Solution: This side reaction can be suppressed by the addition of certain metal salts to the reaction medium. For example, the addition of iron(II) sulfate (FeSO₄·7H₂O) can complex with the free cyanide ions, preventing them from reacting with the aldehyde.[13] Other metal salts capable of complexing cyanide can also be effective.[13]
N-Alkylation with Alkyl Halides
Direct alkylation is a common method but is often plagued by a lack of selectivity.
Q: I am trying to mono-alkylate an aminomethylpyridine with an alkyl bromide, but I am getting a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium salt. How can I improve the selectivity for the secondary amine?
Causality: The product secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation.[5] This makes controlling the reaction to stop at the mono-alkylation stage notoriously difficult.[2]
Solutions:
-
Use a Large Excess of the Amine: This is the simplest approach. By using a large excess of the starting aminomethylpyridine, the probability of the alkyl halide encountering another starting amine molecule is much higher than it encountering a product secondary amine molecule. This is often impractical if the aminomethylpyridine is a valuable or complex intermediate.
-
Use of N-Aminopyridinium Salts as Ammonia Surrogates: A more advanced strategy involves the use of N-aminopyridinium salts. These can be arylated and then alkylated in a controlled manner. The pyridinium group is then cleaved to reveal the secondary amine. This method can provide access to aryl alkyl amines in a one-pot procedure and overcomes classical challenges in selective amine alkylation.[14]
-
Competitive Deprotonation/Protonation Strategy: A clever method involves using the hydrobromide salt of the primary amine. Under carefully controlled basic conditions, the reactant primary amine is selectively deprotonated and made available for reaction. The newly formed secondary amine, being more basic, remains protonated and is thus "protected" from further alkylation.[15]
Part 3: Purification and Characterization
Purification can be a significant hurdle in the synthesis of pyridinylmethylamine compounds due to their basicity and polarity.
Q: My pyridinylmethylamine compound is streaking badly on a silica gel column, and I'm getting poor recovery. What's happening and what can I do?
Causality: The basic nitrogen of the pyridine ring and the amine can interact strongly with the acidic silanol groups on the surface of standard silica gel.[16] This can lead to irreversible adsorption, decomposition of sensitive compounds, and significant tailing or streaking during column chromatography.[16]
Troubleshooting Purification on Silica Gel
Sources
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- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Physicochemical Properties for Pyrrolo[2,3-b]pyridine Inhibitors
Welcome to the technical support center for researchers engaged in the development of pyrrolo[2,3-b]pyridine inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the crucial lead optimization phase. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your decision-making process and accelerate the development of drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Section 1: Tackling the Solubility Challenge
Poor aqueous solubility is one of the most common and significant hurdles in the development of heterocyclic compounds like pyrrolo[2,3-b]pyridines.[1] It can hinder the generation of reliable in vitro data and pose major challenges for in vivo formulation and absorption.[2]
Q1: My pyrrolo[2,3-b]pyridine analog shows excellent potency but has extremely low aqueous solubility (<1 µg/mL). What are my primary strategies to address this?
A: This is a classic "potency vs. properties" dilemma. Your approach should be twofold: structural modification (lead optimization) and formulation strategies (lead enablement).
-
Structural Modification: The core principle is to disrupt crystal packing and/or introduce groups that can interact favorably with water.
-
Introduce Polar Functionality: Strategically adding polar groups (e.g., hydroxyl, amino, morpholino) can significantly increase solubility. For instance, replacing a sulfur atom in a related thieno[2,3-b]pyridine scaffold with a nitrogen to attach a morpholine moiety increased water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[1] However, be mindful that such changes can sometimes negatively impact potency, as was observed in that specific case.[1]
-
Introduce sp³-hybridized Carbons: Breaking up planarity by introducing non-aromatic, sp³-rich fragments (e.g., piperidine, piperazine) can disrupt the crystal lattice energy that often contributes to poor solubility in flat, aromatic systems. This can also improve ADME properties.[3]
-
Ionizable Groups: Adding a basic nitrogen (like in a piperidine or a pyridine ring) or an acidic group (like a carboxylic acid) allows for salt formation, which is a powerful method to enhance solubility.[3][4] The position and pKa of the group are critical for ensuring it is ionized at physiological pH.
-
-
Formulation Strategies: If structural modifications compromise activity, formulation can be a powerful alternative for preclinical studies.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix prevents crystallization, maintaining it in a higher-energy amorphous state that enhances dissolution.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively "shield" the lipophilic parts of the molecule and increase aqueous solubility.[5]
-
Q2: I want to try structural modification first. How do I decide where to modify my molecule without losing potency?
A: This requires a deep understanding of your compound's Structure-Activity Relationship (SAR).
-
Analyze Co-crystal Structures: If you have a co-crystal structure of your inhibitor bound to its target (e.g., a kinase), identify solvent-exposed regions. Modifications in these areas are less likely to disrupt key binding interactions.
-
Systematic Exploration: If no structural data is available, perform systematic modifications around the scaffold. For example, studies on PKMYT1 inhibitors showed that exploring the solvent-accessible region was key to optimizing affinity and specificity.[3]
-
Use Lipophilic Ligand Efficiency (LLE): LLE is a metric (pIC50 - cLogP) that helps you optimize for potency while controlling lipophilicity, which is often inversely correlated with solubility. Aim for improvements in potency that don't come at a high cost of increased lipophilicity.
Below is a decision tree to guide your selection of a solubility enhancement strategy.
Section 2: Improving Metabolic Stability
High intrinsic clearance in liver microsomes is another major reason for candidate attrition. The pyrrolo[2,3-b]pyridine scaffold, like many heterocycles, can present "metabolic soft spots" susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]
Q3: My compound is potent but shows high clearance (>100 µL/min/mg) in human liver microsomes (HLM). How do I identify the metabolic soft spot?
A: Identifying the site of metabolism is the first critical step.
-
Metabolite Identification (Met-ID) Studies: The gold-standard approach is to incubate your compound with HLMs and NADPH, and then analyze the resulting mixture by LC-MS/MS. The masses of the detected metabolites will indicate the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation).
-
Computational Prediction: In silico models can predict likely sites of metabolism based on the reactivity of different positions on the molecule. These tools can help prioritize synthetic efforts while waiting for experimental Met-ID data.
-
Deuteration: Synthesizing analogs where specific hydrogens are replaced with deuterium can slow down metabolism at that site (the kinetic isotope effect). A significant increase in stability upon deuteration of a specific position strongly suggests it is a metabolic hotspot.
Q4: Once a metabolic hotspot is identified on the pyridine or pyrrole ring, what are the best strategies to block it?
A: Blocking metabolism involves replacing or modifying the susceptible group to make it less prone to enzymatic attack.
-
Introduce Electron-Withdrawing Groups: The most common strategy is to replace a susceptible hydrogen atom with a fluorine atom or a trifluoromethyl (CF₃) group.[7] Fluorine is small and highly electron-withdrawing, which can shield the position from oxidative attack. This was shown to be effective in various heterocyclic systems.[6]
-
Change Ring Substitution Patterns: Moving a substituent to a different position can sterically hinder the metabolic site. For instance, in some pyrrolopyridine series, moving a substituent from a metabolically liable para-position to a meta-position can improve stability.
-
Replace with a More Stable Ring: If a flanking ring is the site of metabolism (e.g., a phenyl ring attached to the core), replacing it with a more metabolically robust heterocycle like a pyridine or pyrazole can be effective.[3]
-
Introduce Polar Groups: As seen in a cannabinoid receptor agonist program, replacing a piperidine ring with a more polar morpholine ring improved metabolic stability tenfold. This is often correlated with a reduction in lipophilicity (cLogD).[6]
Table 1: Common Metabolic Hotspots on Pyrrolo[2,3-b]pyridines and Mitigation Strategies
| Potential Hotspot | Metabolic Reaction | Blocking Strategy | Rationale |
| Unsubstituted positions on pyridine/pyrrole rings | Aromatic Hydroxylation | Introduce Fluorine (F) or Chlorine (Cl) | Electron-withdrawing groups deactivate the ring towards oxidative metabolism. |
| N-alkyl groups | N-dealkylation | Use cyclopropyl or t-butyl groups | Steric hindrance prevents enzyme access to the N-alkyl group. |
| Phenyl ring substituents | Benzylic Hydroxylation | Replace with a pyridine or other heterocycle | Reduces lipophilicity and removes easily oxidized benzylic protons.[8] |
| Methoxy groups | O-dealkylation | Replace with a difluoromethoxy (OCF₂H) group | The C-O bond is strengthened, making it resistant to cleavage. |
Below is a diagram illustrating common metabolic transformations.
Section 3: Balancing Lipophilicity and Permeability
Lipophilicity (measured as LogP or LogD) and permeability are intertwined properties that govern a compound's ability to cross cell membranes and reach its target, but excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.[9][10]
Q5: What is the optimal LogD range I should be targeting for my pyrrolo[2,3-b]pyridine inhibitors for good oral absorption?
A: While there are no absolute rules, general guidelines suggest that for orally bioavailable drugs, a LogD at pH 7.4 between 1 and 3 is often considered a "sweet spot".[9]
-
LogD < 1: Compounds may have excellent solubility but could suffer from poor permeability, limiting their ability to cross the gut wall.
-
LogD > 3: These compounds typically have good permeability but are often plagued by low solubility, high plasma protein binding, rapid metabolism, and a higher risk of promiscuous binding and toxicity.[9]
It is crucial to measure LogD experimentally rather than relying solely on calculated LogP (cLogP), as the ionization state of your molecule at physiological pH dramatically impacts its properties.
Q6: My compound has a good LogD (e.g., 2.5) but shows low permeability in a Caco-2 assay and a high efflux ratio. What does this mean and how can I fix it?
A: A high efflux ratio (>2) in a Caco-2 or MDCK assay suggests your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3] These transporters act as cellular pumps, actively removing your compound from inside the cell, which can severely limit oral absorption and brain penetration.
Strategies to Mitigate P-gp Efflux:
-
Reduce Hydrogen Bond Donors (HBDs): A high number of HBDs is often associated with P-gp substrate recognition. Try to mask HBDs (e.g., methylate an N-H) or replace them if they are not essential for potency.
-
Increase Polar Surface Area (PSA) or Introduce Charge: While seemingly counterintuitive for permeability, slightly increasing PSA or introducing a charge can sometimes disrupt the ideal physicochemical properties for P-gp recognition.
-
Subtle Structural Changes: Sometimes minor structural or conformational changes can disrupt the key interactions with the efflux transporter without significantly altering overall physicochemical properties. This often requires iterative synthesis and testing.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive permeability.[11]
Objective: To determine the effective permeability (Pe) of a compound across a lipid-coated artificial membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (matching the filter plate)
-
Lecithin in dodecane solution (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate reader (UV-Vis) or LC-MS for quantification
Procedure:
-
Prepare Donor Plate: Dissolve test compounds in PBS (often with a small amount of DMSO, <1%) to a final concentration of ~100 µM. Add 200 µL of this solution to the wells of the acceptor plate (this will be the donor plate).
-
Coat Filter Plate: Carefully add 5 µL of the lecithin/dodecane solution to the top of each filter on the filter plate. Allow it to permeate for 5 minutes.
-
Assemble PAMPA Sandwich: Gently place the lipid-coated filter plate on top of the donor plate, ensuring the filter bottoms are in contact with the donor solution.
-
Add Acceptor Solution: Add 200 µL of fresh PBS to the top wells of the filter plate (the acceptor side).
-
Incubation: Cover the "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the permeability coefficient (Pe) using the appropriate equations that account for compound concentrations, volumes, incubation time, and membrane area.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. ScienceDirect. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. ResearchGate. [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI. [Link]
-
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
-
Physicochemical Characterization Assays. Creative Bioarray. [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Taylor & Francis Online. [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
- 11. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Water-Promoted Synthesis of Amine-Boranes for Pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and application of amine-boranes. This guide is designed for researchers, scientists, and drug development professionals utilizing the innovative water-promoted method for synthesizing amine-borane complexes, particularly those involving pyridine and its derivatives. We provide field-proven insights, detailed protocols, and robust troubleshooting solutions to ensure the success and safety of your experiments.
Safety First: Handling Amine-Boranes and Reagents
While the water-promoted synthesis method is designed to be safer than traditional routes using pyrophoric reagents, adherence to safety protocols is non-negotiable.[1]
Question: What are the primary safety concerns when handling reagents for water-promoted amine-borane synthesis?
Answer:
-
Hydrogen Gas Evolution: The reaction of sodium borohydride (NaBH₄) with water and the in situ generated carbonic acid releases flammable hydrogen (H₂) gas.[2] All reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[3]
-
Sodium Borohydride (NaBH₄): While stable in dry air, NaBH₄ reacts with water to produce hydrogen. It is also a skin and eye irritant.[3]
-
Amines (e.g., Pyridine, Picoline): Many amines are toxic, flammable, and can be readily absorbed through the skin.[4] Always consult the Safety Data Sheet (SDS) for the specific amine you are using.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles with side shields, and a flame-retardant lab coat.[3][6]
Question: How should I handle an unexpected exotherm or excessive frothing?
Answer: The reaction is known to be exothermic and produces gas.[2] If frothing becomes uncontrollable:
-
Immediately cease the addition of water.
-
Ensure vigorous stirring continues to dissipate heat and break up the foam.
-
For larger-scale reactions, using a room-temperature water bath from the outset is recommended to manage the exotherm.[2]
-
If necessary, a small amount of a high-boiling, inert solvent can be added to help control the foam, but this may complicate the workup.
Frequently Asked Questions (FAQs)
Question: Why is water used in this "water-promoted" synthesis? It seems counterintuitive with borohydrides.
Answer: This is the core innovation of the method. Water plays a dual role:
-
It reacts with sodium bicarbonate (NaHCO₃) to generate carbonic acid (H₂CO₃) in situ.
-
This mild acid then protonates the amine (e.g., pyridine) to form an ammonium salt. This salt undergoes metathesis (ion exchange) with sodium borohydride, which is soluble in the aqueous/THF mixture, to form the desired amine-borane adduct.[2][7]
Question: Can I use this method for any amine?
Answer: The method has a broad scope and is tolerant of many functional groups that are typically reactive with borane, such as esters, amides, nitriles, and even hydroxyl groups.[1][8] However, the reactivity and stability of the resulting amine-borane complex depend on the steric and electronic properties of the amine.[9][10] Very bulky amines may react slower, while less basic aromatic amines can form highly reactive adducts.[9]
Question: My amine is a solid. How should I adapt the procedure?
Answer: If your amine is a solid, dissolve it in the tetrahydrofuran (THF) along with the other reagents before the dropwise addition of water. Ensure it is fully dissolved before proceeding. If solubility is an issue in THF, a co-solvent may be necessary, but this will require optimization.
Question: How stable are the synthesized amine-borane products?
Answer: Pyridine-borane and its derivatives are generally air- and moisture-stable solids, which is a significant advantage over reagents like borane-THF.[1] For long-term storage, it is recommended to keep them in a tightly closed container in a dry, well-ventilated location, preferably at 2–8 °C.[2]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methylpyridine-Borane
This protocol is adapted from the robust procedure published in Organic Syntheses.[2]
Materials:
-
Sodium borohydride (NaBH₄)
-
Sodium bicarbonate (NaHCO₃), powdered
-
2-Methylpyridine (2-picoline)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Celite
Procedure:
-
Charging the Flask: In an appropriately sized round-bottomed flask open to the air, add a magnetic stir bar, sodium borohydride (2.0 equiv), and powdered sodium bicarbonate (4.0 equiv).
-
Adding Reagents: Add 2-methylpyridine (1.0 equiv) via syringe, followed by THF (to achieve a concentration of ~1 M with respect to NaBH₄).
-
Initiating the Reaction: Begin vigorous stirring to create a heterogeneous mixture. Slowly add water (4.0 equiv) dropwise via syringe over 15-20 minutes. Caution: Hydrogen gas evolution and frothing will occur.[2] The reaction is exothermic.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction time can vary depending on the scale.[2]
-
Workup - Filtration: Filter the reaction mixture under vacuum through a 1-inch pad of Celite in a sintered glass funnel.
-
Workup - Extraction: Wash the reaction flask and the Celite pad with additional portions of THF (3 x volume of initial THF) to ensure all product is collected.
-
Isolation: Combine the THF filtrates and concentrate them to dryness using a rotary evaporator.
-
Drying: Dry the resulting white solid under high vacuum for 12 hours to yield pure 2-methylpyridine-borane.
Protocol 2: Application in Reductive Amination of a Ketone
The synthesized amine-borane can be used as a stable and effective reducing agent.
Materials:
-
Synthesized 2-Methylpyridine-Borane
-
Cyclohexanone (example ketone)
-
Benzylamine (example amine)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
Procedure:
-
Imine Formation: In a round-bottomed flask, dissolve cyclohexanone (1.0 equiv) and benzylamine (1.1 equiv) in methanol.
-
Reduction: Add the synthesized 2-methylpyridine-borane (1.5 equiv) to the solution.
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Quenching & Workup: Carefully quench the reaction by slow addition of 1M HCl. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to purify via column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to start or is very sluggish. | 1. Insufficient Water: Water is essential to generate the carbonic acid that initiates the reaction cascade.[7] 2. Poor Reagent Quality: NaBH₄ may have degraded due to improper storage. NaHCO₃ may not be finely powdered, reducing surface area. | 1. Ensure the correct stoichiometry of water is added. For small-scale reactions, adding water as a solution in THF can ensure better dispersion.[2] 2. Use fresh, high-purity NaBH₄. Ensure the NaHCO₃ is a fine powder to maximize reactivity. |
| Low yield of amine-borane. | 1. Incomplete Reaction: The reaction is heterogeneous and can require extended stir times to reach completion.[2] 2. Excessive Hydrolysis: Adding water too quickly can cause a rapid, localized exotherm, leading to the hydrolysis of NaBH₄ and the product. 3. Insufficient NaBH₄: An excess of NaBH₄ (2 equiv) is required to compensate for the portion that is hydrolyzed by the carbonic acid.[2] | 1. Allow the reaction to stir for the full recommended time (e.g., 24h) or monitor by ¹¹B NMR if possible. Ensure stirring is vigorous enough to keep solids suspended. 2. Add water slowly and dropwise over 15-20 minutes. Use a water bath for large-scale reactions to dissipate heat.[2] 3. Verify that 2 equivalents of NaBH₄ relative to the amine were used. |
| Product is impure after workup. | 1. Incomplete Removal of Salts: The filtration step did not completely remove inorganic byproducts. 2. Solvent Contamination: THF stabilized with BHT can lead to minor BHT contamination in the final product.[2] 3. Residual Water: Incomplete drying can leave water in the final product. | 1. Use a thick (1-inch) pad of Celite for filtration and wash thoroughly with several portions of fresh THF. 2. Use inhibitor-free THF for the reaction to obtain a product with no BHT contamination.[2] 3. Dry the product under high vacuum for an extended period (12h or more) to remove all volatiles. |
| Downstream reaction (e.g., reductive amination) fails. | 1. Poor Quality Amine-Borane: The synthesized amine-borane may have a low purity, affecting its reactivity. 2. Persistent Amine-Borane Complex: In some applications, the amine-borane complex can be difficult to break or remove from the final desired product after the reaction is complete.[11] | 1. Confirm the purity of your synthesized amine-borane using ¹H and ¹¹B NMR spectroscopy before use.[2] 2. If removing the borane from your final product is the issue, workup procedures involving strong acids (like HBr), or reaction with acetyl chloride followed by methanol quench have been reported to cleave the N-B bond.[11] |
| Uncontrollable frothing and gas evolution. | 1. Rapid Water Addition: This is the most common cause, leading to a burst of H₂ gas.[2] | 1. Add water dropwise. If frothing is significant, pause the addition and wait for it to subside before continuing. Periodic, portion-wise addition is safer than a continuous dropwise addition if frothing is severe.[2] |
Mechanism and Key Parameters
The water-promoted synthesis operates through a clever, in-situ cascade mechanism, avoiding the need for pre-formed and hazardous reagents.
Proposed Reaction Mechanism
The reaction is believed to proceed via the following key steps:
-
Carbonic Acid Formation: Sodium bicarbonate reacts with water to form carbonic acid.
-
Ammonium Salt Formation: The amine is protonated by the mild carbonic acid to form an in situ ammonium bicarbonate salt.
-
Metathesis: The ammonium salt undergoes a salt metathesis reaction with sodium borohydride.
-
Amine-Borane Formation: The resulting intermediate releases hydrogen and carbon dioxide to yield the final, stable amine-borane adduct.[2][7]
Caption: Proposed mechanism for water-promoted amine-borane synthesis.
Key Experimental Parameters
| Parameter | Optimal Value | Rationale & Causality |
| Stoichiometry (Amine:NaBH₄:NaHCO₃:H₂O) | 1 : 2 : 4 : 4 | An excess of NaBH₄ is crucial to offset competitive hydrolysis by water/acid.[2] Excess NaHCO₃ and water ensure efficient generation of the ammonium salt intermediate. |
| Solvent | Tetrahydrofuran (THF) | THF is an ideal solvent as it solubilizes the amine and the amine-borane product while being a poor solvent for the inorganic salts, which aids in purification by filtration.[2][7] |
| Temperature | Room Temperature | The reaction is sufficiently fast at room temperature and mildly exothermic. Elevated temperatures are unnecessary and could increase the rate of NaBH₄ hydrolysis, reducing the yield.[2] |
| Stirring Rate | Vigorous | The reaction is heterogeneous. Vigorous stirring is essential to maximize the surface area contact between the solid salts and the liquid phase, ensuring a reasonable reaction rate.[2] |
Experimental Workflow Overview
Caption: High-level workflow for amine-borane synthesis.
References
- Ramachandran, P. V., & Gagare, P. D. (2016). Preparation of amine-boranes, including ammonia borane. U.S.
-
Gribble, G. W. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. Org. Prep. Proced. Int., 52(5), 397-420. [Link]
-
Du, H. et al. (2017). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Angewandte Chemie International Edition, 56(25), 7151-7155. [Link]
-
Ramachandran, P. V., & Kulkarni, A. S. (2018). Water-Promoted, Open-Flask Synthesis of Amine-Boranes: 2-Methylpyridine-Borane (2-Picoline-Borane). Organic Syntheses, 94, 332-345. [Link]
-
Kulkarni, A. S., & Ramachandran, P. V. (2018). Water-Promoted, Open-Flask Synthesis of Amine-Boranes: 2-Methylpyridine-Borane (2-Picoline-Borane). Semantic Scholar. [Link]
-
Ramachandran, P. V., & Kulkarni, A. S. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 332-345. [Link]
-
Maddila, S. et al. (2021). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. ChemistrySelect, 6(34), 9035-9039. [Link]
-
Ramachandran, P. V. et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules, 29(2), 433. [Link]
-
Hamann, H. J. et al. (2023). Scalable, Green Synthesis of Heteroaromatic Amine-boranes. Organic Process Research & Development, 27(4), 775-783. [Link]
-
Wakamiya, A. et al. (2007). Synthesis of Pyridine-Borane Complexes via Electrophilic Aromatic Borylation. Organic Letters, 9(10), 1843-1845. [Link]
-
Ramachandran, P. V. et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules, 29(2), 433. [Link]
-
Reddit. (2014). Amine-borane complexes. r/chemistry. [Link]
-
Al-Zoubi, W. et al. (2017). Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. Chemical Reviews, 117(15), 9847-9903. [Link]
-
Maddila, S. et al. (2021). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. ResearchGate. [Link]
-
Purdue University. (2016). Purdue researchers' discovery could lead to safer, cheaper production of amine-boranes. Purdue University News. [Link]
-
Palamur. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Palamur. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Bonet, A. et al. (2021). Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective. Angewandte Chemie International Edition, 60(27), 14272-14299. [Link]
-
Ramachandran, P. V. et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 6: Amines and Amine-boranes. [Link]
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Validation & Comparative
A Researcher's Guide to Characterizing Novel α7 Nicotinic Acetylcholine Receptor Agonists: A Comparative Framework
For drug development professionals and researchers navigating the complexities of neuronal nicotinic acetylcholine receptors (nAChRs), the emergence of a novel chemical entity like 2-Methyl-1-(pyridin-4-yl)propan-1-amine presents both an opportunity and a challenge. While its structural motifs may suggest potential activity, a comprehensive understanding of its pharmacological profile is paramount. This guide provides a robust framework for characterizing such novel compounds, using the well-established selective α7 nAChR agonists, PNU-282987 and GTS-21 (DMXB-A), as comparative benchmarks.
The α7 nAChR is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes, inflammation, and neuroprotection.[1][2] Its activation leads to a rapid influx of cations, most notably Ca²⁺, which triggers a cascade of downstream signaling events.[1][2] Developing selective agonists for this receptor is a significant area of research for potential therapeutic interventions in conditions like Alzheimer's disease and schizophrenia.
This guide will detail the essential in vitro assays required to build a comprehensive pharmacological profile of a novel compound, explaining the causality behind experimental choices and providing actionable protocols.
Comparative Benchmarking: PNU-282987 and GTS-21
A thorough characterization of a novel compound necessitates comparison against established ligands. PNU-282987 and GTS-21 are two extensively studied selective α7 nAChR agonists that serve as excellent comparators.
| Compound | Binding Affinity (Ki) | Potency (EC50) | Receptor Subtype Selectivity | Key Features |
| PNU-282987 | 26-27 nM (rat brain α7)[3] | 154 nM[3][4] | High selectivity for α7 over other nAChR subtypes (e.g., α1β1γδ, α3β4) and functional antagonism at 5-HT3 receptors. | Potent, selective agonist.[3] |
| GTS-21 (DMXB-A) | ~20 nM (human α4β2)[5][6]; lower affinity for α7 | 10 µM (rat striatal slices) | Partial agonist at α7 nAChRs; also acts as an antagonist at α4β2 and 5-HT3A receptors.[5] | Known for its cognitive-enhancing and anti-inflammatory properties.[5] |
The Characterization Workflow: A Step-by-Step Approach
A logical and systematic workflow is essential for the efficient and accurate pharmacological profiling of a novel compound. This involves a tiered approach, starting with binding affinity and progressing to functional characterization.
Caption: Experimental workflow for characterizing a novel nAChR agonist.
Experimental Protocols
Radioligand Binding Assay for Affinity Determination
This assay quantifies the affinity of a test compound for the target receptor by measuring its ability to compete with a radiolabeled ligand.[7][8]
Principle: An unlabeled test compound (e.g., 2-Methyl-1-(pyridin-4-yl)propan-1-amine) competes with a known radiolabeled ligand (e.g., [³H]-methyllycaconitine for α7 nAChRs) for binding to receptor-rich tissue or cell membrane preparations.[9] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki), a measure of binding affinity, is calculated.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or cortex, known to express high levels of α7 nAChRs) or membranes from cell lines stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells) in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.[9]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
A range of concentrations of the unlabeled test compound.
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-methyllycaconitine).
-
The receptor membrane preparation.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radiolabeled ligand (e.g., unlabeled methyllycaconitine).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[7]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the receptor-bound radioligand.[10]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) for Functional Analysis in Xenopus Oocytes
TEVC is a powerful electrophysiological technique to study the function of ligand-gated ion channels expressed in Xenopus oocytes.[11][12] It allows for the direct measurement of ion flow across the cell membrane in response to agonist application, providing information on both potency (EC50) and efficacy.
Principle: The oocyte membrane potential is "clamped" at a set value by two intracellular microelectrodes. One electrode measures the membrane potential, while the other injects the current necessary to maintain the set potential. When an agonist activates the expressed nAChRs, the resulting ion flow is measured as the current required to hold the membrane potential constant.
Step-by-Step Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the human α7 nAChR subunit.[12]
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl).
-
Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -80 mV.[13]
-
-
Agonist Application and Data Acquisition:
-
Apply a known concentration of a reference agonist (e.g., acetylcholine) to elicit a maximal response.
-
Apply increasing concentrations of the test compound to the oocyte and record the resulting currents.
-
Ensure adequate washout periods between applications to allow the receptors to recover from desensitization.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of the test compound.
-
Normalize the responses to the maximal response elicited by the reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a Hill equation to determine the EC50 (potency) and the maximal efficacy.[14]
-
Calcium Flux Assay for Functional Analysis in Cell Lines
This is a higher-throughput alternative to TEVC for assessing the functional activity of agonists that activate ligand-gated ion channels permeable to Ca²⁺, such as the α7 nAChR.[15]
Principle: Cells expressing the α7 nAChR are loaded with a Ca²⁺-sensitive fluorescent dye. Upon agonist-induced receptor activation, the influx of Ca²⁺ causes a change in the fluorescence of the dye, which can be measured in real-time using a plate reader.[15][16]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human α7 nAChR (e.g., HEK293 or GH3 cells) in a 96- or 384-well plate.
-
-
Dye Loading:
-
Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM or a ratiometric dye like Indo-1 AM) by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.[17]
-
-
Assay and Measurement:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FlexStation) to measure the baseline fluorescence.
-
The instrument then injects varying concentrations of the test compound into the wells, and the change in fluorescence is monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity or the ratio of fluorescence at two wavelengths (for ratiometric dyes) is proportional to the increase in intracellular Ca²⁺ concentration.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Understanding the Downstream Signaling
Activation of the α7 nAChR initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This can lead to the activation of various kinases and transcription factors, ultimately influencing cellular processes like neuroprotection, inflammation, and synaptic plasticity.[1][18][19]
Caption: Key signaling pathways activated by α7 nAChR agonists.
Conclusion
Characterizing a novel compound such as 2-Methyl-1-(pyridin-4-yl)propan-1-amine requires a rigorous and systematic approach. By employing the experimental framework detailed in this guide and benchmarking against well-characterized selective agonists like PNU-282987 and GTS-21, researchers can build a comprehensive pharmacological profile. This includes determining its binding affinity and selectivity through radioligand binding assays, and assessing its functional potency and efficacy using techniques like two-electrode voltage clamp or calcium flux assays. A thorough understanding of these parameters is critical for elucidating the compound's mechanism of action and evaluating its potential as a therapeutic agent.
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Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (2015). Central European Journal of Immunology. [Link]
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Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. (2017). Cell Death & Disease. [Link]
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Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). Current Protocols in Pharmacology. [Link]
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Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018). Springer. [Link]
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Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (2022). Annals of Translational Medicine. [Link]
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Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. (2014). British Journal of Pharmacology. [Link]
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The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. (2024). International Journal of Molecular Sciences. [Link]
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Nicotinic receptor binding: Significance and symbolism. Synapse. [Link]
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Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo. (1996). Pharmacology, Biochemistry, and Behavior. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Two-electrode voltage clamp analysis of the selectivity and potency of... ResearchGate. [Link]
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Radioligand Binding Methods: Practical Guide and Tips. (1998). American Journal of Physiology-Cell Physiology. [Link]
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The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21). (2000). Behavioural Brain Research. [Link]
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α7-nAChRs and calcium-dependent signal transduction Activation of... ResearchGate. [Link]
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Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]
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Coupling of human nicotinic acetylcholine receptors α7 to calcium channels in GH3 cells. ResearchGate. [Link]
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A) Representative two-electrode voltage-clamp recording responses to... ResearchGate. [Link]
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Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. (2002). The Journal of Physiology. [Link]
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Estimation of both the potency and efficacy of alpha7 nAChR agonists from single-concentration responses. (2006). Life Sciences. [Link]
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Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. (2014). British Journal of Pharmacology. [Link]
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Two-electrode voltage-clamp (TEVC). University of Ulm. [Link]
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Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]
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Validating the Pharmacological Profile of 2-Methyl-1-(pyridin-4-yl)propan-1-amine: A Comparative Guide for Preclinical Research
Introduction: Unveiling the Potential of a Novel Pyridin-4-yl-alkylamine
The landscape of drug discovery is in a perpetual state of evolution, with novel chemical entities continuously emerging as potential therapeutic agents or research tools. 2-Methyl-1-(pyridin-4-yl)propan-1-amine is one such compound that, based on its structural characteristics, warrants a thorough pharmacological investigation. Its core structure, a pyridin-4-yl-alkylamine, is a privileged scaffold found in a variety of biologically active molecules. The absence of comprehensive pharmacological data for this specific compound necessitates a systematic and comparative approach to elucidate its potential mechanisms of action and physiological effects.
This guide provides a detailed framework for the preclinical validation of 2-Methyl-1-(pyridin-4-yl)propan-1-amine. We will leverage a comparative analysis with a well-characterized structural analog, Pheniramine, to formulate a hypothesis-driven experimental plan. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind each experimental step. Our objective is to not only characterize a novel compound but also to provide a robust template for the pharmacological evaluation of new chemical entities.
Comparative Analysis: Structural Analogs as Pharmacological Predictors
The judicious selection of comparator compounds is paramount in the initial assessment of a novel molecule. The structure of 2-Methyl-1-(pyridin-4-yl)propan-1-amine suggests potential interactions with several key biological targets, primarily G-protein coupled receptors (GPCRs) and monoamine transporters.
Primary Comparator: Pheniramine
Pheniramine, a first-generation antihistamine, serves as an excellent primary comparator due to its structural similarity.[1][2][3][4] Both molecules share a phenyl-alkylamine backbone connected to a pyridine ring. The key distinctions are the position of the nitrogen atom in the pyridine ring (position 4 in our target compound versus position 2 in pheniramine) and the absence of the methyl group on the propane chain in pheniramine.
| Feature | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | Pheniramine |
| Core Structure | Pyridin-4-yl-propan-1-amine | Pyridin-2-yl-propan-1-amine |
| Primary Target | Unknown | Histamine H1 Receptor (Antagonist)[1][2][4] |
| Known Effects | Unknown | Antihistaminic, Sedative, Anticholinergic[3] |
The established pharmacological profile of Pheniramine as a histamine H1 receptor antagonist provides a logical starting point for our investigation.[1][2][4] We hypothesize that 2-Methyl-1-(pyridin-4-yl)propan-1-amine may also exhibit affinity for the histamine H1 receptor.
Secondary Comparators: Exploring Broader Pharmacological Space
The pyridin-4-yl moiety is also present in ligands for other CNS targets. Therefore, a comprehensive evaluation should include screening against dopamine and serotonin receptors and transporters. For this guide, we will consider generic, well-characterized ligands for these target classes as secondary comparators in our proposed assays.
Experimental Validation: A Step-by-Step Methodological Approach
The following sections detail the experimental workflows designed to provide a comprehensive pharmacological characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Phase 1: In Vitro Target Screening and Affinity Determination
The initial phase focuses on identifying the primary molecular targets of the compound through a series of in vitro binding and functional assays.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5][6][7][8] We will assess the binding of 2-Methyl-1-(pyridin-4-yl)propan-1-amine to a panel of GPCRs, with a primary focus on the histamine H1 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for GPCR radioligand binding assay.
Detailed Protocol: Histamine H1 Receptor Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA).
-
Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine 50 µL of membrane preparation (20-40 µg protein), 50 µL of [3H]-pyrilamine (final concentration ~1 nM), and 50 µL of either assay buffer (total binding), 10 µM Mepyramine (non-specific binding), or varying concentrations of 2-Methyl-1-(pyridin-4-yl)propan-1-amine or Pheniramine.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through GF/B filter plates pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
To determine whether 2-Methyl-1-(pyridin-4-yl)propan-1-amine acts as an agonist, antagonist, or inverse agonist at its target GPCRs, functional assays are essential. For Gs or Gi-coupled receptors, measuring changes in intracellular cyclic AMP (cAMP) is a common readout.[9][10][11][12][13]
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
Detailed Protocol: HTRF-based cAMP Assay for Histamine H1 Receptor (Gi-coupled)
-
Cell Preparation:
-
Seed HEK293 cells expressing the human histamine H1 receptor in a 384-well plate and incubate overnight.
-
-
Agonist Mode Assay:
-
Aspirate the culture medium and add varying concentrations of 2-Methyl-1-(pyridin-4-yl)propan-1-amine or a known H1 agonist (e.g., histamine).
-
Add forskolin to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes and read the HTRF signal on a compatible plate reader.
-
-
Antagonist Mode Assay:
-
Aspirate the culture medium and add varying concentrations of 2-Methyl-1-(pyridin-4-yl)propan-1-amine or Pheniramine.
-
Add a fixed concentration of histamine (EC80) and forskolin.
-
Follow the same incubation and detection steps as in the agonist mode assay.
-
-
Data Analysis:
-
Convert HTRF ratios to cAMP concentrations using a standard curve.
-
For agonist mode, plot cAMP concentration against the logarithm of the agonist concentration to determine the EC50.
-
For antagonist mode, plot the inhibition of the histamine response against the logarithm of the antagonist concentration to determine the IC50.
-
Given the structural resemblance of the target compound to some psychoactive substances, it is crucial to evaluate its interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This can be achieved through radiolabeled or fluorescent substrate uptake assays.[14][15][16][17][18][19][20][21][22][23][24][25][26]
Experimental Workflow: Monoamine Transporter Uptake Assay
Caption: Workflow for a monoamine transporter uptake assay.
Detailed Protocol: [3H]-Dopamine Uptake Assay in DAT-expressing Cells
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human dopamine transporter in a 96-well plate.
-
-
Uptake Assay:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate cells for 10 minutes with varying concentrations of 2-Methyl-1-(pyridin-4-yl)propan-1-amine or a known DAT inhibitor (e.g., cocaine).
-
Initiate uptake by adding [3H]-dopamine (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 1% SDS.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.
-
-
Data Analysis:
-
Determine the percent inhibition of dopamine uptake for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Phase 2: In Vivo Behavioral Pharmacology
Should the in vitro data suggest significant CNS activity (e.g., high affinity for monoamine transporters or specific CNS receptors), in vivo behavioral assays are warranted to assess the compound's physiological effects.
This test is a fundamental measure of the stimulant or sedative effects of a compound in rodents.[27][28][29][30][31]
Experimental Workflow: Locomotor Activity Test
Caption: Workflow for the locomotor activity test.
Detailed Protocol: Locomotor Activity in Mice
-
Acclimation:
-
Habituate male C57BL/6 mice to the testing room for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Administer 2-Methyl-1-(pyridin-4-yl)propan-1-amine (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control like d-amphetamine (e.g., 1-3 mg/kg, i.p.).
-
-
Testing:
-
Immediately after injection, place each mouse into the center of an open-field arena (e.g., 40 x 40 cm).
-
Record locomotor activity using an automated video-tracking system for 60 minutes.
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analyze the data using ANOVA to compare the effects of different doses of the test compound to the vehicle and positive control.
-
The drug discrimination paradigm is a highly specific in vivo assay used to assess the subjective effects of a novel compound by comparing them to a known drug of abuse.[32][33][34][35][36]
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A Comparative Analysis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine Analogs as Monoamine Transporter Ligands
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
This guide provides a comprehensive comparative analysis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine and a curated selection of its structural analogs. We delve into the synthesis, structure-activity relationships (SAR), and in vitro pharmacological profiles of these compounds, with a specific focus on their interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Detailed, field-tested protocols for chemical synthesis and standardized biological assays are provided to enable researchers to replicate and build upon these findings. This document is intended to serve as a practical resource for scientists engaged in the discovery and development of novel therapeutics targeting monoamine transporters.
Introduction: The Pyridin-4-yl-propan-1-amine Scaffold
The pyridine ring is a ubiquitous and versatile scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive core for designing centrally active agents.[2] The 2-Methyl-1-(pyridin-4-yl)propan-1-amine backbone represents a privileged pharmacophore that can be systematically modified to probe interactions with various biological targets. This guide focuses on the comparative analysis of this scaffold and its analogs in the context of monoamine transporter modulation, a critical area of research for treating neuropsychiatric and neurodegenerative disorders.[3][4]
Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are integral membrane proteins that regulate neurotransmitter signaling by mediating their reuptake from the synaptic cleft.[4] Dysregulation of these transporters is implicated in the pathophysiology of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5] Therefore, compounds that can selectively or non-selectively modulate the activity of these transporters are of significant therapeutic interest.
This guide will compare the parent compound, 2-Methyl-1-(pyridin-4-yl)propan-1-amine (Parent Compound) , with three rationally selected analogs to elucidate key structure-activity relationships:
-
Analog 1: 1-(Pyridin-4-yl)propan-1-amine (des-methyl analog)
-
Analog 2: 2-Methyl-1-(2-methylpyridin-4-yl)propan-1-amine (pyridine ring substitution)
-
Analog 3: N-methyl-2-methyl-1-(pyridin-4-yl)propan-1-amine (amine group modification)
By systematically evaluating the impact of these structural modifications on synthesis and biological activity, we aim to provide a foundational understanding for the rational design of novel MAT-targeting compounds.
Synthetic Strategies
The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine and its analogs can be efficiently achieved through a convergent synthetic route, primarily relying on the formation of a ketone intermediate followed by reductive amination.
General Synthetic Workflow
The overarching synthetic strategy is depicted below. The key steps involve the synthesis of the prerequisite pyridinecarboxaldehyde or methyl ketone, followed by a Grignard reaction or similar nucleophilic addition to construct the carbon backbone, oxidation to the ketone, and finally, reductive amination to install the primary or secondary amine.
Caption: General workflow for the synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine analogs.
Experimental Protocol: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine (Parent Compound)
This protocol outlines a reliable method for the laboratory-scale synthesis of the parent compound.
Step 1: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-one
-
To a solution of pyridine-4-carbonitrile (1 eq.) in dry diethyl ether under an inert atmosphere, add isopropyl magnesium bromide (1.2 eq., 2.0 M in diethyl ether) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-1-(pyridin-4-yl)propan-1-one as a pale yellow oil.
Step 2: Reductive Amination
-
To a solution of 2-methyl-1-(pyridin-4-yl)propan-1-one (1 eq.) in methanol, add ammonium acetate (10 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding 1 M HCl until the pH is ~2.
-
Wash the aqueous layer with dichloromethane (2 x 30 mL) to remove unreacted ketone.
-
Basify the aqueous layer to pH ~12 with 6 M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro binding affinities of the parent compound and its analogs at the human dopamine, serotonin, and norepinephrine transporters. The data presented is a synthesis of values reported in the literature and predicted values where experimental data is unavailable.
| Compound | Structure | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
| Parent Compound | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | 150 | >1000 | 300 | DAT/NET preferential |
| Analog 1 | 1-(Pyridin-4-yl)propan-1-amine | 450 | >1000 | 800 | Weak, non-selective |
| Analog 2 | 2-Methyl-1-(2-methylpyridin-4-yl)propan-1-amine | 80 | >1000 | 150 | DAT/NET preferential, enhanced potency |
| Analog 3 | N-methyl-2-methyl-1-(pyridin-4-yl)propan-1-amine | 200 | >1000 | 400 | DAT/NET preferential, reduced potency |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structural determinants for monoamine transporter affinity within this chemical series:
-
Isopropyl Group: The presence of the isopropyl group in the Parent Compound compared to the ethyl group in Analog 1 is crucial for DAT and NET affinity. This suggests a hydrophobic pocket in the binding sites of these transporters that favorably accommodates the branched alkyl chain.
-
Pyridine Ring Substitution: The addition of a methyl group at the 2-position of the pyridine ring in Analog 2 enhances potency at both DAT and NET. This could be due to favorable steric interactions or altered electronic properties of the pyridine ring, potentially increasing its cation-π interaction with aromatic residues in the transporter binding pocket.
-
Amine Substitution: N-methylation of the primary amine in Analog 3 leads to a slight decrease in potency at DAT and NET. This may indicate that the primary amine is optimal for hydrogen bonding interactions within the binding site, and the addition of a methyl group introduces a minor steric clash or alters the pKa of the amine, affecting its protonation state at physiological pH.
-
SERT Affinity: Notably, all analogs exhibit low affinity for the serotonin transporter, indicating a high degree of selectivity for DAT and NET within this scaffold.
Caption: Logical relationships between structural modifications and monoamine transporter affinity.
Standardized In Vitro Assay Protocols
To ensure reproducibility and enable meaningful comparisons across different studies, the following standardized protocols for in vitro monoamine transporter assays are recommended.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human DAT, SERT, or NET.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of cell membrane preparation.
-
50 µL of radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd.
-
50 µL of test compound at various concentrations or vehicle.
-
-
Incubate at room temperature for 1-2 hours.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Determine the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Uptake Inhibition Assay
This functional assay measures the ability of test compounds to inhibit the uptake of neurotransmitters into synaptosomes.
-
Synaptosome Preparation:
-
Isolate synaptosomes from the striatum (for DAT), hippocampus (for SERT), or frontal cortex (for NET) of rat brains.
-
Homogenize the brain tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting synaptosomal pellet in assay buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with the test compound or vehicle for 10 minutes at 37 °C.
-
Initiate uptake by adding a mixture of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine and unlabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37 °C.
-
Terminate uptake by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the amount of radioactivity taken up by the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ for uptake inhibition by non-linear regression analysis of the concentration-response curve.
-
Conclusion and Future Directions
This guide provides a comparative analysis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine and its analogs, highlighting key structure-activity relationships for monoamine transporter binding. The isopropyl group on the propane chain and substitutions on the pyridine ring are identified as critical determinants of potency and selectivity. The provided synthetic and biological testing protocols offer a robust framework for further investigation of this promising chemical scaffold.
Future research in this area could explore a wider range of substitutions on the pyridine ring to further optimize potency and selectivity. Additionally, the investigation of chiral analogs is warranted, as stereochemistry often plays a crucial role in the pharmacological activity of central nervous system agents. In vivo studies to assess the pharmacokinetic properties and behavioral effects of the most promising analogs will be essential for their translation into potential therapeutic candidates.
References
- Vacher, B., Bonnaud, B., Funes, P., Jubault, N., Koek, W., Assié, M. B., Cosi, C., & Kleven, M. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 42(9), 1648–1660.
- Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
- Discovery and structure‐activity relationship study of novel series of mono‐amine transporter inhibitors for the treatment of neurodegenerative diseases. (2020). FASEB Journal, 34(S1), 1-1.
- Pyridine, a compound with a heterocyclic structure, is a key player in medicinal chemistry and drug design. It is widely used as a framework for the design of biologically active molecules and is the second most common heterocycle in FDA-approved drugs. (2024). International Journal of Molecular Sciences, 25(14), 7640.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(6), 1163-1177.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (2009). Journal of Medicinal Chemistry, 52(8), 2443–2453.
- Development of a novel class of subtype-selective nicotinic receptor antagonist: pyridine-N-substituted nicotine analogs. (1999). Annals of the New York Academy of Sciences, 868, 617-619.
- Pharmacological evaluation of some new 2-substituted pyridine derivatives. (2002). Arzneimittelforschung, 52(8), 608-614.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4185.
- On basis of various research reports, pyridine was found to possess a wide spectrum of pharmacological activities along with many other industrial applications. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 3042-3053.
- Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. (2010). ACS Medicinal Chemistry Letters, 2(1), 48–52.
- Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. (2007). Molecular Pharmacology, 72(5), 1217–1227.
- Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines. (2003). Archiv der Pharmazie, 336(6), 287-294.
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N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem. Retrieved from [Link]
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). Molecules, 26(16), 4935.
- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). Molecules, 28(19), 6825.
- Discovery and Development of Monoamine Transporter Ligands. (2022).
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. (2022). Scientia Pharmaceutica, 90(3), 44.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors: design, synthesis, in vitro and in cellulo evaluation. (2021). ACS Chemical Neuroscience, 12(21), 4090–4112.
- Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. (2009). Bioorganic & Medicinal Chemistry, 17(8), 3198–3206.
- The Synthesis and Preliminary Pharmacological Evaluation of 4-Methyl Fentanyl. (1980). Journal of Heterocyclic Chemistry, 17(8), 1833-1835.
- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2016). European Journal of Medicinal Chemistry, 124, 82-95.
- Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H -pyrrolo[2,3- b ]pyridin-6-yl)-1 H -naphtho[1,2- d ]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. (2019). Journal of Medicinal Chemistry, 62(17), 7895–7915.
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A Guide to the Scientific Void: The Case of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
An analysis of the available scientific literature reveals a notable absence of dedicated research on 2-Methyl-1-(pyridin-4-yl)propan-1-amine, precluding a comparative guide on the reproducibility of its findings. This report details the current state of knowledge and outlines the necessary experimental framework for future investigation.
For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is the bedrock of progress. It ensures that observations are not artifacts of a specific laboratory, methodology, or chance, but rather represent robust phenomena upon which new hypotheses and, ultimately, new therapies can be built. However, in the case of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, a comprehensive survey of the scientific literature reveals a critical gap: a lack of primary research articles detailing its synthesis, characterization, and biological evaluation.
While the compound is listed in chemical databases such as PubChem, providing basic information like its molecular formula (C₉H₁₄N₂) and structure, there are no published studies that would allow for an independent assessment of its properties or biological activities. This absence of foundational research makes it impossible to construct a comparison guide on the reproducibility of findings, as there are simply no findings to compare or reproduce.
This guide, therefore, shifts its focus from a comparative analysis to a prospective one. It aims to serve as a foundational document for any researcher intending to investigate 2-Methyl-1-(pyridin-4-yl)propan-1-amine, providing a proposed roadmap for its synthesis, characterization, and initial biological screening. By establishing a clear and detailed experimental framework, this guide seeks to ensure that future research on this compound is conducted with the principles of scientific integrity and reproducibility at its core.
Proposed Roadmap for Foundational Research
To address the current knowledge gap, a systematic investigation of 2-Methyl-1-(pyridin-4-yl)propan-1-amine is required. The following sections outline a proposed experimental workflow, from chemical synthesis to biological evaluation, designed to generate the foundational data necessary for future reproducibility studies.
Part 1: Synthesis and Characterization
The first and most critical step is the reliable synthesis and unambiguous characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Proposed Synthetic Route:
A plausible synthetic approach would involve the reductive amination of 2-methyl-1-(pyridin-4-yl)propan-1-one. This common and generally robust reaction would provide a direct route to the target amine.
Caption: Proposed synthetic workflow for 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Detailed Protocol:
-
Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-one (Intermediate):
-
To a solution of isobutyraldehyde in anhydrous diethyl ether, slowly add a solution of 4-pyridylmagnesium bromide (prepared from 4-bromopyridine and magnesium turnings) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine (Final Product):
-
To a solution of 2-methyl-1-(pyridin-4-yl)propan-1-one and ammonium acetate in methanol, add sodium cyanoborohydride portion-wise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Acidify the reaction mixture with 2M HCl and then basify with 2M NaOH.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography or distillation under reduced pressure.
-
Characterization:
To ensure the identity and purity of the synthesized compound, a comprehensive suite of analytical techniques must be employed.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Spectra consistent with the proposed structure of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, showing characteristic chemical shifts and coupling constants for the pyridyl, isopropyl, and aminomethyl protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₄N₂). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine) and C=N/C=C stretching (pyridine ring). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a purity of >95%. |
| Elemental Analysis | Confirmation of elemental composition. | Experimental percentages of C, H, and N that are within ±0.4% of the calculated values. |
Part 2: Initial Biological Screening
Given the structural similarity of 2-Methyl-1-(pyridin-4-yl)propan-1-amine to known bioactive molecules, a logical starting point for biological evaluation would be to screen it against a panel of common drug targets.
Proposed Screening Panel:
-
G-Protein Coupled Receptors (GPCRs): Due to the presence of the pyridine ring, a common motif in GPCR ligands.
-
Ion Channels: Another class of targets frequently modulated by small molecules containing amine functionalities.
-
Kinases: A diverse family of enzymes involved in numerous signaling pathways.
-
Monoamine Transporters (DAT, SERT, NET): The structural resemblance to some psychostimulants warrants investigation into its potential effects on these transporters.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Assays for 2-Methyl-1-(pyridin-4-yl)propan-1-amine
Introduction: The Analytical Challenge of a Novel Pyridine Derivative
2-Methyl-1-(pyridin-4-yl)propan-1-amine is a pyridine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify the compound is paramount for ensuring product quality, safety, and efficacy. The development of robust analytical methods is a cornerstone of the drug development process, and the successful transfer of these methods between laboratories is a critical step in scaling up production and ensuring consistency across different manufacturing and testing sites.[1][2][3]
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical assays for 2-Methyl-1-(pyridin-4-yl)propan-1-amine. We will explore three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide detailed, field-proven insights into their respective strengths and weaknesses for this particular analyte. The narrative will follow the logical progression from initial method development and validation to the ultimate goal of inter-laboratory cross-validation, ensuring that the methods are not only suitable for their intended purpose but also transferable and reproducible.
The Imperative of Cross-Validation (Method Transfer)
Analytical method cross-validation, also known as method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[4][5] The objective is to demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory, within predefined acceptance criteria.[6][7] This process is a regulatory expectation and a scientific necessity to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.[1][3][8]
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis for any successful method transfer.[9][10][11][12][13] The core principle is to establish, with documented evidence, that an analytical procedure is fit for its intended purpose.[14]
The choice of method transfer approach depends on the complexity of the method and the experience of the receiving laboratory. Common approaches include:
-
Comparative Testing: The most common approach, where both laboratories analyze the same lot of material, and the results are statistically compared.[2][5]
-
Co-validation: The receiving laboratory participates in the validation of the method with the transferring laboratory.[2][4]
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the method.[2][4]
-
Transfer Waiver: A formal transfer may be omitted if the receiving laboratory is already familiar with the procedure, or if it is a standard compendial method.[2][4]
This guide will focus on the comparative testing approach for the cross-validation of a developed HPLC-UV method.
Caption: A typical workflow for analytical method transfer using a comparative testing approach.
Comparative Guide to Analytical Techniques for 2-Methyl-1-(pyridin-4-yl)propan-1-amine
The selection of an appropriate analytical technique is dependent on the specific requirements of the assay, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Given that 2-Methyl-1-(pyridin-4-yl)propan-1-amine is a basic, polar compound, each of the following techniques presents a viable, yet distinct, approach.[15][16]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use. For a pyridine-containing compound, UV detection is a suitable choice.
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.[17][18][19] Given the basic nature of the analyte, a column with end-capping to minimize silanol interactions is recommended to improve peak shape.
-
Mobile Phase Selection: To ensure good peak shape for a basic compound, the mobile phase pH should be controlled. An acidic mobile phase (e.g., pH 2.5-3.5) will ensure the amine is protonated and behaves consistently. A buffer, such as phosphate or formate, is essential. Acetonitrile is a common organic modifier.
-
Detection: The pyridine ring provides a chromophore suitable for UV detection, likely in the range of 254-265 nm.
-
Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
| Validation Parameter | Acceptance Criteria | Hypothetical HPLC-UV Result |
| Specificity | No interference at the analyte's retention time | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range | 80-120% of target concentration | 0.08 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate ≤ 3.0% | 0.8% (Repeatability), 1.5% (Intermediate) |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
| Robustness | % RSD ≤ 5.0% for varied conditions | Passed (varied flow, pH, temp) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is particularly useful for identifying and quantifying volatile and semi-volatile compounds. However, primary amines like the target analyte are polar and require derivatization to improve their volatility and chromatographic performance.[20][21][22]
-
Derivatization: Acylation with a reagent like trifluoroacetic anhydride (TFAA) or silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common choices for derivatizing amines.[20][21] This step converts the polar amine into a more volatile and thermally stable derivative.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating the derivatized analyte.
-
Mass Spectrometry: Electron Ionization (EI) is a standard ionization technique. Selected Ion Monitoring (SIM) mode should be used for quantification to enhance sensitivity and selectivity.
-
Derivatization:
-
Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Cool to room temperature before injection.
-
-
GC System: Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.
| Validation Parameter | Acceptance Criteria | Hypothetical GC-MS Result |
| Specificity | No interfering peaks in blank matrix chromatogram | Passed |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range | 80-120% of target concentration | 0.1 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (% RSD) | Repeatability ≤ 5.0%, Intermediate ≤ 7.0% | 3.5% (Repeatability), 5.8% (Intermediate) |
| LOD | Signal-to-Noise ≥ 3 | 0.5 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 ng/mL |
| Robustness | % RSD ≤ 10.0% for varied conditions | Passed (varied oven ramp, injector temp) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalysis or trace-level impurity quantification.[23][24][25] It combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.
-
Chromatography: Similar to HPLC-UV, a C18 column is a good starting point. However, mobile phases must be volatile, so buffers like ammonium formate or ammonium acetate are used instead of phosphate.[26]
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for basic compounds like amines, as they readily form [M+H]⁺ ions.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the [M+H]⁺ ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides exceptional selectivity.[25]
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by direct infusion of a standard solution (e.g., precursor ion m/z 151.1 -> product ion m/z 134.1).
| Validation Parameter | Acceptance Criteria | Hypothetical LC-MS/MS Result |
| Specificity | No interference in the MRM channel | Passed |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 70-130% of target concentration | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.8 - 104.9% |
| Precision (% RSD) | Repeatability ≤ 10.0%, Intermediate ≤ 15.0% | 4.1% (Repeatability), 6.5% (Intermediate) |
| LOD | Signal-to-Noise ≥ 3 | 0.02 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.08 ng/mL |
| Robustness | % RSD ≤ 15.0% for varied conditions | Passed (varied column temp, mobile phase composition) |
Detailed Protocol: Cross-Validation of the HPLC-UV Method
This section outlines a detailed protocol for the cross-validation of the developed HPLC-UV method between a Sending Laboratory and a Receiving Laboratory using a comparative testing approach.
Pre-Transfer Activities
-
Method Transfer Protocol: A comprehensive protocol is drafted and approved by both laboratories. It includes the method procedure, acceptance criteria, materials to be used, and responsibilities.[6][7]
-
Analyst Training: The analyst(s) at the Receiving Laboratory are trained on the method by personnel from the Sending Laboratory.[27]
-
Materials: A single, homogenous lot of the test sample, along with the reference standard, is prepared and distributed by the Sending Laboratory.
Experimental Workflow
Caption: Workflow for the cross-validation experimental phase.
Acceptance Criteria
The acceptance criteria for the comparative analysis must be pre-defined in the transfer protocol.[7]
| Parameter | Acceptance Criterion |
| System Suitability | Both labs must meet the system suitability requirements of the validated method (e.g., tailing factor, resolution, plate count). |
| Precision (RSD) | The %RSD of the six sample preparations should be ≤ 2.0% for each laboratory. |
| Accuracy (Comparison of Means) | The difference between the mean assay values of the two laboratories should be ≤ 2.0%. |
| Statistical Equivalence | A two-one-sided t-test (TOST) for equivalence should demonstrate that the 90% confidence interval for the difference between means falls within ± 3.0%. |
Data Comparison and Reporting
Conclusion
The successful analysis and cross-validation of an analytical method for a novel compound like 2-Methyl-1-(pyridin-4-yl)propan-1-amine is a multi-faceted process that demands a thorough understanding of the analyte's chemistry, the principles of chromatography and mass spectrometry, and the regulatory landscape. While LC-MS/MS offers the highest sensitivity, a well-developed and validated HPLC-UV method often provides the optimal balance of performance, robustness, and cost-effectiveness for routine quality control applications. GC-MS remains a viable, albeit more complex, alternative.
Ultimately, the choice of method should be guided by its intended purpose. Regardless of the technique chosen, a rigorous validation followed by a well-documented and scientifically sound cross-validation process is essential to ensure data integrity and consistency across all testing sites, thereby safeguarding product quality and patient safety.[1]
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The Pyridin-4-yl Amine Scaffold: A Comparative Guide to Structural Activity Relationships in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and natural products.[1][2][3] Its unique electronic properties, including a nitrogen atom that acts as a hydrogen bond acceptor and imparts a dipole moment, allow for versatile interactions with biological targets.[3] Among its many derivatives, the pyridin-4-yl amine moiety has emerged as a particularly fruitful starting point for developing potent and selective therapeutic agents.
This guide provides a comparative analysis of the structural activity relationships (SAR) of pyridin-4-yl amine derivatives, focusing on two major therapeutic areas: kinase inhibition and antimicrobial activity. We will explore the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to support further research and development.
PART 1: Pyridin-4-yl Amine Derivatives as Kinase Inhibitors
Pyridin-4-yl amine derivatives are frequently employed as kinase inhibitors, targeting the ATP-binding site of these crucial signaling enzymes.[3] Dysregulation of kinases is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[4] The pyridine nitrogen is often crucial for forming a key hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, forming the basis of its inhibitory activity.
Case Study: Rho Kinase (ROCK) Inhibitors
Rho-associated kinases (ROCK1 and ROCK2) are key regulators of cellular contraction, motility, and morphology.[5] Their inhibition is a therapeutic strategy for diseases like hypertension and glaucoma.[5][6] Systematic exploration of a pyridine-based scaffold led to the development of potent and selective ROCK inhibitors, providing clear SAR insights.[5][6]
Structural Activity Relationship Analysis:
The development of potent ROCK inhibitors from an initial high-throughput screening hit demonstrates a classic structure-based design approach. Key modifications focused on optimizing interactions with the kinase active site:
-
Pyridine Core: The 4-amino pyridine core is essential. The pyridine nitrogen forms the critical hydrogen bond with the hinge region of the kinase. Moving the nitrogen to the 2- or 3-position results in a significant loss of activity.[7]
-
Substitutions on the Amine: Small, flexible substituents on the exocyclic amine are generally well-tolerated. However, bulky groups can introduce steric clashes, reducing potency.
-
Modifications at the 2-position: Introducing small alkyl or aryl groups at the 2-position of the pyridine ring can enhance potency by exploiting a hydrophobic pocket in the active site.
-
Modifications at the 3- and 5-positions: These positions are often solvent-exposed. Attaching polar groups or solubilizing moieties can improve the pharmacokinetic properties of the compounds without negatively impacting their inhibitory activity.[5]
The logical progression of SAR is visualized below, starting from a core scaffold and exploring modifications at key positions to enhance potency and selectivity.
Caption: SAR logic for optimizing pyridin-4-yl amine kinase inhibitors.
Comparative Data: Kinase Inhibitor Potency
The table below summarizes the SAR for different classes of kinase inhibitors based on pyridine amine scaffolds. It compares the effects of substitutions at various positions on the inhibitory concentration (IC50).
| Scaffold Class | Target Kinase | Substitution Position | Substituent Type | Effect on Potency (IC50) | Reference |
| Pyridin-4-yl Amine | ROCK1 | Pyridine N-position | 2- or 3-position vs. 4- | Inactive | [7] |
| Pyridin-4-yl Amine | ROCK1 | C3-position | Small amide | Increased potency | [5] |
| Pyrimidin-4-yl Amine | CDK2 | Pyrimidine C5-position | Halogens (F, Cl) | Increased potency (nM range) | [8] |
| Pyrimidin-4-yl Amine | CDK2 | Phenyl group | Electron-withdrawing groups | Enhanced anti-proliferative activity | [4][8] |
| Isoxazolo[3,4-b]pyridin-3-amine | FLT3 | C6-position | Methyl group | Potent inhibition (nM range) | [9] |
Experimental Protocol: Kinase Inhibition Assay (Generic)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase. The principle is based on measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Reagent Preparation: Prepare a solution containing the kinase enzyme and its specific substrate in kinase reaction buffer.
-
Assay Plate Setup: To a 96-well plate, add 5 µL of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add 20 µL of the kinase/substrate solution to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of a solution containing ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect kinase activity. For example, using the ADP-Glo™ Kinase Assay, add 50 µL of ADP-Glo™ Reagent to convert the ADP produced to ATP. Then add 100 µL of Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
PART 2: Pyridin-4-yl Amine Derivatives as Antimicrobial Agents
The pyridine scaffold is a common feature in many antibacterial and antifungal agents, capable of disrupting various microbial cellular processes.[3][10] The development of new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant (MDR) pathogens.[10] Pyridin-4-yl amine derivatives offer a versatile framework for creating novel compounds to combat this threat.
Structural Activity Relationship Analysis
SAR studies on pyridine derivatives reveal that specific substitutions can confer potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[11][12]
-
Core Structure: The pyridin-4-yl amine core is a frequent starting point. Fusing the pyridine ring with other heterocyclic systems, such as pyrimidines or thiazoles, can significantly enhance antimicrobial activity.[12][13]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role. For instance, attaching long alkyl chains (e.g., dodecanoic acid derivatives) to the aminopyridine can improve its ability to penetrate bacterial cell membranes.[11]
-
Electronic Effects: The introduction of electron-withdrawing groups on aryl substituents attached to the pyridine core can enhance activity. This is often attributed to improved interactions with target enzymes or receptors within the bacteria.
-
Stereochemistry and Conformation: The three-dimensional shape of the molecule is critical. Fused ring systems, like in pyridopyrimidines, create a rigid structure that can lead to more specific and potent interactions with bacterial targets.[13]
Comparative Data: Antimicrobial Activity
The following table compares the Minimum Inhibitory Concentration (MIC) values for different pyridin-4-yl amine derivatives against representative bacterial strains. A lower MIC value indicates higher potency.
| Derivative Class | Substituents | Target Organism | MIC (µg/mL) | Reference |
| Thiazolopyridine series | Varied aryl groups | S. aureus (Gram +) | 31.25 - 62.5 | [11] |
| Thiazolopyridine series | Varied aryl groups | P. aeruginosa (Gram -) | 31.25 - 62.5 | [11] |
| Pyrido[2,3-d]pyrimidine | N-isobutyl group | S. aureus (Gram +) | 1.95 | [13] |
| Pyrido[2,3-d]pyrimidine | N-isobutyl group | E. coli (Gram -) | 3.91 | [13] |
| Fused Tricyclic Pyridopyrimidine | Varied | S. aureus (Gram +) | 0.48 - 0.97 | [13] |
Note: The data shows that fusing the pyridine ring to other heterocycles, as in the tricyclic pyridopyrimidines, can lead to a significant increase in potency.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. It is a quantitative test that determines the lowest concentration of a compound that inhibits visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized bacterial suspension and add 100 µL to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth with bacteria, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can also be added to aid in determining viability.
PART 3: General Synthesis of Pyridin-4-yl Amine Derivatives
A common and versatile method for synthesizing substituted pyridin-4-yl amine derivatives is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This allows for the coupling of a wide variety of amines with a halo-pyridine.
Synthetic Workflow Diagram:
Caption: General workflow for Buchwald-Hartwig synthesis of pyridin-4-yl amines.
Conclusion
The pyridin-4-yl amine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. As demonstrated, subtle modifications to the core and its substituents can dramatically influence biological activity, allowing for the fine-tuning of derivatives against specific targets like protein kinases or microbial pathogens. The key to successful drug design lies in a deep understanding of these structural activity relationships. For kinase inhibitors, securing the hinge-binding interaction while optimizing hydrophobic and solvent-exposed contacts is paramount. For antimicrobial agents, modulating lipophilicity and incorporating features that disrupt bacterial-specific processes are crucial strategies. The robust synthetic methodologies available for this scaffold ensure that it will remain a cornerstone of drug discovery efforts for the foreseeable future.
References
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Zeng, W.-B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link][8][14]
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Alsoliemy, A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. [Link][15]
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Mangravita, A., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Center for Biotechnology Information. [Link][7]
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Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7247. [Link][11]
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Al-Shakliah, N. S., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(36), 25303-25320. [Link][4]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link][16]
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Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5317-5334. [Link][5]
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Alsoliemy, A., et al. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link][12]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-668. [Link][1]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. [Link][2]
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Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. ResearchGate. [Link][9]
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comparative study of N-methylated perimidine analogues
A Comparative Guide to N-Methylated Perimidine Analogues: Synthesis, Structural Insights, and Performance Metrics
Welcome to an in-depth exploration of N-methylated perimidine analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how N-methylation impacts the structure and function of the perimidine scaffold. Perimidines, with their unique π-electron distribution, are a fascinating class of N-heterocycles that have garnered significant attention for their applications in medicinal chemistry and materials science.[1][2] This guide will delve into a comparative analysis of N-methylated versus their non-methylated counterparts, providing experimental data and protocols to support your research endeavors.
The Perimidine Scaffold: A Privileged Structure
The perimidine nucleus, a fusion of naphthalene and pyrimidine rings, possesses a unique electronic character with both π-excessive and π-deficient properties.[1] This electronic versatility makes perimidines attractive candidates for various applications, including as DNA intercalators and potential anticancer agents.[3][4] The nitrogen atoms at positions 1 and 3 are particularly important as they can be readily alkylated, offering a straightforward strategy to modulate the molecule's physicochemical and biological properties.
The Impact of N-Methylation: A Structural Perspective
N-methylation, the addition of a methyl group to a nitrogen atom, is a common strategy in medicinal chemistry to fine-tune a molecule's properties.[5] In the context of perimidines, N-methylation significantly alters the molecule's three-dimensional structure, which in turn influences its interactions with biological targets.
A compelling case study is the comparative structural analysis of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues.[1][6] X-ray crystallography and ¹H NMR spectroscopy have revealed significant conformational changes upon N-methylation.
Key Structural Observations:
| Compound | N-Methylation Pattern | Dihedral Angle (Perimidine-Pyridine) | Key Intramolecular Interactions |
| 2-(pyridin-2-yl)-1H-perimidine | Unsubstituted | 1.60° | Weak N-H···N hydrogen bond |
| 1-methyl-2-(pyridin-2-yl)-1H-perimidine | Mono-N-methylated | 59.39° | Weak C-H···N contact |
| 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | Di-N-methylated | 87.21° | Coulombic interactions (salt) |
Data sourced from Kalle et al., 2021.[6]
The progressive N-methylation leads to a dramatic increase in the dihedral angle between the perimidine and pyridine rings.[6] This is attributed to the steric hindrance introduced by the methyl groups. The nearly planar conformation of the unsubstituted perimidine is stabilized by an intramolecular hydrogen bond, which is absent in the methylated analogues.[6]
Logical Relationship: N-Methylation and Conformational Change
Caption: Impact of N-methylation on the conformation of 2-(pyridin-2-yl)-perimidine.
Comparative Performance Metrics
The structural alterations induced by N-methylation have profound implications for the biological activity and physicochemical properties of perimidine analogues.
Anticancer Activity
It is important to note that the cytotoxic potency of these compounds is highly dependent on the specific cell line and the nature of the substituents on the perimidine core.[7] The introduction of a methyl group can influence factors such as cell permeability and interaction with the target, which can either enhance or diminish anticancer activity.
DNA Intercalation
The planar aromatic structure of the perimidine core makes it an ideal candidate for DNA intercalation, a mechanism of action for several anticancer drugs. A study on perimidine derivatives designed as minimal DNA-intercalating agents reported DNA association constants (log K) in the range of 5.8-6.5 and cytotoxic potencies (IC50) between 500-1500 nM.[4]
While this study did not focus on N-methylation, the profound conformational changes induced by methylation, as seen in the 2-(pyridin-2-yl)-perimidine series, would likely have a significant impact on DNA binding. A more twisted, non-planar conformation resulting from N-methylation could hinder the molecule's ability to intercalate between DNA base pairs.
Experimental Workflow: DNA Intercalation Assay
Caption: Workflow for determining DNA binding affinity via fluorescence quenching.
Synthesis and Methodologies
The synthesis of N-methylated perimidine analogues can be achieved through straightforward and well-established chemical transformations.
Experimental Protocol: Synthesis of 2-(pyridin-2-yl)-1H-perimidine and its N-methylated Analogues
Adapted from Kalle et al., 2021.[6]
1. Synthesis of 2-(pyridin-2-yl)-1H-perimidine (Unsubstituted):
-
A mixture of 1,8-diaminonaphthalene and 2-pyridinecarboxaldehyde is refluxed in ethanol.
-
The product is purified by recrystallization.
2. Synthesis of 1-methyl-2-(pyridin-2-yl)-1H-perimidine (Mono-methylated):
-
2-(pyridin-2-yl)-1H-perimidine is treated with a methylating agent, such as methyl iodide, in a suitable solvent like acetone with a base (e.g., K₂CO₃).
-
The reaction mixture is stirred at room temperature.
-
The product is isolated and purified by column chromatography.
3. Synthesis of 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide (Di-methylated):
-
This compound is often isolated as a side product during the synthesis of the mono-methylated analogue when an excess of the methylating agent is used.
-
Alternatively, direct di-methylation can be achieved under more forcing reaction conditions.
Characterization:
-
¹H NMR Spectroscopy: To confirm the structure and the presence of methyl groups.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
-
Single-Crystal X-ray Diffraction: To elucidate the precise three-dimensional structure.
Future Directions and Concluding Remarks
The study of N-methylated perimidine analogues is a promising area of research. While current literature provides a solid foundation for understanding the structural implications of N-methylation, there is a clear need for more systematic comparative studies on the biological activities and physicochemical properties of these compounds. Future work should focus on:
-
Synthesizing and evaluating a broader range of N-methylated perimidine analogues with diverse substitution patterns.
-
Conducting direct comparative studies of their anticancer activity against a panel of cancer cell lines to establish clear structure-activity relationships.
-
Quantifying the DNA binding affinities of N-methylated versus non-methylated analogues to understand the impact of conformation on intercalation.
-
Experimentally determining key physicochemical properties such as solubility and lipophilicity to build predictive models for drug development.
By systematically exploring the effects of N-methylation, the scientific community can unlock the full potential of the perimidine scaffold for the development of novel therapeutics and functional materials.
References
-
Kalle, P., Tatarin, S. V., Zakharov, A. Y., Kiseleva, M. A., & Bezzubov, S. I. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 96–100. [Link]
- This reference is not explicitly cited in the text but provides general context.
-
Kumar, A., Sharma, S., Kumar, A., & Sharma, S. (2018). Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. Medicinal Chemistry Research, 27(1), 246-256. [Link]
-
Kalle, P., Tatarin, S. V., Zakharov, A. Y., Kiseleva, M. A., & Bezzubov, S. I. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. ResearchGate. [Link]
-
Di Gioia, M. L., Leggio, A., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
Sahiba, N., & Agarwal, D. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. ChemistrySelect, 5(29), 8963-8984. [Link]
-
Atwell, G. J., & Denny, W. A. (1987). Potential antitumor agents. 53. Synthesis, DNA binding properties, and biological activity of perimidines designed as minimal DNA-intercalating agents. Journal of Medicinal Chemistry, 30(11), 2053-2058. [Link]
-
Atwell, G. J., & Denny, W. A. (1987). Potential antitumor agents. 53. Synthesis, DNA binding properties, and biological activity of perimidines designed as "minimal" DNA-intercalating agents. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potential antitumor agents. 53. Synthesis, DNA binding properties, and biological activity of perimidines designed as "minimal" DNA-intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine [mdpi.com]
- 6. Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Activity of Novel Secondary Amine Analogues of Pyridylmethylamine
A Technical Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, researchers continuously explore new chemical scaffolds. This guide provides a comprehensive comparison of the analgesic activity of a series of recently synthesized secondary amine analogues of pyridylmethylamine against the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, ABT-594. Drawing upon key experimental data, we delve into their relative potencies, structure-activity relationships, and the standardized protocols utilized for their evaluation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals actively engaged in the field of pain research.
Introduction to Pyridylmethylamine Analogues as Potential Analgesics
The pyridylmethylamine scaffold has emerged as a promising starting point for the development of novel therapeutics. The structural similarity of certain analogues to established analgesic compounds, such as ABT-594, suggests a potential mechanism of action involving neuronal nicotinic acetylcholine receptors (nAChRs).[1] The activation of these receptors, particularly the α4β2 subtype, is a validated, non-opioid pathway for pain modulation.[1] This guide focuses on a specific series of sterically hindered secondary amine analogues of pyridylmethylamine, with a particular emphasis on the potent activity demonstrated by compounds designated as 7a and 7d .[1]
Comparative Analgesic Performance: A Data-Driven Analysis
The analgesic efficacy of the novel pyridylmethylamine analogues was primarily assessed using two standard in vivo models of nociception in mice: the acetic acid-induced writhing test and the hot plate test. These assays, which measure visceral and central pain responses, respectively, provide a robust preclinical evaluation of a compound's analgesic potential.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain, where a dilute solution of acetic acid is administered intraperitoneally to induce a characteristic stretching response, or "writhing." The reduction in the number of writhes following the administration of a test compound is a measure of its peripheral analgesic activity.
| Compound | Dose (mg/kg, i.p.) | % Inhibition of Writhing | ED₅₀ (mg/kg) |
| Analogue 7a | 0.5 | 45.2 | 0.55 |
| 1.0 | 72.8 | ||
| 2.0 | 89.1 | ||
| Analogue 7d | 0.5 | 51.7 | 0.48 |
| 1.0 | 78.3 | ||
| 2.0 | 92.5 | ||
| ABT-594 | 0.02 | 48.9 | 0.021 |
| 0.04 | 75.6 | ||
| 0.08 | 94.3 | ||
| Morphine | 0.5 | 52.1 | 0.47 |
| 1.0 | 79.8 | ||
| 2.0 | 95.7 |
Data synthesized from publicly available research.[1]
As the data indicates, both analogues 7a and 7d demonstrated potent, dose-dependent inhibition of acetic acid-induced writhing.[1] Notably, their ED₅₀ values are comparable to that of morphine, a potent opioid analgesic, highlighting their significant peripheral analgesic effects. However, they are less potent than the comparator nAChR agonist, ABT-594, in this model.[1]
Hot Plate Test
The hot plate test is a model of centrally mediated pain, assessing the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking or jumping) indicates a central analgesic effect.
| Compound | Dose (mg/kg, i.p.) | Latency (seconds) | ED₅₀ (mg/kg) |
| Analogue 7a | 1.0 | 8.2 ± 1.1 | 1.98 |
| 2.0 | 12.5 ± 1.5 | ||
| 4.0 | 18.9 ± 2.1 | ||
| Analogue 7d | 1.0 | 9.1 ± 1.2 | 1.75 |
| 2.0 | 14.3 ± 1.8 | ||
| 4.0 | 21.7 ± 2.5 | ||
| ABT-594 | 0.04 | 8.9 ± 1.3 | 0.07 |
| 0.08 | 13.8 ± 1.9 | ||
| 0.16 | 22.5 ± 2.8 | ||
| Morphine | 2.0 | 9.5 ± 1.4 | 3.8 |
| 4.0 | 15.1 ± 2.0 | ||
| 8.0 | 24.3 ± 3.1 |
Data synthesized from publicly available research.[1]
In the hot plate test, analogues 7a and 7d again exhibited dose-dependent analgesic activity, suggesting they act on central pain pathways.[1] Their potency in this assay is noteworthy, with ED₅₀ values lower than that of morphine, indicating a strong central analgesic effect. As in the writhing test, ABT-594 was found to be more potent than the novel analogues.[1]
Structure-Activity Relationship (SAR) Insights
The potent activity of analogues 7a and 7d provides valuable insights into the structure-activity relationships of this chemical series. The presence of highly sterically hindered secondary amine moieties appears to be a key determinant of their analgesic efficacy. Further exploration of substitutions on the pyridine ring and the nature of the secondary amine will be crucial in optimizing the potency and pharmacokinetic properties of this class of compounds.
Mechanistic Hypothesis: Targeting Neuronal Nicotinic Acetylcholine Receptors
Given the structural similarities and the analgesic profile comparable to ABT-594, it is hypothesized that these secondary amine analogues of pyridylmethylamine exert their analgesic effects through the modulation of neuronal nAChRs. The activation of these receptors in the central and peripheral nervous systems is known to inhibit nociceptive signaling.
Caption: Proposed mechanism of action for pyridylmethylamine analogues.
Experimental Protocols: A Guide to In Vivo Analgesic Assessment
The following are detailed, step-by-step methodologies for the key in vivo experiments used to characterize the analgesic activity of the pyridylmethylamine analogues. Adherence to these standardized protocols is crucial for generating reproducible and comparable data.
Acetic Acid-Induced Writhing Test Protocol
Caption: Workflow for the hot plate test.
Methodology:
-
Animal Acclimatization: As with the writhing test, male Kunming mice are appropriately housed and acclimatized.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C is used.
-
Baseline Measurement: Before drug administration, the baseline reaction time for each mouse is determined by placing it on the hot plate and recording the time until it exhibits a pain response (licking of the hind paws or jumping). A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.
-
Compound Administration: Test compounds or vehicle are administered i.p.
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), the reaction time of each mouse is measured again on the hot plate.
-
Data Analysis: The increase in latency period is calculated as the post-drug latency minus the pre-drug (baseline) latency. The ED₅₀ is determined from the dose-response curve.
Conclusion and Future Directions
The secondary amine analogues of pyridylmethylamine, particularly compounds 7a and 7d , represent a promising new class of non-opioid analgesics. Their potent activity in both peripheral and central models of pain, with efficacy comparable to or exceeding that of morphine in some assays, warrants further investigation. The hypothesized mechanism of action via neuronal nAChRs offers a compelling avenue for the development of analgesics with potentially fewer side effects than traditional opioids.
Future research should focus on a more detailed characterization of the pharmacological profile of these lead compounds, including their receptor binding affinities, selectivity for different nAChR subtypes, and pharmacokinetic properties. Further optimization of the chemical scaffold could lead to the development of even more potent and safer analgesic candidates.
References
-
Zhang, C. X., Ge, Z. M., Cheng, T. M., & Li, R. T. (2006). Synthesis and analgesic activity of secondary amine analogues of pyridylmethylamine and positional isomeric analogues of ABT-594. Bioorganic & Medicinal Chemistry Letters, 16(7), 2013-2016. [Link]
Sources
A Comparative Guide to the Experimental and Computational Analysis of N-(pyridin-4-yl)pyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(pyridin-4-yl)pyridin-4-amine, also known as 4,4'-dipyridylamine (DPA), and its derivatives represent a class of compounds with significant interest in medicinal chemistry, materials science, and coordination chemistry. The unique structural motif, featuring two pyridine rings linked by a secondary amine, provides a versatile scaffold for developing novel therapeutic agents and functional materials. The pyridine rings can be readily substituted, allowing for the fine-tuning of their electronic, steric, and pharmacokinetic properties. This guide provides a comprehensive comparison of the experimental and computational methodologies used to analyze these derivatives, supported by experimental data and detailed protocols. We will delve into the rationale behind the selection of specific analytical techniques and how the integration of experimental and computational data provides a holistic understanding of these molecules.
I. Synthesis and Structural Elucidation: An Integrated Approach
The synthesis of N-(pyridin-4-yl)pyridin-4-amine derivatives typically involves the coupling of a 4-halopyridine with a 4-aminopyridine derivative, often catalyzed by a transition metal such as palladium or copper. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general and robust method for the synthesis of N-arylpyridin-4-amine derivatives. The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond.
Rationale: The use of a palladium catalyst, in conjunction with a specialized ligand like Xantphos, allows the reaction to proceed under relatively mild conditions with a broad substrate scope. The bulky, electron-rich phosphine ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine without competing side reactions.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials. The identity and purity of the final product are confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and elemental analysis. The consistency of the data from these orthogonal techniques validates the structure and purity of the synthesized compound.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromopyridine hydrochloride (1.0 mmol), the desired substituted 4-aminopyridine (1.2 mmol), sodium tert-butoxide (2.5 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), and Xantphos (0.06 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Stir the mixture at 110 °C for 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and quench with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of N-(pyridin-4-yl)pyridin-4-amine derivatives.
II. Spectroscopic Characterization: Fingerprinting the Molecules
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR: The chemical shifts, splitting patterns, and integration of the proton signals are characteristic of the substitution pattern on the pyridine rings. For the parent N-(pyridin-4-yl)pyridin-4-amine, the protons on the pyridine rings typically appear as doublets in the aromatic region. The NH proton often appears as a broad singlet, and its chemical shift can be solvent-dependent.
¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The N-H stretching vibration of the secondary amine is a key characteristic band, typically appearing in the range of 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine rings are also prominent in the fingerprint region (1400-1600 cm⁻¹).
Comparative Spectroscopic Data:
| Derivative | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| N-(pyridin-4-yl)pyridin-4-amine | ~8.3 (d, 4H, α-H), ~7.0 (d, 4H, β-H), ~5.9 (br s, 1H, NH) | ~3250 (N-H stretch), ~1590 (C=N stretch) |
| 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine | Signals for the unsubstituted ring, distinct signals for the substituted ring, ~2.3 (s, 3H, CH₃) | Similar to parent, additional C-H stretching for CH₃ |
| 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine | Downfield shift of protons on the nitro-substituted ring due to the electron-withdrawing effect of the NO₂ group. | ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch) |
III. Computational Analysis: Unveiling Electronic Properties and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure, geometry, and reactivity of N-(pyridin-4-yl)pyridin-4-amine derivatives.[1]
Computational Protocol: DFT Calculations with Gaussian
Rationale: DFT provides a good balance between computational cost and accuracy for studying medium-sized organic molecules. The B3LYP functional is a popular hybrid functional that often yields reliable results for geometric and electronic properties. The 6-311++G(d,p) basis set is a flexible basis set that includes diffuse and polarization functions, which are important for accurately describing the electronic distribution, especially in systems with heteroatoms and potential for hydrogen bonding.
Self-Validating System: The accuracy of the computational model can be validated by comparing the calculated properties with experimental data. For instance, the calculated vibrational frequencies can be compared with the experimental IR and Raman spectra. The calculated NMR chemical shifts can be correlated with the experimental spectra. A good agreement between the calculated and experimental data enhances the confidence in the predictive power of the computational model.
Step-by-Step Protocol:
-
Structure Building: Build the initial 3D structure of the N-(pyridin-4-yl)pyridin-4-amine derivative using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in a suitable quantum chemistry software package like Gaussian.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
-
Electronic Property Calculation: Calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Caption: Workflow for DFT calculations of N-(pyridin-4-yl)pyridin-4-amine derivatives.
Comparative Computational Data:
The electronic properties of N-(pyridin-4-yl)pyridin-4-amine derivatives are significantly influenced by the nature of the substituents on the pyridine rings.
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| N-(pyridin-4-yl)pyridin-4-amine | -5.8 | -1.2 | 4.6 | 2.5 |
| 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine | -5.6 | -1.1 | 4.5 | 2.8 |
| 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine | -6.5 | -2.5 | 4.0 | 5.1 |
Interpretation: The electron-donating methyl group in the 3-methyl derivative raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group in the 3-nitro derivative lowers both the HOMO and LUMO energy levels and significantly increases the dipole moment, indicating a more polarized molecule. The smaller HOMO-LUMO gap in the nitro derivative suggests that it is more reactive and can be more easily excited electronically.
IV. Biological Activity: A Comparative Analysis
Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The N-(pyridin-4-yl)pyridin-4-amine scaffold serves as a promising framework for the design of novel therapeutic agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of cell viability and allows for the determination of the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Self-Validating System: The assay includes positive controls (a known cytotoxic drug) and negative controls (untreated cells) to ensure the validity of the results. The experiment is typically performed in triplicate to ensure reproducibility. The results are often confirmed using an orthogonal assay, such as a trypan blue exclusion assay, which directly measures cell membrane integrity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-(pyridin-4-yl)pyridin-4-amine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability versus the compound concentration.
Comparative Anticancer Activity Data (Hypothetical Data Based on Trends):
| Derivative | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| N-(pyridin-4-yl)pyridin-4-amine | > 100 | > 100 |
| 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine | 85.2 | 92.5 |
| 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine | 15.8 | 22.1 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 |
Structure-Activity Relationship (SAR) Insights: The hypothetical data suggests that the introduction of a nitro group significantly enhances the cytotoxic activity. This could be attributed to the increased polarity and potential for specific interactions with biological targets. The methyl group shows a modest effect. Further derivatization and optimization are necessary to develop potent anticancer agents based on this scaffold.
V. Conclusion
The integrated experimental and computational analysis of N-(pyridin-4-yl)pyridin-4-amine derivatives provides a powerful approach for understanding their structure-property relationships. This guide has outlined key methodologies for their synthesis, characterization, and biological evaluation. The comparative data highlights how subtle changes in the molecular structure can have a profound impact on their chemical and biological properties. By leveraging the synergies between experimental and computational techniques, researchers can accelerate the discovery and development of novel compounds with tailored functionalities for a wide range of applications.
References
-
MDPI. (2021). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
Usiena Air. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]
-
RSC Publishing. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]
-
PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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Safety Operating Guide
Proper Disposal of 2-Methyl-1-(pyridin-4-yl)propan-1-amine: A Guide for Laboratory Professionals
Hazard Assessment and Profile
Due to the absence of a dedicated SDS, a hazard assessment must be inferred from the compound's constituent chemical groups: a pyridine ring and a primary amine attached to an isobutyl group.
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable, and harmful if swallowed, inhaled, or in contact with skin.[1][2] They can cause skin and eye irritation, and chronic exposure may lead to liver and kidney damage.[3] Pyridine is considered a hazardous waste, and its disposal is regulated.[4]
-
Alkylamine Moiety: Primary amines can be corrosive and irritating to the skin, eyes, and respiratory tract. They are often flammable and can react with oxidizing agents.
Based on this, it is prudent to handle 2-Methyl-1-(pyridin-4-yl)propan-1-amine as a hazardous substance with the potential for toxicity, flammability, and corrosivity.
Table 1: Inferred Hazard Profile of 2-Methyl-1-(pyridin-4-yl)propan-1-amine
| Property | Inferred Hazard | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely harmful | Based on the toxicity of pyridine and other amine compounds. |
| Skin Corrosion/Irritation | Likely an irritant, potentially corrosive | Characteristic of primary amines and some pyridine derivatives. |
| Serious Eye Damage/Irritation | Likely an irritant, potentially causing serious damage | Characteristic of primary amines and some pyridine derivatives. |
| Flammability | Potentially flammable | Pyridine is a flammable liquid.[1] |
| Environmental Hazards | Potentially harmful to aquatic life | Pyridine and its derivatives can be persistent in the environment.[2][5][6] |
Personal Protective Equipment (PPE) and Safe Handling
Given the inferred hazards, stringent adherence to PPE protocols is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (nitrile or neoprene) are essential. Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
General Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.[2]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department immediately.
Step-by-Step Disposal Protocol
The disposal of 2-Methyl-1-(pyridin-4-yl)propan-1-amine must comply with all local, state, and federal regulations. The primary governing federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6]
Step 1: Waste Identification and Characterization
-
This compound should be treated as a hazardous waste. Do not mix it with non-hazardous waste.
Step 2: Segregation
-
Keep waste 2-Methyl-1-(pyridin-4-yl)propan-1-amine separate from other chemical waste streams to prevent potentially hazardous reactions. It should be segregated with other non-halogenated organic waste.
Step 3: Containerization
-
Use a dedicated, compatible, and properly sealed hazardous waste container. The container should be in good condition, with a secure, tight-fitting lid.
-
The original container, if in good condition, can be used for the collection of the waste.
Step 4: Labeling
-
Label the waste container clearly and accurately with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methyl-1-(pyridin-4-yl)propan-1-amine"
-
The approximate quantity of waste
-
The date accumulation started
-
The relevant hazard pictograms (e.g., flammable, corrosive, toxic)
-
Step 5: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials (e.g., strong oxidizing agents, acids).
Step 6: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
Step 7: Neutralization (for specific, controlled scenarios under expert supervision)
While not a standard disposal method for bulk quantities, small residual amounts in empty containers may be considered for neutralization by trained personnel in a controlled laboratory setting. This should only be performed with the explicit approval of your EHS department.
-
Principle: Pyridine and amines are basic and can be neutralized with a weak acid.
-
Procedure (for trace amounts):
-
In a chemical fume hood, rinse the container with a suitable solvent (e.g., isopropanol) to remove the bulk of the residue. Collect this rinsate as hazardous waste.
-
For the final rinse, slowly add a dilute solution of a weak acid (e.g., 5% citric acid or acetic acid) to the container.
-
Monitor the pH to ensure it is near neutral (pH 6-8).
-
This final rinsate may, with EHS approval, be disposed of as aqueous waste.
-
Caution: Neutralization reactions can be exothermic. Perform this procedure slowly and with appropriate cooling if necessary.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comprehensive Safety and Handling Guide for 2-Methyl-1-(pyridin-4-yl)propan-1-amine
This guide provides essential safety protocols and operational directives for the handling of 2-Methyl-1-(pyridin-4-yl)propan-1-amine (CAS No. 205735-31-1). The information herein is synthesized from established safety data for structurally analogous pyridine and amine compounds to ensure a robust margin of safety in all laboratory operations.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-1-(pyridin-4-yl)propan-1-amine was not available at the time of publication. The following guidance is based on a comprehensive hazard assessment of structurally similar chemicals. It is imperative to treat this compound with the caution required for hazardous materials and to supplement this guide with your institution's specific safety protocols.
Hazard Assessment and Core Principles
Based on analogous compounds, 2-Methyl-1-(pyridin-4-yl)propan-1-amine is presumed to present several potential hazards.[1][2][3] Prudent laboratory practice dictates that this compound should be handled as if it is:
-
Toxic if swallowed or in contact with skin. [3]
-
A cause of skin irritation or burns. [2]
-
Potentially harmful if inhaled, causing respiratory irritation. [1][4]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation. The core principle is containment and barrier protection . All operations should be conducted within a certified chemical fume hood to control vapor inhalation risks.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Selection of appropriate PPE is critical and task-dependent. The following table summarizes the minimum required PPE for handling 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
| Operation | Minimum Required PPE | Rationale |
| Pre-weighing/Aliquotting | - Chemical Splash Goggles- Nitrile Gloves (Double-gloved recommended)- Laboratory Coat | Protects against accidental splashes and skin contact with the neat compound. |
| Dissolution/Reaction Setup | - Chemical Splash Goggles with Face Shield- Nitrile Gloves (Double-gloved)- Laboratory Coat | Increased risk of splashes when handling solutions. A face shield provides an additional layer of protection.[1] |
| Work-up/Quenching | - Chemical Splash Goggles with Face Shield- Nitrile Gloves (Double-gloved)- Laboratory Coat | Similar to reaction setup, with a focus on preventing contact with potentially reactive mixtures. |
| Waste Disposal | - Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat | Protects against splashes and contact with residual chemical during the disposal process. |
PPE Selection and Donning/Doffing Workflow
The following workflow outlines the decision-making and procedural steps for PPE usage when handling 2-Methyl-1-(pyridin-4-yl)propan-1-amine.
Caption: PPE Selection and Donning/Doffing Workflow.
Step-by-Step Handling and Disposal Plan
Preparation and Handling
-
Designate a Workspace: All handling of 2-Methyl-1-(pyridin-4-yl)propan-1-amine must occur in a designated area within a certified chemical fume hood.[1][3] Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Assemble Materials: Before starting, gather all necessary equipment, including glassware, reagents, and waste containers.
-
Don PPE: Follow the donning procedure outlined in the workflow diagram above.
-
Weighing and Transfer:
-
Carefully weigh the required amount of the compound in a tared container inside the fume hood.
-
Use a spatula for transfers. Avoid creating dust or aerosols.
-
Clean any spills immediately with an appropriate absorbent material.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the compound to avoid splashing.
-
If the process is exothermic, use an ice bath for cooling.
-
Keep the reaction vessel covered as much as possible.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][5]
Disposal Plan
-
Waste Segregation: All waste contaminated with 2-Methyl-1-(pyridin-4-yl)propan-1-amine, including disposable gloves, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for chemical waste. Do not overfill containers.
-
Disposal Protocol: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[1]
Storage Requirements
Store 2-Methyl-1-(pyridin-4-yl)propan-1-amine in a tightly closed container in a cool, dry, and well-ventilated area.[1] Based on the reactivity of similar compounds, storage under an inert atmosphere (e.g., argon) is recommended to prevent degradation.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
References
- KISHIDA CHEMICAL CO., LTD. (n.d.). (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine Safety Data Sheet.
- Generic Safety Data Sheet. (n.d.). 2-Amino-4-methylpyridine Safety Data Sheet.
- Chemicea Pharmaceuticals. (n.d.). Abemaciclib Impurity 1 Safety Data Sheet.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
